molecular formula C15H29NO7 B8115841 BocNH-PEG4-CH2CHO

BocNH-PEG4-CH2CHO

货号: B8115841
分子量: 335.39 g/mol
InChI 键: ONHIFFQQCDHAIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BocNH-PEG4-CH2CHO is a useful research compound. Its molecular formula is C15H29NO7 and its molecular weight is 335.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h5H,4,6-13H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHIFFQQCDHAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure and Applications of Boc-NH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and common applications of the bifunctional linker, Boc-NH-PEG4-CH2CHO. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure

Boc-NH-PEG4-CH2CHO is a hetero-bifunctional molecule characterized by three key chemical moieties connected in a linear fashion. The systematic name for this compound is tert-butyl (2-(2-(2-(2-(2,2-dimethoxyethyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate, with the acetaldehyde group often protected as a dimethyl acetal, which can be deprotected to the aldehyde under acidic conditions.

The structure can be deconstructed into the following components:

  • Boc-Protected Amine (BocNH-): At one terminus, an amine group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, valued for its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. This feature allows for the selective deprotection and subsequent reaction of the terminal amine.

  • Polyethylene Glycol Linker (-PEG4-): A tetra-ethylene glycol (PEG4) chain forms the central spacer of the molecule. This hydrophilic linker is composed of four repeating ethylene glycol units. The inclusion of a PEG spacer in bioactive molecules often enhances aqueous solubility, improves pharmacokinetic profiles, and provides a flexible bridge between two conjugated moieties.

  • Acetaldehyde Group (-CH2CHO): The other terminus features an acetaldehyde functional group. Aldehydes are versatile chemical handles that can readily react with primary amines through reductive amination to form stable secondary amine linkages. This reactive group is pivotal for conjugating the linker to proteins, peptides, or other molecules bearing an available amine.

The connectivity of these groups results in a molecule with distinct chemical functionalities at each end, enabling sequential and controlled conjugation strategies.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity specifications for Boc-NH-PEG4-CH2CHO. This data is essential for experimental design, including reaction stoichiometry and purification protocols.

PropertyValue
Molecular Formula C17H35NO7
Molecular Weight 365.46 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, Methanol, CH2Cl2
Purity (as specified) Typically ≥95% (by NMR and/or LC-MS)

Experimental Protocols

The dual functionality of Boc-NH-PEG4-CH2CHO makes it a valuable reagent in multi-step synthetic and bioconjugation workflows. Below are representative experimental protocols for the deprotection of the Boc group and the conjugation of the aldehyde moiety.

Protocol 3.1: Boc Group Deprotection

This procedure outlines the removal of the Boc protecting group to liberate the primary amine, making it available for subsequent reactions, such as amide bond formation.

Materials:

  • Boc-NH-PEG4-CH2CHO

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve Boc-NH-PEG4-CH2CHO (1 equivalent) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Redissolve the residue in DCM and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the deprotected amine product (H2N-PEG4-CH2CHO).

Protocol 3.2: Reductive Amination with a Primary Amine

This protocol describes the conjugation of the aldehyde terminus of Boc-NH-PEG4-CH2CHO to a molecule containing a primary amine (R-NH2), such as a peptide or a small molecule ligand.

Materials:

  • Boc-NH-PEG4-CH2CHO

  • Amine-containing substrate (R-NH2)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or Methanol, anhydrous

  • Acetic acid (optional, as catalyst)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the amine-containing substrate (R-NH2, 1 equivalent) and Boc-NH-PEG4-CH2CHO (1.2 equivalents) in anhydrous DCE or methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of acetic acid (0.1-0.5 equivalents) if required to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Add the reducing agent, STAB (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography to obtain the desired conjugate.

Visualization of a Synthetic Workflow

The following diagram illustrates a typical two-step synthetic workflow utilizing Boc-NH-PEG4-CH2CHO to link two distinct molecular entities, Molecule A and Molecule B. This process is fundamental in the assembly of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapeutic agents.

G Figure 1: Synthetic Workflow for Bifunctional Conjugation cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Coupling molA Molecule A (with -NH2 group) intermediate Intermediate Conjugate (BocNH-PEG4-CH2-CH2-NH-Molecule A) molA->intermediate STAB linker BocNH-PEG4-CH2CHO linker->intermediate deprotected Deprotected Intermediate (H2N-PEG4-...-Molecule A) intermediate->deprotected TFA/DCM final_product Final Conjugate (Molecule B-CO-NH-PEG4-...-Molecule A) deprotected->final_product HATU/EDC molB Molecule B (with -COOH group) molB->final_product

Figure 1: Synthetic Workflow for Bifunctional Conjugation

An In-Depth Technical Guide to the Mechanism of Action of BocNH-PEG4-CH2CHO in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This guide provides a comprehensive overview of the mechanism of action of PROTACs incorporating the BocNH-PEG4-CH2CHO linker, a polyethylene glycol (PEG)-based linker with a terminal aldehyde group.

The this compound linker is a bifunctional molecule featuring a Boc-protected amine, a four-unit polyethylene glycol (PEG) chain, and a terminal aldehyde. The PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][5] The terminal aldehyde provides a reactive handle for conjugation to a ligand, typically through reductive amination, forming a stable amine linkage.[6] The Boc-protected amine allows for orthogonal chemistry, enabling the sequential attachment of the POI and E3 ligase ligands.

Core Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

The this compound linker is integral to this process by:

  • Connecting the Ligands: It covalently links the POI-binding ligand and the E3 ligase-binding ligand.

  • Optimizing Ternary Complex Formation: The length and flexibility of the PEG4 chain are crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[7]

  • Influencing Physicochemical Properties: The hydrophilic nature of the PEG linker can enhance the solubility of the often large and hydrophobic PROTAC molecule, which can in turn affect its cell permeability.[8][9]

Signaling Pathway of PROTAC Action

The signaling pathway initiated by a PROTAC involves the hijacking of the cellular ubiquitin-proteasome system. The key steps are outlined below:

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

PROTACE3 Ligase LigandTargetDC50 (nM)Dmax (%)Cell LineReference
MZ1 VHLBRD4~15>80HeLa[3]
ARV-771 VHLBRD4<5>9022Rv1[3]

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

PROTAC Synthesis via Reductive Amination

This protocol describes the synthesis of a PROTAC using the this compound linker via reductive amination. This process involves the reaction of the aldehyde group on the linker with a primary or secondary amine on one of the ligands, followed by reduction of the resulting imine to a stable amine linkage.[6]

Reductive_Amination_Workflow Start Start Materials: - this compound - Amine-containing Ligand 1 - Ligand 2 with reactive group Step1 Step 1: Reductive Amination (this compound + Ligand 1) Start->Step1 Intermediate1 Intermediate: BocNH-PEG4-CH2CH2-NH-Ligand 1 Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate: NH2-PEG4-CH2CH2-NH-Ligand 1 Step2->Intermediate2 Step3 Step 3: Conjugation to Ligand 2 (e.g., Amide coupling) Intermediate2->Step3 Final_PROTAC Final PROTAC: Ligand 2-NH-PEG4-CH2CH2-NH-Ligand 1 Step3->Final_PROTAC

Synthetic workflow for PROTAC synthesis.

Materials:

  • This compound

  • Amine-containing POI or E3 ligase ligand

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • The other ligand (with a carboxylic acid or other reactive group for conjugation)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Reductive Amination:

    • Dissolve this compound (1 eq) and the amine-containing ligand (1-1.2 eq) in anhydrous DCM or DCE.

    • Add STAB or NaBH3CN (1.5-2 eq) to the mixture.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Boc-protected intermediate by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the amine-functionalized linker-ligand conjugate.

  • Final Conjugation:

    • Dissolve the second ligand (containing a carboxylic acid) in DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2-3 eq).

    • Add the deprotected amine-linker-ligand conjugate to the activated carboxylic acid solution.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC molecule by preparative HPLC.

Western Blot for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of a target protein induced by a PROTAC.[11][12]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[11]

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[13][14]

Ubiquitination_Assay_Workflow Components Reaction Components: - E1, E2, E3 enzymes - Ubiquitin, ATP - Target Protein (POI) - PROTAC Incubation Incubate at 37°C Components->Incubation Quench Quench Reaction (add SDS-PAGE buffer) Incubation->Quench Analysis Analyze by Western Blot (probe for POI) Quench->Analysis Result Observe High Molecular Weight Ubiquitinated POI Analysis->Result

In vitro ubiquitination assay workflow.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC stock solution (in DMSO)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1, E2, E3, ubiquitin, and the target protein.

    • Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli buffer and boiling.

    • Analyze the reaction products by Western blot, probing for the target protein.

    • The presence of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful ubiquitination event.[13]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[15][16][17][18]

Procedure:

  • Immobilization:

    • Immobilize the E3 ligase on the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • Separately, determine the KD of the PROTAC-POI interaction in solution.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the POI over the immobilized E3 ligase.[15]

    • The binding response will indicate the formation of the ternary complex.

    • By analyzing the binding kinetics at different concentrations, the stability and cooperativity of the ternary complex can be determined.[15]

Conclusion

The this compound linker is a valuable tool in the synthesis of PROTACs, offering a balance of hydrophilicity, defined length, and a reactive handle for conjugation. While specific data for PROTACs utilizing this exact linker is not widely published, the principles outlined in this guide provide a solid foundation for its application in targeted protein degradation. The provided protocols for synthesis and biological evaluation will enable researchers to design, create, and characterize novel PROTACs, contributing to the advancement of this promising therapeutic modality. The key to successful PROTAC development lies in the careful optimization of all three components—the POI ligand, the E3 ligase ligand, and the linker—to achieve potent and selective degradation of the protein of interest.

References

The Pivotal Role of PEG4 Spacers in Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. Among the various linker technologies, the discrete polyethylene glycol (PEG) spacer, specifically the four-unit PEG4, has emerged as a cornerstone. This technical guide provides a comprehensive examination of the role of the PEG4 spacer, supported by quantitative data and detailed experimental protocols, to inform rational drug design and development.

Core Principles of PEG4 Spacers in Bioconjugation

The PEG4 spacer is a short, hydrophilic chain of four repeating ethylene glycol units. Its defined length and composition offer a unique combination of properties that address key challenges in the development of complex bioconjugates.

Key Advantages of PEG4 Spacers:

  • Enhanced Hydrophilicity and Solubility: Many potent payloads used in ADCs and PROTACs are hydrophobic, leading to a high propensity for aggregation. The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, mitigating aggregation and improving its formulation and handling. This is crucial for maintaining the biological activity and safety profile of the therapeutic.

  • Improved Pharmacokinetics: By increasing hydrophilicity, the PEG4 spacer can reduce clearance by the reticuloendothelial system, leading to a longer plasma half-life and increased exposure at the target site. This can translate to an improved therapeutic index.

  • Reduced Immunogenicity: The PEG chain can create a hydration shell around the payload and linker, potentially masking immunogenic epitopes and reducing the risk of an immune response.

  • Optimal Spacing and Flexibility: The defined length of the PEG4 spacer provides critical spatial separation between the targeting molecule and the payload. This flexibility can be crucial for enabling the payload to interact with its target or, in the case of PROTACs, for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Discrete Nature: Unlike polydisperse PEGs, a discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight. This homogeneity is critical for manufacturing consistency and regulatory approval, ensuring batch-to-batch reproducibility and a well-characterized product.

Data Presentation: Quantitative Impact of PEG4 Spacers

The inclusion and length of a PEG spacer can significantly impact the physicochemical properties and biological activity of ADCs and PROTACs. The following tables summarize quantitative data from various studies.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG8+)Key Observations
In Vitro Cytotoxicity (IC50) Variable, can be potent but may have poor solubility.Often exhibits high potency (low nM range).[1]May show a decrease in potency (higher IC50).[1][2]Shorter PEG linkers often provide a balance of hydrophilicity and efficient payload delivery, leading to high potency. Longer chains may sometimes hinder payload release or cell entry.[1][2]
In Vivo Pharmacokinetics (Half-life) Shorter half-life.Moderately extended half-life.[3]Significantly extended half-life.[2][3]PEGylation generally increases circulation time by reducing clearance. The effect is more pronounced with longer PEG chains.[2][3]
Aggregation Higher propensity for aggregation, especially with hydrophobic payloads.Significantly reduces aggregation.Further reduces aggregation.The hydrophilic nature of PEG mitigates hydrophobic interactions between ADC molecules, a primary cause of aggregation.[3][4][5]
In Vivo Efficacy Dependent on payload and target.Often shows a favorable therapeutic window.Can show improved efficacy due to longer exposure, but may be limited by reduced potency.[6]The optimal PEG length for in vivo efficacy is a balance between improved pharmacokinetics and maintained potency.[6]
In Vivo Toxicity Can be higher due to off-target uptake of aggregates.Generally reduced due to improved solubility and PK profile.Can be further reduced, but very long chains may lead to accumulation in certain tissues.Improved pharmacokinetics and reduced aggregation contribute to a better safety profile.[7]

Data is synthesized from multiple preclinical studies and represents general trends. Actual values are highly dependent on the specific antibody, payload, cell line, and animal model used.

Influence of PEG Linker Length on PROTAC Performance
PropertyAlkyl LinkerPEG2 LinkerPEG4 LinkerKey Observations
Molecular Weight ( g/mol ) ~786~832~919Increasing PEG length adds to the molecular weight of the PROTAC.
cLogP 4.23.52.8PEG linkers significantly decrease the lipophilicity (cLogP) of PROTACs, which can improve solubility.
Topological Polar Surface Area (TPSA) (Ų) 165.2174.5193.0TPSA increases with PEG length, indicating increased polarity.
Degradation Efficiency (DC50) VariableOften more potent than alkyl linkers.Frequently shows high potency.The flexibility and hydrophilicity of PEG linkers can facilitate more efficient ternary complex formation.
Maximum Degradation (Dmax) VariableHighOften achieves near-complete degradation.Optimal linker length is crucial for achieving high Dmax.
Cellular Permeability Can be high due to hydrophobicity.ModerateCan be lower than alkyl linkers due to increased hydrophilicity.There is a trade-off between solubility and passive permeability. The flexible nature of PEG can sometimes aid permeability by allowing the molecule to adopt a more compact conformation.

This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are target and cell-line dependent.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of a Maleimide-PEG4-NHS Ester Linker

This protocol outlines the synthesis of a common bifunctional PEG4 linker used in bioconjugation.

Materials:

  • t-boc-N-amido-dPEG4-acid

  • Trifluoroacetic acid (TFA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • β-Alanine

  • Maleic anhydride

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

Procedure:

  • Deprotection of the Amine: The BOC protective group on t-boc-N-amido-dPEG4-acid is removed by treatment with TFA to yield the TFA salt of the amine.[8]

  • Synthesis of Maleimide-functionalized β-Alanine: β-alanine is treated with maleic anhydride in DMF. The resulting acid is then reacted with NHS under DCC coupling to give the NHS-ester of maleimide-functionalized β-alanine.[8]

  • Coupling Reaction: The deprotected amine from step 1 is reacted with the NHS ester from step 2.

  • Activation of the Carboxylic Acid: The carboxylic acid of the resulting product from step 3 is then coupled with N-hydroxysuccinimide using EDCI to furnish the final Maleimide-PEG4-NHS ester.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line and appropriate culture medium

  • ADC of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the respective wells. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Target cell line

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time course.[9][10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9][10]

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.[9][10]

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.[9][10]

Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

HIC is used to separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

  • Data Analysis: Integrate the peaks corresponding to different DAR species to determine the drug load distribution and average DAR.

Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius to quantify monomers, dimers, and higher-order aggregates.

Materials:

  • SEC column suitable for antibody analysis

  • HPLC system

  • Mobile Phase: Isocratic buffer (e.g., PBS)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase.

  • Sample Injection: Inject the ADC sample.

  • Isocratic Elution: Run the separation under isocratic conditions. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peaks to determine the percentage of monomer, aggregates, and fragments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to PEG4-containing bioconjugates.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with PEG4 Linker Receptor Antigen Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

PROTAC_Mediated_Protein_Degradation PROTAC PROTAC (with PEG4 Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_outputs Data Outputs ADC_Sample ADC Sample (with PEG4 Linker) Stress_Conditions Incubation under Stress Conditions (e.g., elevated temp, pH) ADC_Sample->Stress_Conditions SEC Size Exclusion Chromatography (SEC) Stress_Conditions->SEC HIC Hydrophobic Interaction Chromatography (HIC) Stress_Conditions->HIC LCMS LC-MS Stress_Conditions->LCMS Aggregation Quantification of Aggregates SEC->Aggregation DAR Determination of Drug-to-Antibody Ratio (DAR) HIC->DAR Stability Assessment of Linker Stability LCMS->Stability

Caption: Experimental workflow for ADC stability assessment.

Conclusion

The PEG4 spacer is a critical and versatile tool in the design of advanced bioconjugates. Its discrete nature, hydrophilicity, and optimal length provide a favorable balance of properties that can significantly enhance the solubility, stability, and pharmacokinetic profile of both ADCs and PROTACs. The rational incorporation of a PEG4 spacer can mitigate the challenges associated with hydrophobic payloads, enabling the development of more effective and safer targeted therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for the strategic application of PEG4 linker technology in the design and evaluation of next-generation biopharmaceuticals.

References

The Heterobifunctional Nature of BocNH-PEG4-CH2CHO: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the efficacy and safety of novel drug conjugates. Among the diverse array of available linkers, BocNH-PEG4-CH2CHO has emerged as a versatile heterobifunctional molecule, playing a critical role in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core attributes of this compound, including its chemical properties, detailed experimental protocols for its application, and its role in mediating targeted therapeutic action.

The unique architecture of this compound, featuring a Boc-protected amine and a reactive aldehyde group separated by a flexible tetraethylene glycol (PEG4) spacer, offers a powerful platform for the controlled and sequential assembly of complex biomolecular constructs. The Boc-protected amine provides a stable, yet readily cleavable, handle for the attachment of one molecular entity, while the aldehyde group enables the specific and efficient conjugation to primary amines on biomolecules through reductive amination. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, mitigating issues of aggregation and improving systemic circulation.

This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, providing the necessary technical information to effectively harness the potential of this compound in their therapeutic development programs.

Core Properties and Data Presentation

The functionality of this compound is defined by its distinct chemical moieties. The key properties and their significance in bioconjugation are summarized below.

PropertyDescriptionSignificance in Bioconjugation
Molecular Formula C15H29NO7Defines the exact elemental composition.
Molecular Weight 335.39 g/mol Important for calculating molar equivalents in conjugation reactions.
Boc-Protected Amine A primary amine shielded by a tert-butyloxycarbonyl (Boc) group.Allows for orthogonal conjugation strategies. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions to reveal the amine for subsequent coupling reactions.
Acetaldehyde Group A reactive carbonyl functional group.Enables covalent bond formation with primary amines (e.g., lysine residues on proteins) via reductive amination, forming a stable secondary amine linkage.
PEG4 Spacer A tetraethylene glycol chain.Increases the hydrophilicity and solubility of the linker and the final conjugate, potentially reducing aggregation and improving pharmacokinetic profiles. Provides spatial separation between the conjugated molecules.
Heterobifunctional Nature Possesses two different reactive functional groups.Allows for the sequential and controlled conjugation of two different molecules, which is essential for the construction of complex architectures like ADCs and PROTACs.

Experimental Protocols

The successful application of this compound in bioconjugation relies on carefully optimized experimental procedures. The following sections provide detailed methodologies for the key steps involved in its use.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group and expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL DCM per 1 g of linker).

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected NH2-PEG4-CH2CHO.

  • Confirm the identity and purity of the product using analytical techniques such as NMR and MS.

Reductive Amination of a Protein with NH2-PEG4-CH2CHO

Objective: To conjugate the aldehyde group of the deprotected linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Deprotected NH2-PEG4-CH2CHO

  • Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Sodium cyanoborohydride (NaCNBH3) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Prepare a stock solution of the deprotected NH2-PEG4-CH2CHO in an appropriate solvent (e.g., DMSO or the reaction buffer).

  • Prepare a stock solution of the reducing agent (NaCNBH3 or NaBH(OAc)3) in the reaction buffer. Caution: NaCNBH3 is toxic and should be handled with appropriate safety precautions.

  • In a reaction vessel, combine the target protein with a molar excess of the deprotected linker. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

  • Add the reducing agent to the reaction mixture. A typical starting concentration is 20-50 mM.

  • Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing. The optimal time and temperature will depend on the specific protein and desired outcome.

  • Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation, or by mass spectrometry.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted aldehyde groups.

  • Purify the protein-PEG conjugate from unreacted linker, reducing agent, and other byproducts using an appropriate chromatography method such as SEC or IEX.[1][2][3]

Characterization of the Protein-PEG Conjugate

Objective: To determine the purity, concentration, and degree of labeling of the final conjugate.

Methods:

  • Protein Concentration: Determined by UV-Vis spectroscopy at 280 nm, using the extinction coefficient of the native protein.

  • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC-HPLC).

  • Degree of Labeling (DOL): Determined by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the molecular weight of the conjugate to the native protein.[1][3]

  • Biological Activity: Assessed using a relevant in vitro assay to ensure that the conjugation process has not compromised the function of the protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of this compound.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product BocNH_PEG4_CHO This compound Reaction Stir at RT (1-2 hours) BocNH_PEG4_CHO->Reaction TFA_DCM TFA in DCM TFA_DCM->Reaction Neutralization Neutralize with NaHCO3 Reaction->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying_Evaporation Dry and Evaporate Extraction->Drying_Evaporation NH2_PEG4_CHO NH2-PEG4-CH2CHO Drying_Evaporation->NH2_PEG4_CHO

Caption: Workflow for the deprotection of this compound.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Protein Target Protein (e.g., Antibody) Conjugation Incubate at RT or 4°C (2-24 hours) Protein->Conjugation Linker NH2-PEG4-CH2CHO Linker->Conjugation Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (e.g., SEC, IEX) Quenching->Purification Conjugate Protein-PEG-NH2 Conjugate Purification->Conjugate

Caption: Workflow for reductive amination of a protein.

ADC_Synthesis_Workflow Start Start with this compound Deprotection 1. Boc Deprotection of Linker Start->Deprotection Deprotected_Linker NH2-PEG4-CH2CHO Deprotection->Deprotected_Linker Drug_Linker_Conjugation 3. Conjugate Drug to Linker Deprotected_Linker->Drug_Linker_Conjugation Drug_Activation 2. Activate Drug (e.g., with EDC/NHS) Activated_Drug Activated Drug Drug_Activation->Activated_Drug Activated_Drug->Drug_Linker_Conjugation Drug_Linker Drug-NH-PEG4-CH2CHO Drug_Linker_Conjugation->Drug_Linker Antibody_Reductive_Amination 4. Reductive Amination with Antibody Drug_Linker->Antibody_Reductive_Amination ADC_Crude Crude ADC Antibody_Reductive_Amination->ADC_Crude Purification 5. Purification (SEC/HIC) ADC_Crude->Purification Final_ADC Final Antibody-Drug Conjugate Purification->Final_ADC

Caption: General workflow for ADC synthesis.

PROTAC_Synthesis_Workflow Start Start with this compound Deprotection 1. Boc Deprotection of Linker Start->Deprotection Deprotected_Linker NH2-PEG4-CH2CHO Deprotection->Deprotected_Linker POI_Linker_Conjugation 3. Conjugate POI Ligand to Linker Deprotected_Linker->POI_Linker_Conjugation POI_Ligand_Activation 2. Activate POI Ligand Activated_POI_Ligand Activated POI Ligand POI_Ligand_Activation->Activated_POI_Ligand Activated_POI_Ligand->POI_Linker_Conjugation POI_Linker POI-Ligand-NH-PEG4-CH2CHO POI_Linker_Conjugation->POI_Linker E3_Ligase_Ligand_Reductive_Amination 4. Reductive Amination with E3 Ligase Ligand POI_Linker->E3_Ligase_Ligand_Reductive_Amination PROTAC_Crude Crude PROTAC E3_Ligase_Ligand_Reductive_Amination->PROTAC_Crude Purification 5. Purification (HPLC) PROTAC_Crude->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound stands as a pivotal tool in the arsenal of the modern drug developer. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, provides a robust and adaptable platform for the construction of sophisticated and highly targeted therapeutic agents. The orthogonal reactivity of the Boc-protected amine and the aldehyde functional group allows for a high degree of control over the conjugation process, enabling the precise assembly of ADCs, PROTACs, and other complex bioconjugates.

While the specific quantitative data for this particular linker may require empirical determination for each unique application, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation. By understanding the core properties and mastering the experimental methodologies associated with this compound, researchers can unlock its full potential to advance the development of next-generation targeted therapies. The continued exploration and optimization of such versatile linkers will undoubtedly play a crucial role in shaping the future of precision medicine.

References

The Versatility of BocNH-PEG4-CH2CHO as a PROTAC Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, BocNH-PEG4-CH2CHO, and its application as a core building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in PROTAC design, and provide detailed, representative experimental protocols for its incorporation into these novel therapeutic agents.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The linker is not merely a spacer; it plays a critical role in the efficacy of the PROTAC. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[3][4]

Physicochemical Properties of this compound

This compound is a monodisperse PEG-based linker that features a Boc-protected amine on one terminus and a reactive aldehyde group on the other. This specific arrangement of functional groups makes it a valuable tool for the stepwise and controlled synthesis of PROTACs.

PropertyValueReference
Chemical Name tert-butyl (14-oxo-3,6,9,12-tetraoxatetradecyl)carbamate
Molecular Formula C15H29NO7[5]
Molecular Weight 335.39 g/mol [5]
CAS Number 2708026-80-4[5]
Appearance Liquid or solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

The Synthetic Utility of this compound in PROTAC Assembly

The aldehyde functional group of this compound provides a versatile handle for conjugation to an amine-containing molecule, typically either the E3 ligase ligand or the target protein ligand, through reductive amination. The Boc-protected amine serves as a stable protecting group that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other half of the PROTAC molecule.

This strategic placement of a reactive aldehyde and a protected amine allows for a modular and directional assembly of the PROTAC, minimizing the formation of undesired side products.

General PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound generally follows a two-step process:

  • Reductive Amination: The aldehyde terminus of the linker is reacted with a primary or secondary amine on either the protein-of-interest (POI) ligand or the E3 ligase ligand. This reaction forms a stable amine linkage.

  • Deprotection and Amide Coupling: The Boc protecting group is removed from the other end of the linker, exposing a primary amine. This amine is then coupled to a carboxylic acid on the remaining ligand (either the POI or E3 ligase ligand) using standard peptide coupling reagents to form a stable amide bond.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection & Amide Coupling POI_Ligand_NH2 POI Ligand-NH2 Linker_CHO This compound Intermediate_1 Boc-Linker-POI Ligand Intermediate_1_deprotect Deprotection (TFA) Intermediate_2 H2N-Linker-POI Ligand E3_Ligand_COOH E3 Ligase Ligand-COOH Final_PROTAC Final PROTAC

A representative workflow for PROTAC synthesis using this compound.

Quantitative Data of PROTACs with PEG4 Linkers

PROTAC IdentifierTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
RC-3 BTKThalidomide<10~90Mino[4]
NC-1 BTKThalidomide2.297Mino[4]
IR-1 BTKThalidomide<10~90Mino[4]
IR-2 BTKThalidomide<10~90Mino[4]

Note: The linkers in the referenced PROTACs are of similar PEG4 length but may differ in the end functional groups used for conjugation.

Experimental Protocols

The following are detailed, representative protocols for the key chemical transformations involved in the synthesis of a PROTAC using this compound.

Protocol for Reductive Amination

This protocol describes the reaction of the aldehyde group of this compound with a primary amine on a POI ligand.

Materials:

  • POI Ligand with a primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the POI ligand (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude amine salt is typically used in the next step without further purification.

Protocol for Amide Coupling

This protocol describes the final step of coupling the deprotected linker-POI ligand conjugate with an E3 ligase ligand containing a carboxylic acid.

Materials:

  • Amine-deprotected linker-POI ligand conjugate (1.0 eq)

  • E3 Ligase Ligand with a carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-deprotected linker-POI ligand conjugate (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature under an inert atmosphere for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

PROTACs are often designed to target key proteins in oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A PROTAC designed to degrade a component of this pathway, such as PI3K or mTOR, could be a powerful therapeutic strategy.[6]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

The PI3K/AKT/mTOR signaling pathway, a common target for PROTACs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature, with a reactive aldehyde and a protected amine, allows for a controlled and modular approach to constructing these complex molecules. The inclusion of a PEG4 spacer can confer favorable physicochemical properties to the final PROTAC, such as enhanced solubility and permeability. While specific examples of PROTACs utilizing this exact linker are not yet prevalent in the literature, the representative protocols and data presented here provide a strong foundation for researchers to incorporate this promising building block into their PROTAC design and discovery programs.

References

An In-depth Technical Guide to PEG-Based Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise delivery of therapeutic agents to their intended targets is paramount. Polyethylene glycol (PEG)-based linkers have emerged as a cornerstone technology in the design of sophisticated drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These versatile linkers offer a multitude of advantages, primarily stemming from their unique physicochemical properties. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, which, when incorporated into a linker, can significantly enhance the solubility, stability, and pharmacokinetic profile of the conjugated drug.[1][2] This guide provides a comprehensive technical overview of PEG-based linkers, including their classification, impact on drug properties, detailed experimental protocols, and the signaling pathways they influence.

Core Concepts of PEG-Based Linkers

PEG linkers are composed of repeating ethylene glycol units and can be synthesized with varying lengths and terminal functional groups to suit specific conjugation chemistries.[3] The choice of PEG linker is a critical design element that can profoundly impact the efficacy and safety of a drug conjugate.

Classification of PEG Linkers

PEG linkers can be broadly categorized based on their structure and cleavage characteristics:

  • Linear vs. Branched PEG Linkers: Linear PEGs are straight-chain polymers, while branched or multi-arm PEGs offer multiple attachment points, which can be advantageous for increasing drug load without promoting aggregation.[1]

  • Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a single, defined molecular weight, ensuring homogeneity of the final drug conjugate, which is crucial for consistent manufacturing and predictable in vivo behavior. Polydisperse PEGs, in contrast, are a mixture of polymers with a range of molecular weights.[2]

  • Cleavable vs. Non-cleavable PEG Linkers:

    • Cleavable Linkers: These linkers are designed to release the drug payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within the target cell. This targeted release minimizes off-target toxicity.[3]

    • Non-cleavable Linkers: These linkers remain intact, and the drug is released upon the complete degradation of the antibody or targeting moiety within the lysosome. They generally exhibit greater stability in circulation.

Data Presentation: The Quantitative Impact of PEG Linkers

The incorporation of PEG linkers into drug conjugates has a quantifiable impact on their physicochemical and pharmacokinetic properties. The following tables summarize key data from various studies.

Table 1: Influence of PEG Linker Length on Pharmacokinetics of an Affibody-MMAE Conjugate

Linker TypeHalf-life (t½)Half-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
No PEG (HM)19.6 min--
4 kDa PEG (HP4KM)49.0 min2.54.5
10 kDa PEG (HP10KM)219.5 min11.222

Data compiled from a study on ZHER2-MMAE conjugates, demonstrating that increasing PEG chain length significantly prolongs circulation half-life but can also reduce in vitro potency.[4][5]

Table 2: Effect of PEG Linkers on Drug-to-Antibody Ratio (DAR) and In Vivo Performance

Linker TypeOptimal DARKey Observation
Hydrophobic Linkers3-4Attempts to increase DAR often lead to aggregation and rapid clearance.[1]
PEGylated Linkers>6Enables higher drug loading without compromising solubility and pharmacokinetics.[2]

This table highlights the critical role of hydrophilic PEG linkers in achieving higher, more effective drug-to-antibody ratios in ADCs.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of drug conjugates utilizing PEG-based linkers.

Protocol 1: General Synthesis of a PEGylated Antibody-Drug Conjugate (ADC) via Thiol-Maleimide Conjugation

This protocol describes the conjugation of a drug-linker containing a maleimide group to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-drug linker

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Reaction buffers: PBS, pH 7.5, with 50 mM sodium chloride and 2 mM EDTA[6]

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

    • Add a 10-20 fold molar excess of the reducing agent (e.g., DTT) to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

  • Conjugation:

    • Dissolve the maleimide-PEG-drug linker in an organic solvent such as DMSO to prepare a stock solution.

    • Immediately add a 10-20 fold molar excess of the maleimide-PEG-drug linker solution to the reduced antibody solution with gentle mixing.[7]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[7]

  • Quenching:

    • Add a 2-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the maleimide-PEG-drug linker to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC or HIC to remove unreacted drug-linker, quenching reagent, and any aggregated protein.[8][][10]

Protocol 2: General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker, for example, via "click chemistry".[11]

Materials:

  • E3 ligase ligand (e.g., pomalidomide derivative with a free amine)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-Azide)

  • POI ligand with a terminal alkyne group

  • Coupling reagents: HATU, DIPEA

  • Click chemistry catalyst system: Copper(II) sulfate, sodium ascorbate

  • Solvents: DMF, t-BuOH/H2O

  • Purification system: Preparative HPLC

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in DMF.

    • Add HATU and DIPEA to facilitate amide bond formation.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the E3 ligase-PEG-azide intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-PEG-azide intermediate and the alkyne-functionalized POI ligand in a t-BuOH/H2O mixture.

    • Add the copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Characterization of PEGylated Proteins by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Chromatographic Separation:

    • Separate the PEGylated protein from unreacted protein and free PEG linker using a suitable HPLC column (e.g., reverse-phase or size-exclusion).

    • For reverse-phase HPLC, a typical mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient elution is typically employed.[12]

  • Mass Spectrometry Analysis:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range to detect the PEGylated protein.

    • The resulting mass spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the protein, from which the average drug-to-antibody ratio (DAR) can be calculated.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • PEGylated drug conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the PEGylated drug conjugate in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the drug conjugate. Include untreated cells as a control.

    • Incubate the cells for a period that is relevant to the drug's mechanism of action (e.g., 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13][14]

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 5: In Vivo Pharmacokinetic Study in Mice

Materials:

  • PEGylated drug conjugate

  • Healthy laboratory mice (e.g., BALB/c or C57BL/6)

  • Dosing vehicle (e.g., sterile saline or PBS)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for quantifying the drug conjugate in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of the PEGylated drug conjugate to a cohort of mice.[15][16]

  • Blood Sampling:

    • Collect blood samples from the mice at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) via a suitable route (e.g., tail vein or retro-orbital sinus).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug conjugate versus time.

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes relevant to PEG-based linkers in drug discovery.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Receptor_Bound_ADC Receptor-Bound ADC Clathrin_Pit Clathrin-Coated Pit Receptor_Bound_ADC->Clathrin_Pit 2. Internalization (Clathrin-Mediated Endocytosis) Early_Endosome Early Endosome (pH 6.0-6.5) Clathrin_Pit->Early_Endosome 3. Vesicle Formation Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 4. Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome 5. Fusion Payload_Release Released Payload Lysosome->Payload_Release 6. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target 7. Cytotoxicity

Caption: ADC Internalization and Payload Release Pathway.

PROTAC_Mechanism_of_Action cluster_PROTAC_System PROTAC-Mediated Protein Degradation PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex 1. Binds POI POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex 2. Binds E3 Ligase Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination 3. Proximity-Induced Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome 4. Recognition by Proteasome Degradation POI Degradation Proteasome->Degradation 5. Degradation Degradation->PROTAC 6. PROTAC Recycling

Caption: PROTAC Mechanism of Action via the Ubiquitin-Proteasome System.

Drug_Conjugate_Development_Workflow cluster_workflow Drug Conjugate Development Workflow Start Start Target_Selection Target Selection (Antigen/Protein of Interest) Start->Target_Selection Binder_Selection Binder Selection (Antibody/Ligand) Target_Selection->Binder_Selection Payload_Selection Payload Selection (Cytotoxin/Degrader) Binder_Selection->Payload_Selection Linker_Design PEG Linker Design & Synthesis Payload_Selection->Linker_Design Conjugation Conjugation of Binder, Linker, and Payload Linker_Design->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Characterization Characterization (e.g., MS, DAR Analysis) Purification->Characterization In_Vitro_Assays In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Conjugation Iterative Refinement End End Lead_Optimization->End

Caption: General Workflow for the Development of PEGylated Drug Conjugates.

Conclusion

PEG-based linkers are indispensable tools in modern drug discovery, enabling the development of highly targeted and effective therapeutic conjugates. Their inherent properties of hydrophilicity, biocompatibility, and tunable length allow for the optimization of drug solubility, stability, and pharmacokinetic profiles. By carefully selecting the appropriate PEG linker and employing robust synthetic and analytical methodologies, researchers can design next-generation drug conjugates with improved therapeutic indices. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and drug development professionals working at the forefront of this exciting field.

References

An In-depth Technical Guide to BocNH-PEG4-CH2CHO for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, BocNH-PEG4-CH2CHO, and its application in the development of antibody-drug conjugates (ADCs). This linker is composed of three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal aldehyde group. This unique combination of features offers a strategic approach to the synthesis of ADCs with controlled drug-to-antibody ratios (DAR) and favorable physicochemical properties.

The Boc-protected amine allows for the initial conjugation of a cytotoxic payload under conditions that will not affect the antibody. Following payload conjugation, the Boc group can be removed under acidic conditions to reveal a primary amine. The terminal aldehyde group provides a reactive handle for conjugation to an antibody, typically through the formation of a Schiff base with lysine residues, which can then be stabilized by reduction to a secondary amine. Alternatively, the aldehyde can react with hydrazide-modified antibodies to form a pH-sensitive hydrazone bond. The central PEG4 spacer is critical for enhancing the aqueous solubility of the ADC, reducing aggregation, and improving its pharmacokinetic profile.[1][2]

Proposed Workflow for ADC Synthesis using this compound

The synthesis of an ADC using this compound is a multi-step process that involves the initial conjugation of the drug to the linker, followed by the conjugation of the drug-linker complex to the antibody.

ADC_Synthesis_Workflow cluster_drug_linker_synthesis Drug-Linker Conjugate Synthesis cluster_boc_deprotection Boc Deprotection cluster_adc_conjugation Antibody-Drug Conjugation drug Cytotoxic Drug (with nucleophilic group) reductive_amination Reductive Amination drug->reductive_amination linker This compound linker->reductive_amination drug_linker BocNH-PEG4-CH2-CH2-Drug (Linker-Payload Conjugate) reductive_amination->drug_linker purification1 Purification 1 (e.g., Chromatography) drug_linker->purification1 deprotection Acidic Deprotection (e.g., TFA) purification1->deprotection deprotected_drug_linker H2N-PEG4-CH2-CH2-Drug (Deprotected Conjugate) deprotection->deprotected_drug_linker purification2 Purification 2 (e.g., Precipitation/Chromatography) deprotected_drug_linker->purification2 activation Carbodiimide Chemistry (EDC/NHS) purification2->activation antibody Monoclonal Antibody (with activated carboxyl groups) antibody->activation final_adc Final Antibody-Drug Conjugate activation->final_adc Amide Bond Formation purification3 Final Purification (e.g., Size Exclusion Chromatography) final_adc->purification3

Caption: A proposed workflow for the synthesis of an antibody-drug conjugate using this compound.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of an ADC using this compound. These protocols are based on standard bioconjugation techniques and should be optimized for the specific drug and antibody being used.

Protocol 1: Drug-Linker Conjugation via Reductive Amination

This protocol describes the conjugation of a drug containing a primary amine to the aldehyde terminus of the this compound linker.

  • Dissolution of Reactants: Dissolve the amine-containing cytotoxic drug and a 1.2 molar excess of this compound in a suitable anhydrous solvent (e.g., DMSO or DMF).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate (Schiff base).

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in a 1.5 molar excess over the drug.[3] Let the reaction proceed for 12-24 hours at room temperature.

  • Quenching: Quench the reaction by adding a small amount of an appropriate quenching agent (e.g., acetone).

  • Purification: Purify the BocNH-PEG4-CH2-CH2-Drug conjugate using reverse-phase HPLC or silica gel chromatography.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for antibody conjugation.

  • Dissolution: Dissolve the purified BocNH-PEG4-CH2-CH2-Drug conjugate in a minimal amount of dichloromethane (DCM).

  • Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Purification: The deprotected H2N-PEG4-CH2-CH2-Drug can be purified by precipitation in cold diethyl ether or by reverse-phase HPLC.

  • Characterization: Confirm the complete removal of the Boc group by LC-MS.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the deprotected drug-linker construct to the antibody via amide bond formation with lysine residues.

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

  • Activation of Antibody: While not directly modifying the antibody, this step refers to the preparation of the amine-reactive species from the drug-linker. Alternatively, for a more controlled reaction, one could activate the carboxyl groups of the antibody using carbodiimide chemistry (EDC/NHS), though direct conjugation to lysine residues is more common. For lysine conjugation, proceed to the next step.

  • Conjugation Reaction: Add the purified H2N-PEG4-CH2-CH2-Drug to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess of the drug-linker.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of ADC: Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (SEC) or dialysis.

  • Characterization of ADC:

    • DAR Determination: Determine the average DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC.

    • In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based assay.

Data Presentation

The following tables present representative quantitative data for an ADC synthesized using a PEG4-based linker. The specific values will vary depending on the antibody, drug, and precise conjugation conditions.

Table 1: Representative Conjugation Efficiency and DAR

ParameterValueMethod of Analysis
Molar Ratio (Linker-Drug:Antibody)8:1-
Conjugation Efficiency~55%HIC-HPLC
Average DAR4.4HIC-HPLC / MS
Monomer Purity>95%SEC-HPLC
Aggregates<2%SEC-HPLC

Table 2: Representative In Vitro Stability of ADC

ConditionTime Point% Intact ADCMethod of Analysis
Human Plasma, 37°C0 hours100%LC-MS
24 hours98%LC-MS
72 hours95%LC-MS
168 hours91%LC-MS
PBS, pH 7.4, 37°C168 hours>99%LC-MS

Visualization of Potential Payload Release Mechanism

For an ADC where the aldehyde linker forms a hydrazone bond with a hydrazide-modified antibody, the release of the payload is often triggered by the acidic environment of the lysosome following internalization of the ADC.

Payload_Release_Mechanism cluster_internalization Cellular Internalization cluster_release Payload Release adc_binding ADC binds to cell surface antigen endocytosis Endocytosis adc_binding->endocytosis endosome Early Endosome (pH 6.0-6.5) endocytosis->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome hydrazone_hydrolysis Hydrazone Bond Hydrolysis lysosome->hydrazone_hydrolysis lysosomal_degradation Antibody Degradation lysosome->lysosomal_degradation payload_release Release of Active Payload hydrazone_hydrolysis->payload_release payload_action Payload exerts cytotoxic effect payload_release->payload_action

Caption: Proposed mechanism of payload release for an ADC with a pH-sensitive hydrazone linker.

References

An In-depth Technical Guide to Bioconjugation with Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioconjugation techniques are fundamental to modern biotechnology, enabling the site-specific modification of biomolecules to create novel probes, therapeutics, and diagnostics. Among the various chemical handles used for bioconjugation, the aldehyde group offers a unique combination of reactivity, selectivity, and stability in the resulting linkages. This guide provides a comprehensive overview of the principles, methodologies, and applications of bioconjugation utilizing aldehyde linkers, with a focus on the formation of hydrazone and oxime bonds, as well as reductive amination.

The aldehyde functionality can be introduced into proteins and other biomolecules through several methods, including the enzymatic conversion of specific peptide sequences and the oxidation of carbohydrate moieties.[1][2] Once present, the aldehyde group serves as an electrophilic target for nucleophilic partners such as hydrazides and aminooxy compounds, leading to the formation of hydrazone and oxime linkages, respectively.[2][3] These reactions are highly chemoselective, proceeding under mild, aqueous conditions compatible with sensitive biological molecules.[4][5]

Core Principles of Aldehyde-Based Bioconjugation

The primary reactions involving aldehyde linkers in bioconjugation are the formation of imines, specifically hydrazones and oximes, and reductive amination.

Hydrazone and Oxime Ligation

The reaction of an aldehyde with a hydrazine or an aminooxy group proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable C=N double bond.[6] This ligation is highly efficient and can be performed at or near physiological pH.[7] The stability of the resulting hydrazone or oxime bond can be tuned by the electronic properties of the substituents.[6] Oximes are generally more stable than hydrazones, making them suitable for applications requiring long-term stability.[8][9] Conversely, the reversible nature of hydrazone bonds under acidic conditions can be exploited for controlled drug release applications.[4][6] The reaction rates can be significantly enhanced by aniline catalysis.[7][10]

Reductive Amination

Reductive amination involves the reaction of an aldehyde with a primary or secondary amine to form a Schiff base (imine), which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[11][12] This method is particularly useful for conjugating molecules to the lysine residues of proteins or for coupling carbohydrates to proteins.[11][13] The resulting C-N single bond is highly stable.

Methods for Introducing Aldehyde Functionality

Site-specific introduction of an aldehyde group is crucial for generating homogeneous bioconjugates. Two common methods are:

  • The Aldehyde Tag Technology : This chemoenzymatic approach utilizes the formylglycine-generating enzyme (FGE) to oxidize a cysteine residue within a specific consensus peptide sequence (e.g., CxPxR) to a formylglycine (fGly) residue, which contains an aldehyde group.[1][3][14] This "aldehyde tag" can be genetically encoded at specific sites within a protein, allowing for precise control over the location of conjugation.[1][15][16]

  • Oxidation of Glycans : Many proteins, such as antibodies, are glycosylated. The vicinal diols present in the sugar moieties can be oxidized with sodium periodate (NaIO₄) to generate aldehyde groups.[17][18] This method is often used for modifying antibodies in their Fc region, away from the antigen-binding site, thus preserving their function.[18][19]

Quantitative Data on Aldehyde Bioconjugation Reactions

The efficiency and stability of bioconjugation reactions are critical for their application. The following tables summarize key quantitative data for hydrazone and oxime ligations.

Table 1: Reaction Kinetics of Hydrazone and Oxime Ligations

Reaction TypeReactantsConditionsSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Reference
Hydrazone Ligation6-hydrazinopyridyl-peptide + benzaldehydepH 7, no catalyst2.6 ± 0.1 to 3.0 ± 0.3[7][10]
Hydrazone Ligation6-hydrazinopyridyl-peptide + benzaldehydepH 7, 10 mM aniline190 ± 10[7][10]
Hydrazone Ligation6-hydrazinopyridyl-peptide + benzaldehydepH 7, 100 mM aniline2000 ± 100[7][10]
Oxime Ligationaminooxyacetyl-peptide + benzaldehydepH 7, 100 mM aniline8.2 ± 1.0[7]
Hydrazone LigationVarious aldehydes + 2-(dimethylamino)ethylhydrazinepH 70.23 - 208[20]

Table 2: Stability of Hydrazone and Oxime Linkages

Linkage TypeConditionsRelative First-Order Rate Constant for Hydrolysis (k_rel)Reference
MethylhydrazonepD 7.0600[8][9]
AcetylhydrazonepD 7.0300[8][9]
SemicarbazonepD 7.0160[8][9]
OximepD 7.01[8][9]

Experimental Protocols

Detailed methodologies for key aldehyde-based bioconjugation reactions are provided below.

Protocol 1: Site-Specific Protein Labeling via Aldehyde Tag and Oxime Ligation

This protocol describes the labeling of a protein containing a genetically encoded aldehyde tag with an aminooxy-functionalized probe.[1][21]

Materials:

  • Aldehyde-tagged protein

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • Labeling buffer: 100 mM MES, pH 5.5

  • SDS/PAGE loading buffer

  • Coomassie stain

Procedure:

  • Prepare a solution of the aldehyde-tagged protein in the labeling buffer.

  • Add the aminooxy-functionalized probe to the protein solution at a desired molar excess (e.g., 300 µM probe for 4 µg of protein).

  • Incubate the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding SDS/PAGE loading buffer.

  • Analyze the conjugation efficiency by resolving the reaction mixture on an SDS-PAGE gel.

  • Visualize the protein bands by Coomassie staining and, if applicable, by fluorescence imaging to confirm the successful conjugation of the probe.

Protocol 2: Antibody-Drug Conjugation via Hydrazone Ligation

This protocol outlines the conjugation of a linker-payload to an antibody with an aldehyde tag at the heavy chain C-terminus.[22]

Materials:

  • Aldehyde-tagged antibody (15 mg/mL)

  • Hydrazide-functionalized linker-payload

  • Conjugation buffer: 50 mM sodium citrate, 50 mM NaCl, pH 5.5

  • Dimethylacetamide (DMA)

Procedure:

  • In the conjugation buffer, combine the aldehyde-tagged antibody with 8 molar equivalents of the linker-payload.

  • Add DMA to a final concentration of 0.85–4.25%.

  • Incubate the reaction mixture for 72 hours at 37°C.

  • Purify the resulting antibody-drug conjugate using standard chromatography techniques (e.g., size-exclusion chromatography).

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR).

Protocol 3: Reductive Amination of a Protein with a Carbohydrate

This protocol describes the direct coupling of a carbohydrate with a free reducing end to a protein.[12][13]

Materials:

  • Protein (e.g., Bovine Serum Albumin, BSA)

  • Carbohydrate with a reducing end

  • Coupling buffer: 100 mM sodium borate, pH 8.5

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protein and carbohydrate in the coupling buffer. A typical ratio is 30 equivalents of carbohydrate to 1 equivalent of protein.

  • Add sodium cyanoborohydride to a final concentration of 300 mM.

  • Add sodium sulfate to a final concentration of 500 mM to improve coupling efficiency.

  • Incubate the reaction mixture at 56°C for 96 hours.

  • Purify the glycoconjugate by dialysis against water to remove unreacted reagents.

  • Analyze the resulting conjugate using methods such as MALDI-TOF mass spectrometry to determine the average number of carbohydrate chains per protein molecule.

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes in aldehyde-based bioconjugation.

Aldehyde_Tag_Workflow cluster_protein_expression Protein Expression & Modification cluster_conjugation Bioconjugation Plasmid Plasmid with Aldehyde Tag Sequence Expression Protein Expression (E. coli or Mammalian Cells) Plasmid->Expression TaggedProtein Protein with Cys in Tag Expression->TaggedProtein FGE Co-expression of Formylglycine-Generating Enzyme (FGE) Oxidation FGE-mediated Oxidation FGE->Oxidation TaggedProtein->Oxidation Cys to fGly AldehydeProtein Protein with Formylglycine (Aldehyde) Oxidation->AldehydeProtein Conjugation Oxime/Hydrazone Ligation AldehydeProtein->Conjugation Probe Aminooxy or Hydrazide Probe Probe->Conjugation Bioconjugate Site-Specifically Labeled Protein Conjugation->Bioconjugate

Caption: Workflow for site-specific protein modification using the aldehyde tag technology.

Reaction_Mechanisms cluster_oxime_hydrazone Oxime/Hydrazone Ligation cluster_reductive_amination Reductive Amination Aldehyde1 R-CHO (Aldehyde) Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 Nucleophile R'-NH-X (X=NH₂ for Hydrazine, X=OH for Aminooxy) Nucleophile->Intermediate1 Product1 R-CH=N-X-R' (Hydrazone or Oxime) Intermediate1->Product1 -H₂O Water1 H₂O Aldehyde2 R-CHO (Aldehyde) SchiffBase R-CH=N-R' (Schiff Base/Imine) Aldehyde2->SchiffBase Amine R'-NH₂ (Amine) Amine->SchiffBase Product2 R-CH₂-NH-R' (Stable Amine Linkage) SchiffBase->Product2 Reduction Water2 H₂O ReducingAgent NaBH₃CN ReducingAgent->Product2

Caption: Reaction mechanisms for aldehyde-based bioconjugation.

Linkage_Stability_Logic Start Application Requirement HighStability High Stability Needed? (e.g., in vivo imaging) Start->HighStability ControlledRelease Controlled Release Needed? (e.g., drug delivery) Start->ControlledRelease HighStability->ControlledRelease No ChooseOxime Choose Oxime Ligation HighStability->ChooseOxime Yes ControlledRelease->HighStability No ChooseHydrazone Choose Hydrazone Ligation ControlledRelease->ChooseHydrazone Yes ConsiderReduction Consider Reduction of C=N bond for enhanced stability ChooseOxime->ConsiderReduction ChooseHydrazone->ConsiderReduction

Caption: Logical flow for selecting the appropriate aldehyde-based linkage.

References

Methodological & Application

Synthesis of PROTACs Utilizing BocNH-PEG4-CH2CHO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC. Polyethylene glycol (PEG) linkers, in particular, are widely used to enhance the physicochemical properties of PROTACs.[1][2][3] This document provides detailed application notes and protocols for the synthesis of PROTACs using the versatile PEGylated linker, BocNH-PEG4-CH2CHO.

This compound is a readily available, mono-dispersed PEG linker featuring a terminal aldehyde group for covalent conjugation and a Boc-protected amine. The aldehyde functionality allows for a straightforward and efficient coupling to an amine-containing ligand via reductive amination. The Boc-protected amine provides a handle for the subsequent attachment of the second ligand after deprotection.

Core Concepts and Signaling Pathways

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

The Ubiquitin-Proteasome System (UPS) Pathway

The following diagram illustrates the key steps of the UPS pathway that are exploited by PROTACs.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: The Ubiquitin-Proteasome System and PROTAC Mechanism.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Reductive Amination: Coupling of this compound with the first amine-containing ligand (either the POI ligand or the E3 ligase ligand).

  • Boc Deprotection and Second Ligand Coupling: Removal of the Boc protecting group followed by the attachment of the second ligand.

1. General Protocol for Reductive Amination

This protocol describes the coupling of this compound with an amine-containing ligand (Ligand-NH2) using sodium triacetoxyborohydride (STAB) as the reducing agent.[5][6][7]

Materials:

  • This compound

  • Amine-containing ligand (Ligand-NH2)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing ligand (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DCE or DCM.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • If the amine is a weak nucleophile, catalytic acetic acid (0.1-0.5 eq) can be added to promote iminium ion formation.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC intermediate.

2. General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.[1]

Materials:

  • Boc-protected PROTAC intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in anhydrous DCM in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (10-20% v/v in DCM) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-TFA salt can be used directly in the next step or neutralized by dissolving in DCM and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

3. General Protocol for Second Ligand Coupling (Amide Bond Formation)

This protocol describes the coupling of the deprotected amine with a carboxylic acid-containing second ligand (Ligand-COOH) using a standard peptide coupling reagent like HATU.

Materials:

  • Deprotected amine-PROTAC intermediate

  • Carboxylic acid-containing ligand (Ligand-COOH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine-PROTAC intermediate (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Synthetic Workflow Visualization

The overall synthetic strategy for a PROTAC using this compound is depicted in the following workflow diagram.

PROTAC_Synthesis_Workflow Start Starting Materials: - this compound - Ligand-A-NH2 - Ligand-B-COOH Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE) Start->Step1 Intermediate1 Boc-NH-PEG4-CH2-NH-Ligand-A Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 H2N-PEG4-CH2-NH-Ligand-A Step2->Intermediate2 Step3 Step 3: Amide Coupling (Ligand-B-COOH, HATU, DIPEA, DMF) Intermediate2->Step3 FinalProduct Final PROTAC: Ligand-B-CO-NH-PEG4-CH2-NH-Ligand-A Step3->FinalProduct Purification Purification (Preparative HPLC) FinalProduct->Purification Characterization Characterization (LC-MS, NMR, etc.) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Data Presentation and Characterization

The identity, purity, and structure of the synthesized PROTACs must be confirmed using various analytical techniques.

Table 1: Representative Quantitative Data for a Hypothetical PROTAC Synthesis

StepReactionStarting Material (SM)ProductYield (%)Purity (%) (by LC-MS)
1Reductive AminationThis compoundBoc-PROTAC Intermediate75>95
2Boc DeprotectionBoc-PROTAC IntermediateAmine-PROTAC Intermediate98>95
3Amide CouplingAmine-PROTAC IntermediateFinal PROTAC60>98 (after prep-HPLC)

Characterization Data:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the intermediates and the final product, and to confirm the molecular weight. For PEG-containing molecules, a characteristic pattern of peaks separated by 44 Da (the mass of an ethylene glycol unit) may be observed in the mass spectrum, although with mono-disperse PEGs like PEG4, this is less pronounced.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final PROTAC. The ¹H NMR spectrum of a PEG-containing PROTAC will typically show characteristic broad singlets for the PEG methylene protons in the region of 3.5-3.7 ppm.[1] Specific signals corresponding to the POI ligand, E3 ligase ligand, and the newly formed amide and amine linkages should also be assigned.

Figure 1: Representative Analytical Data

(A) LC-MS Chromatogram of a Purified PEG4-containing PROTAC

A sharp, single peak in the chromatogram indicates high purity. The corresponding mass spectrum should show the expected [M+H]⁺ ion.

(B) ¹H NMR Spectrum of a Purified PEG4-containing PROTAC

Key features to look for include:

  • Aromatic protons from the POI and E3 ligase ligands.

  • A broad multiplet or singlet around 3.6 ppm corresponding to the -(OCH₂CH₂)₄- protons of the PEG4 linker.

  • Signals corresponding to the protons adjacent to the newly formed secondary amine and amide bonds.

Conclusion

The use of this compound provides a streamlined and efficient method for the synthesis of PROTACs. The protocols outlined in this document, coupled with rigorous purification and characterization, will enable researchers to generate high-quality PROTAC molecules for their drug discovery and chemical biology research. The versatility of the PEG linker allows for the modulation of physicochemical properties, which is often critical for achieving potent and effective targeted protein degradation.

References

Application Note: Protocol for Boc Deprotection of BocNH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient and selective deprotection of the tert-butyloxycarbonyl (Boc) group from BocNH-PEG4-CH2CHO to yield the corresponding free amine, H2N-PEG4-CH2CHO. The presence of a labile aldehyde functionality necessitates the use of mild deprotection conditions to prevent unwanted side reactions. This document outlines two effective protocols: a standard method using trifluoroacetic acid (TFA) with scavengers and a milder alternative employing oxalyl chloride in methanol. Detailed experimental procedures, guidelines for reaction monitoring, product purification, and characterization are provided.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide and bioconjugation chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The molecule this compound incorporates a Boc-protected amine, a tetraethylene glycol (PEG4) linker, and a reactive aldehyde group. The PEG linker enhances solubility and provides a flexible spacer, while the aldehyde is a valuable functional group for various conjugation strategies, such as forming stable secondary amine linkages via reductive amination.[3]

The critical challenge in the deprotection of this compound lies in the acid sensitivity of the aldehyde group, which can be prone to oxidation, polymerization, or other side reactions under harsh acidic conditions.[4][5][6] Therefore, the selection of an appropriate deprotection strategy is paramount to ensure a high yield and purity of the desired amino-aldehyde product. This note details two protocols to achieve this transformation, catering to different laboratory needs and substrate sensitivities.

Experimental Protocols

Two primary methods are presented for the Boc deprotection of this compound. Protocol A outlines a standard approach using trifluoroacetic acid (TFA) with careful control of reaction conditions. Protocol B describes a milder alternative using oxalyl chloride in methanol, which is particularly suitable for acid-sensitive substrates.[4][7]

Protocol A: Trifluoroacetic Acid (TFA) Mediated Deprotection

This method is a common and effective procedure for Boc deprotection. The use of a scavenger, such as triethylsilane (TES), is recommended to trap the reactive tert-butyl cation generated during the reaction and minimize potential side reactions with the aldehyde.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add triethylsilane (1.5 equivalents).

  • Slowly add a pre-prepared solution of 20-50% TFA in DCM (v/v) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • Co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude H2N-PEG4-CH2CHO.

  • Due to the polar nature of the product, purification is best achieved using column chromatography on silica gel with a polar eluent system (e.g., DCM/Methanol gradient) or by reverse-phase HPLC.

Protocol B: Mild Deprotection with Oxalyl Chloride in Methanol

This protocol offers a milder alternative to strong acids and is reported to be compatible with acid-sensitive functional groups.[4][7]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol (to a concentration of approximately 0.05 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. A slight increase in temperature and gas evolution may be observed.

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The product is often obtained as the hydrochloride salt.

  • For neutralization and further purification, the residue can be dissolved in a suitable solvent and washed with a mild base, or purified directly by chromatography as described in Protocol A.

Data Presentation

ParameterProtocol A (TFA)Protocol B (Oxalyl Chloride)Reference
Deprotecting Agent Trifluoroacetic acid (TFA)Oxalyl chloride[1],[7]
Solvent Dichloromethane (DCM)Methanol (MeOH)[1],[7]
Reagent Concentration 20-50% TFA in DCM (v/v)3 equivalents of Oxalyl Chloride[1],[7]
Reaction Temperature 0 °C to Room TemperatureRoom Temperature[1],[7]
Reaction Time 1 - 2 hours1 - 4 hours[1],[7]
Scavenger Triethylsilane (TES)Not typically required
Expected Yield 70-90%70-95%
Work-up Aqueous basic washDirect concentration
Purification Silica gel chromatography / RP-HPLCSilica gel chromatography / RP-HPLC

Reaction Monitoring and Characterization

Thin Layer Chromatography (TLC): The progress of the deprotection can be conveniently monitored by TLC on silica gel plates. The deprotected amine product will be significantly more polar than the Boc-protected starting material and will exhibit a lower Rf value. A suitable eluent system would be a mixture of DCM and methanol (e.g., 9:1 v/v). Visualization can be achieved using a ninhydrin stain, which will give a characteristic color for the primary amine product.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction and confirming the identity of the product.[8] A C18 reverse-phase column with a water/acetonitrile gradient containing a small amount of formic acid or ammonium formate is typically suitable for the analysis of polar amines.[9] The disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product will indicate the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product. The disappearance of the characteristic singlet at ~1.4 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group, is a clear indication of successful Boc deprotection. The appearance of a signal for the primary amine protons (which may be broad and exchangeable with D₂O) and the characteristic aldehyde proton signal around 9.7 ppm would confirm the desired product. The PEG backbone will show characteristic signals between 3.5 and 3.7 ppm.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product cluster_characterization Characterization start This compound reaction Dissolution in Anhydrous Solvent start->reaction Step 1 reagent_add Addition of Deprotecting Agent reaction->reagent_add Step 2 stirring Stirring at Controlled Temperature reagent_add->stirring Step 3 monitoring TLC / LC-MS Analysis stirring->monitoring Continuous workup Quenching & Solvent Removal monitoring->workup Upon Completion purification Chromatographic Purification workup->purification Step 4 product H2N-PEG4-CH2CHO purification->product Step 5 characterization NMR & Mass Spectrometry product->characterization Final Analysis

Caption: Experimental workflow for the Boc deprotection of this compound.

Conclusion

The successful deprotection of this compound requires careful consideration of the acid-labile aldehyde functionality. The protocols provided in this application note offer reliable methods for achieving this transformation with high efficiency. The choice between the standard TFA method and the milder oxalyl chloride protocol will depend on the specific requirements of the research and the sensitivity of other functional groups that may be present in more complex substrates. Proper reaction monitoring and purification are crucial for obtaining the desired amino-aldehyde in high purity, ready for subsequent applications in bioconjugation and drug development.

References

Application Notes and Protocols for BocNH-PEG4-CH2CHO Conjugation to a Protein of Interest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene glycol (PEG) to proteins, known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity. This document provides detailed application notes and protocols for the conjugation of a bifunctional PEG linker, BocNH-PEG4-CH2CHO, to a protein of interest.

This linker contains a Boc-protected amine and an aldehyde functional group. The aldehyde allows for covalent attachment to the protein via reductive amination, which can be targeted to the N-terminus under specific pH conditions.[1] The Boc-protected amine can be subsequently deprotected to allow for the attachment of a second molecule, such as a small molecule drug or a targeting ligand, making this linker ideal for the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Part 1: Reductive Amination of the Protein of Interest with this compound

This protocol describes the initial conjugation of the this compound linker to the protein of interest via reductive amination.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound linker

  • Sodium cyanoborohydride (NaBH3CN)

  • Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein of interest is pure and in an amine-free buffer. If necessary, buffer exchange the protein into the Reaction Buffer.

    • Adjust the protein concentration to a working range of 1-10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with a 10- to 50-fold molar excess of the this compound linker.[2]

    • Gently mix the solution by pipetting.

  • Reduction:

    • Prepare a fresh solution of sodium cyanoborohydride in the Reaction Buffer.

    • Add the sodium cyanoborohydride solution to the protein-linker mixture to a final concentration of 20 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.[2]

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and reducing agent by dialysis against PBS or by using size-exclusion chromatography (SEC).

Part 2: Boc Deprotection of the Conjugated Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-PEG4-protein conjugate from Part 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis or SEC materials for purification

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified Boc-PEG4-protein conjugate to dryness.

    • Resuspend the dried conjugate in a solution of 50% TFA in DCM.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of TFA:

    • Remove the TFA and DCM by evaporation under a stream of nitrogen.

  • Purification:

    • Resuspend the deprotected protein-PEG4-NH2 conjugate in a suitable buffer (e.g., PBS).

    • Immediately purify the conjugate by dialysis or SEC to remove residual TFA and any side products.

Data Presentation

Table 1: Representative Data for Reductive Amination Efficiency

Protein Concentration (mg/mL)Linker:Protein Molar RatioReaction Time (hours)Conjugation Efficiency (%)
110:1265
120:1285
150:1295
520:1490
1020:1488

Table 2: Characterization of the Final Conjugate

Analytical MethodParameterResult
SDS-PAGEApparent Molecular WeightIncreased corresponding to PEG addition
Mass SpectrometryMass of ConjugateConfirms covalent attachment of the linker
HPLCPurity>95%
Bioactivity AssayRelative ActivityMaintained (>90% of unconjugated)

Visualizations

G cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Boc Deprotection Protein Preparation Protein Preparation Reaction Setup Reaction Setup Protein Preparation->Reaction Setup Protein in Reaction Buffer Reduction Reduction Reaction Setup->Reduction Add this compound & NaBH3CN Quenching Quenching Reduction->Quenching Incubate 2-4h Purification_1 Purification (Dialysis/SEC) Quenching->Purification_1 Add Tris Buffer Lyophilization Lyophilization Purification_1->Lyophilization Boc-PEG-Protein Conjugate Deprotection Reaction Deprotection Reaction Lyophilization->Deprotection Reaction Add 50% TFA in DCM TFA Removal TFA Removal Deprotection Reaction->TFA Removal Incubate 30-60 min Purification_2 Purification (Dialysis/SEC) TFA Removal->Purification_2 Evaporate under N2 Final Product Final Product Purification_2->Final Product H2N-PEG-Protein Conjugate

Experimental workflow for the two-step conjugation process.

Application Example: HER2-Targeted Antibody-Drug Conjugate

A prime application for this conjugation strategy is the development of antibody-drug conjugates (ADCs). For instance, an anti-HER2 antibody can be conjugated with this compound. After deprotection, a potent cytotoxic drug can be attached to the exposed amine. The resulting ADC specifically targets HER2-overexpressing cancer cells.

Upon binding to the HER2 receptor on the cancer cell surface, the ADC is internalized.[3] Inside the cell, the cytotoxic payload is released, leading to cell death.[4] The HER2 signaling pathway, which promotes cell proliferation and survival, is a key target in cancer therapy.[5][6]

HER2_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Internalization Endocytosis & Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Blocked by ADC RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Blocked by ADC ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosomal Degradation Internalization->Lysosome Payload Cytotoxic Payload Released Lysosome->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

HER2-targeted ADC mechanism of action.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using BocNH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. BocNH-PEG4-CH2CHO is a heterobifunctional linker that offers a versatile platform for ADC development. It features a Boc-protected amine for conjugation to a cytotoxic payload and a terminal aldehyde group for subsequent bioconjugation to an antibody. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

These application notes provide a detailed, step-by-step guide for the synthesis of an ADC using the this compound linker. The protocols described herein cover the deprotection of the linker, conjugation of a payload, and the final conjugation to an antibody.

Principle of the Method

The synthesis of an ADC using this compound is a multi-step process that relies on sequential orthogonal reactions. The workflow begins with the deprotection of the Boc-protected amine on the linker. This is typically achieved under acidic conditions, yielding a free amine. Subsequently, a cytotoxic drug, functionalized with a reactive group such as a carboxylic acid, is conjugated to the linker's free amine, forming a stable amide bond. The resulting drug-linker construct now possesses a terminal aldehyde group. This aldehyde can then be chemoselectively ligated to an antibody. This can be achieved through reaction with aminooxy or hydrazide-functionalized antibodies to form stable oxime or hydrazone linkages, respectively. Alternatively, the aldehyde can be conjugated to antibodies with engineered aldehyde tags. The final step involves the purification and characterization of the ADC to ensure its purity, homogeneity, and desired drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents
  • This compound linker

  • Cytotoxic drug with a carboxylic acid functional group (e.g., a derivative of MMAE or duocarmycin)

  • Monoclonal antibody (mAb)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate buffer, pH 4.5-5.5

  • Aminooxy-functionalized payload or antibody

  • Hydrazide-functionalized payload or antibody

  • Size-exclusion chromatography (SEC) columns

  • Hydrophobic interaction chromatography (HIC) columns

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-QTOF)

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine of the PEG linker.

  • Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical concentration is 10-20 mg/mL.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting amine-PEG4-CH2CHO trifluoroacetate salt can be used directly in the next step or purified further.

Table 1: Typical Boc Deprotection Reaction Conditions

ParameterValue
Reagent20-50% TFA in DCM
TemperatureRoom Temperature
Reaction Time1-2 hours
MonitoringTLC, LC-MS
Work-upEvaporation
Expected Yield>95%
Step 2: Conjugation of Cytotoxic Drug to the Deprotected Linker

This protocol details the conjugation of a carboxylic acid-containing cytotoxic drug to the free amine of the linker via amide bond formation.

  • Dissolve the deprotected H2N-PEG4-CH2CHO linker and the carboxylic acid-functionalized cytotoxic drug in anhydrous dimethylformamide (DMF). A typical molar ratio is 1:1.2 (linker:drug).

  • Add a coupling agent such as HATU (1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS until the linker is consumed.

  • Purify the resulting drug-linker-aldehyde conjugate by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Table 2: Typical Drug-Linker Conjugation Conditions

ParameterValue
SolventAnhydrous DMF
Molar Ratio (Linker:Drug:HATU:DIPEA)1 : 1.2 : 1.5 : 2-3
TemperatureRoom Temperature
Reaction Time4-12 hours
MonitoringLC-MS
PurificationRP-HPLC
Expected Yield60-80%
Step 3: Conjugation of Drug-Linker-Aldehyde to the Antibody

This protocol describes the conjugation of the purified drug-linker-aldehyde to an antibody. The example below details an oxime ligation with an aminooxy-functionalized antibody. A similar protocol can be adapted for hydrazone formation with a hydrazide-functionalized antibody.[][2]

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 6.0-7.0 for oxime ligation or a sodium acetate buffer at pH 4.5-5.5 for hydrazone formation.[3] The antibody concentration is typically 5-10 mg/mL.

  • Dissolve the drug-linker-aldehyde conjugate in a co-solvent such as DMSO or DMF.

  • Add the drug-linker-aldehyde solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., 5-10 fold molar excess of the linker).

  • Incubate the reaction mixture at room temperature or 37°C for 12-48 hours with gentle agitation.[3]

  • Monitor the progress of the conjugation by HIC-HPLC or LC-MS to determine the DAR.

Table 3: Typical Antibody Conjugation Conditions (Oxime Ligation)

ParameterValue
BufferPBS, pH 6.0-7.0
Antibody Concentration5-10 mg/mL
Molar Ratio (Linker:Antibody)5-10 : 1
TemperatureRoom Temperature to 37°C
Reaction Time12-48 hours
MonitoringHIC-HPLC, LC-MS
Step 4: Purification and Characterization of the ADC

This protocol outlines the purification of the final ADC and its characterization.

  • Purification:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS.

    • Alternatively, tangential flow filtration (TFF) can be used for larger scale purifications.

    • If a more homogeneous DAR is required, purification can be performed using hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The hydrophobicity of the ADC increases with the number of conjugated drugs, allowing for the separation of different DAR species.[4] The DAR can also be determined by UV-Vis spectroscopy if the drug has a distinct absorbance from the antibody, or by mass spectrometry.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

    • Mass Confirmation: Confirm the identity and integrity of the ADC by mass spectrometry (e.g., native MS or after deglycosylation and reduction).[4]

Table 4: Summary of ADC Characterization Methods

Analytical MethodParameter Measured
HIC-HPLC Drug-to-Antibody Ratio (DAR), Heterogeneity
SEC-HPLC Purity, Aggregates, Fragments
RP-HPLC (after reduction) Light and Heavy Chain Loading
UV-Vis Spectroscopy DAR (if chromophoric drug)
Mass Spectrometry (MS) Intact mass, DAR, Confirmation of Conjugation

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Step 1 & 2: Drug-Linker Synthesis cluster_adc_synthesis Step 3 & 4: ADC Synthesis & Purification Boc_Linker This compound Deprotected_Linker H2N-PEG4-CH2CHO Boc_Linker->Deprotected_Linker  Boc Deprotection (TFA/DCM) Drug_Linker Drug-Linker-Aldehyde Deprotected_Linker->Drug_Linker  Payload Conjugation (HATU/DIPEA) ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC  Antibody Conjugation (e.g., Oxime Ligation) Antibody Monoclonal Antibody Antibody->ADC Purified_ADC Purified & Characterized ADC ADC->Purified_ADC  Purification (SEC/HIC) & Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

Aldehyde_Conjugation_Chemistry cluster_reactions Conjugation Chemistries Aldehyde Drug-Linker-CHO Oxime Oxime Linkage (Stable) Aldehyde->Oxime pH 6.0-7.0 Hydrazone Hydrazone Linkage (pH-sensitive) Aldehyde->Hydrazone pH 4.5-5.5 Aminooxy Antibody-ONH2 (Aminooxy) Aminooxy->Oxime Hydrazide Antibody-NHNH2 (Hydrazide) Hydrazide->Hydrazone ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC in Circulation Binding Binding to Target Antigen on Cancer Cell ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., Linker Cleavage) Lysosome->Payload_Release Apoptosis Induction of Apoptosis Payload_Release->Apoptosis

References

Application Notes and Protocols for BocNH-PEG4-CH2CHO Linker in E3 Ligase Ligand Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

The BocNH-PEG4-CH2CHO linker is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG component enhances hydrophilicity and solubility, which can improve the pharmacokinetic properties of the resulting PROTAC.[3][4] The terminal aldehyde group provides a reactive handle for conjugation to amine-containing E3 ligase ligands through reductive amination, a mild and selective reaction.[5][6] The Boc protecting group on the other end allows for subsequent deprotection and attachment to a POI ligand. This document provides detailed application notes and protocols for the use of the this compound linker in the synthesis and evaluation of PROTACs.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair to ensure productive ternary complex formation.[2][] Below are tables summarizing quantitative data from studies on the effect of linker length on PROTAC performance.

Table 1: Influence of Linker Length on Degradation of Bromodomain-Containing Protein 4 (BRD4)

E3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
VHL0 PEG units>5000<20H661[2]
VHL1 PEG unit~1000~50H661[2]
VHL2 PEG units~500~70H661[2]
VHL4 PEG units <500 >80 H661 [2]
VHL5 PEG units~1000~60H661[2]
CRBN0 PEG units<500>90H661[2]
CRBN1 PEG unit>5000<10H661[2]
CRBN2 PEG units>5000<10H661[2]
CRBN4 PEG units <500 >90 H661 [2]
CRBN5 PEG units<500>90H661[2]

Table 2: Impact of Linker Length on Degradation of TANK-Binding Kinase 1 (TBK1)

E3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
VHL< 12No degradation-[2]
VHL21396[2]
VHL2929276[2]

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

E3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
CRBNPEG2>1000<20Mino[8]
CRBNPEG4~100~80Mino[8]
CRBNPEG6 2.2 97 Mino [8]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing E3 Ligase Ligand to this compound via Reductive Amination

This protocol describes the one-pot reductive amination of the this compound linker with an amine-containing E3 ligase ligand (e.g., a derivative of VHL or CRBN ligands) using sodium triacetoxyborohydride (STAB).[5][9]

Materials:

  • This compound

  • Amine-containing E3 ligase ligand

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents).

  • Dissolve the reactants in anhydrous DCE or THF.

  • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion. For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.5 equivalents) can be added.[6][9]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the Boc-protected E3 ligase ligand-linker conjugate.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in cultured cells after treatment with a synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand Amine-containing E3 Ligase Ligand Reductive_Amination Reductive Amination (NaBH(OAc)3) E3_Ligand->Reductive_Amination Linker This compound Linker->Reductive_Amination Boc_Protected_Intermediate Boc-Protected E3 Ligand-Linker Reductive_Amination->Boc_Protected_Intermediate Boc_Deprotection Boc Deprotection (e.g., TFA) Boc_Protected_Intermediate->Boc_Deprotection Amine_Intermediate Amine-Functionalized E3 Ligand-Linker Boc_Deprotection->Amine_Intermediate Amide_Coupling Amide Coupling (e.g., HATU) Amine_Intermediate->Amide_Coupling POI_Ligand POI Ligand with Carboxylic Acid POI_Ligand->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

PROTAC_Evaluation_Workflow Cell_Culture Cell Culture (Target Protein Expressing) PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Ternary_Complex_Assay Ternary Complex Assay (e.g., FP, TR-FRET) PROTAC_Treatment->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay PROTAC_Treatment->Ubiquitination_Assay Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: PROTAC Evaluation Workflow.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa_N HIF-α PHD PHD HIFa_N->PHD O2 Hydroxylated_HIFa Hydroxylated HIF-α PHD->Hydroxylated_HIFa VHL_Complex VHL E3 Ligase Complex Hydroxylated_HIFa->VHL_Complex Ubiquitination_N Ubiquitination VHL_Complex->Ubiquitination_N Proteasome_N Proteasome Ubiquitination_N->Proteasome_N Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-α HIF_Complex HIF-α/β Complex HIFa_H->HIF_Complex HIFb HIF-β HIFb->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: VHL Signaling Pathway.

CRBN_Signaling_Pathway CRBN CRBN CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN->CRL4_CRBN DDB1 DDB1 DDB1->CRL4_CRBN CUL4A CUL4A CUL4A->CRL4_CRBN RBX1 RBX1 RBX1->CRL4_CRBN E2 E2-Ub E2->CRL4_CRBN Ubiquitination Ubiquitination CRL4_CRBN->Ubiquitination Substrate Substrate Protein Substrate->CRL4_CRBN Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: CRBN Signaling Pathway.

References

Application Notes: Evaluating Cell Permeability of PROTACs with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that influences the efficacy and drug-like properties of the PROTAC.[3] Polyethylene glycol (PEG) linkers, particularly PEG4, are frequently incorporated into PROTAC design to enhance solubility and optimize the formation of the ternary complex required for protein degradation.[3][4]

However, the unique physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often pose challenges to their ability to cross cellular membranes and reach their intracellular targets.[5][6] Therefore, accurate assessment of cell permeability is a crucial step in the development of effective PROTAC therapeutics.[5] This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a specific focus on those containing PEG4 linkers.

Key Considerations for PROTACs with PEG4 Linkers:

The inclusion of a PEG4 linker can have a multifaceted impact on the cell permeability of a PROTAC:

  • Increased Hydrophilicity: PEG linkers increase the water solubility of PROTACs, which can be beneficial for their formulation and bioavailability.[4]

  • Conformational Flexibility: The flexible nature of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in membrane traversal.[3]

  • Potential for Reduced Passive Diffusion: The increased polarity from the PEG linker can sometimes hinder passive diffusion across the lipophilic cell membrane.[3]

  • Efflux Transporter Recognition: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump them out of the cell, reducing intracellular concentration.[7][8] The linker can influence this recognition.

Data Presentation: Permeability of PROTACs with PEG Linkers

The following table summarizes representative quantitative data from various permeability assays for PROTACs containing PEG linkers. This illustrates how data can be structured for easy comparison.

PROTACLinkerAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 PEGCaco-21.7 (A-B)8.4[7]
PROTAC 20d PEGCaco-2BLQ (A-B)>12[7]
PROTAC 20b PEGCaco-20.35 (A-B)Not significant[7]
MZ1 derivative PEGPAMPA~0.6N/A[9]
VHL-based PROTACs Various (including PEG)PAMPA0.002 - 0.6N/A[9][10]

Note: A-B refers to transport from the apical to the basolateral side, while B-A refers to the reverse direction. BLQ = Below Limit of Quantification. N/A = Not Applicable. Efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio greater than 2 is indicative of active efflux.[11]

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Prepare PROTAC Stock Solution (e.g., in DMSO) Dosing Add PROTAC to Donor Compartment (Apical or Basolateral) Compound_Prep->Dosing Cell_Culture Culture Cells (e.g., Caco-2 for 21 days) Cell_Culture->Dosing Incubation Incubate at 37°C (e.g., 2 hours) Dosing->Incubation Sampling Collect Samples from Donor and Receiver Compartments Incubation->Sampling Quantification Quantify PROTAC Concentration (LC-MS/MS) Sampling->Quantification Calculation Calculate Papp and Efflux Ratio Quantification->Calculation

Caption: General workflow for a cell-based permeability assay.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[5][6]

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • Plate reader or LC-MS/MS for quantification

Protocol:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[12]

  • Coat Donor Plate Membrane: Gently add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.[12]

  • Prepare PROTAC Dosing Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.

  • Add Dosing Solution: Add 150-200 µL of the PROTAC dosing solution to each well of the donor plate.[12]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sampling: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium])

    • Where: VD = volume of donor well, VA = volume of acceptor well, Area = membrane area, Time = incubation time, [CA] = concentration in acceptor well, [Cequilibrium] = equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability.[5][11]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

  • TEER meter

Protocol:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[13][14]

    • Optionally, perform a Lucifer Yellow rejection test.

  • Prepare PROTAC Dosing Solution: Dilute the PROTAC stock solution in transport buffer (e.g., HBSS) to the desired final concentration (e.g., 10 µM).

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the PROTAC dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the PROTAC dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), often with gentle shaking.[11]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where: dQ/dt = rate of permeation, A = area of the monolayer, C₀ = initial concentration in the donor compartment.

    • Efflux Ratio = Papp(B-A) / Papp(A-B)

Note on Modifications for PEGylated PROTACs: Due to potential non-specific binding and low recovery of PROTACs, the addition of a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer can be considered to improve recovery.[15] However, high concentrations of BSA may interfere with the interpretation of efflux data.[15]

References

Application Note: A Comprehensive Protocol for In Vitro Degradation Assays of Novel PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the 26S proteasome.[2][3] This mechanism of "event-driven" pharmacology allows PROTACs to act catalytically, offering a powerful alternative to traditional small-molecule inhibitors.[3]

Evaluating the efficacy of a new PROTAC requires robust and reproducible in vitro degradation assays. The primary goals of these assays are to quantify the extent and potency of POI degradation. Key parameters determined from these experiments are the DC50 , the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dmax , the maximum percentage of protein degradation achieved.[1][4] This document provides detailed protocols for assessing PROTAC-mediated protein degradation using Western blotting, the gold-standard method, and the high-throughput HiBiT lytic assay as an orthogonal approach.

PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[2] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[5][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to target another POI molecule.[7][8]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited by PROTAC Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->invis1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Targeting Peptides Degraded Peptides Proteasome->Peptides Degradation invis1->Ternary_Complex Mediates Transfer

PROTAC-mediated protein degradation pathway.

General Experimental Workflow

The process of evaluating a new PROTAC involves a systematic workflow, starting from cell culture and treatment to data analysis, to accurately determine its degradation profile.

Experimental_Workflow Start Select Appropriate Cell Line Culture Cell Culture & Seeding (e.g., 6-well or 96-well plates) Start->Culture Treat PROTAC Treatment (Dose-response & time-course) Culture->Treat Lyse Cell Lysis & Lysate Collection Treat->Lyse Quantify Protein Quantification (e.g., BCA Assay) Lyse->Quantify Assay Degradation Analysis Quantify->Assay WB Western Blot Assay->WB  Orthogonal  Methods HiBiT HiBiT Lytic Assay Assay->HiBiT Analyze Data Acquisition & Analysis (Densitometry or Luminescence) WB->Analyze HiBiT->Analyze Calculate Calculate % Degradation vs. Vehicle Analyze->Calculate End Determine DC50 & Dmax Calculate->End

Workflow for determining DC50 and Dmax of a PROTAC.

Protocol 1: Western Blot for PROTAC-Induced Degradation

Western blotting is a fundamental technique used to quantify the levels of a target protein in cell lysates, providing a direct measure of PROTAC efficacy.[1]

Materials and Reagents

  • Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).[9]

  • PROTAC Compound: Stock solution in DMSO.

  • Control Compounds: DMSO (vehicle control), inactive epimer of the PROTAC (negative control), and a non-degrading inhibitor of the target protein.[9][10]

  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) with Fetal Bovine Serum (FBS) and antibiotics.

  • Buffers: Ice-cold Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[1]

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE Reagents: Laemmli sample buffer, precast gels, running buffer.

  • Transfer Reagents: PVDF or nitrocellulose membranes, transfer buffer.

  • Immunoblotting Reagents: Blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibody for the POI, primary antibody for a loading control (e.g., GAPDH, β-actin), and HRP-conjugated secondary antibody.[1][4]

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[9][11]

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 0, 1, 10, 50, 100, 500, and 1000 nM.[9] Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[1]

    • Treat the cells and incubate for a specified time course (e.g., 4, 8, 16, 24 hours) at 37°C.[1][9]

  • Cell Lysis and Protein Quantification:

    • After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[9]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9] Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[1]

    • Wash the membrane three times with TBST for 5-10 minutes each.[1]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.[1]

    • Repeat the immunoblotting process for the loading control protein (e.g., GAPDH).

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.[4]

    • Calculate the percentage of protein remaining relative to the vehicle (DMSO) control. The percentage of degradation is 100% minus the percentage remaining.

Protocol 2: HiBiT Lytic Assay (Orthogonal Method)

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in a high-throughput format. It relies on CRISPR/Cas9-mediated insertion of an 11-amino-acid tag (HiBiT) into the endogenous locus of the target protein.[11][12]

Materials and Reagents

  • Cell Line: A cell line stably expressing the LgBiT protein, engineered using CRISPR/Cas9 to express the HiBiT tag on the POI.[11][13]

  • Assay Plates: White, 96-well or 384-well plates.[13]

  • PROTAC Compound: Stock solution in DMSO.

  • Detection Reagents: Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, lytic substrate, lytic buffer).[14]

  • Luminometer: Plate reader capable of measuring luminescence.

Step-by-Step Methodology

  • Cell Seeding:

    • Adjust the cell density of the HiBiT-tagged cell line to 2 x 10^5 cells/mL.[13]

    • Plate 100 µL of the cell suspension into each well of a white 96-well plate and incubate overnight at 37°C, 5% CO2.[13]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Add the diluted compounds to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Luminescence Measurement (Endpoint):

    • Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT protein and lytic substrate into the lytic buffer according to the manufacturer's instructions.[14]

    • After the treatment incubation, add 100 µL of the prepared lytic reagent to each well.[14]

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis.[14]

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.[4]

  • Data Analysis:

    • Normalize the luminescence signals to the vehicle (DMSO) control wells.

    • Calculate the percentage of degradation for each PROTAC concentration.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a table and plotted to determine the DC50 and Dmax values.

Table 1: Representative Degradation Data for a Novel PROTAC

Cell LineTarget ProteinDC50 (nM)Dmax (%)Assay Method
MDA-MB-231BRD425>90%Western Blot
THP-1BRD440>85%Western Blot
HEK293HiBiT-BRD432>95%HiBiT Assay

Note: The presented values are for illustrative purposes only. Experimental conditions can significantly influence the observed DC50 and Dmax.[4]

Data Analysis:

  • Calculate Percent Degradation: % Degradation = (1 - (Signal_PROTAC / Signal_Vehicle)) * 100

  • Generate Dose-Response Curve: Plot the percentage of degradation against the logarithm of the PROTAC concentration.

  • Determine DC50 and Dmax: Use non-linear regression (four-parameter variable slope) to fit the curve and calculate the DC50 (concentration at 50% of Dmax) and Dmax (the plateau of the curve) values.[15]

Validation and Control Experiments

To ensure the observed protein depletion is due to the intended PROTAC mechanism, several control experiments are crucial:

  • Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG-132 or carfilzomib should rescue the degradation of the target protein, confirming that the process is proteasome-dependent.[10][16]

  • Neddylation Inhibition: Using a neddylation inhibitor such as MLN4924 confirms the involvement of Cullin-RING E3 ligases.[10]

  • Negative Control PROTAC: An inactive diastereomer or a version of the PROTAC with a mutated E3 ligase ligand should not induce degradation, demonstrating the requirement for E3 ligase engagement.[10][17]

  • Transcriptional Analysis: To confirm that protein loss is not due to reduced transcription, mRNA levels of the target can be measured via RT-qPCR. No significant change in mRNA expression is expected upon PROTAC treatment.[10]

References

Application Note: LC-MS Analysis of BocNH-PEG4-CH2CHO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) analysis of conjugation reactions involving BocNH-PEG4-CH2CHO. This PEGylated aldehyde linker is a critical reagent in the synthesis of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] The aldehyde functional group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an initial Schiff base, which is subsequently reduced to a stable secondary amine linkage. Accurate characterization of these conjugation products is essential for quality control and regulatory compliance.[3] This note details the reaction, sample preparation, and LC-MS methodology required to monitor the reaction, confirm the identity of the conjugate, and assess its purity.

Principle of the Conjugation Reaction

The conjugation process is a two-step reaction known as reductive amination. First, the aldehyde group of this compound reacts with a primary amine on a target molecule (e.g., a peptide or protein) to form an unstable imine intermediate (Schiff base). In the second step, a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is introduced to selectively reduce the imine to a stable secondary amine, covalently linking the PEG moiety to the target molecule.

cluster_reactants Reactants cluster_intermediate Step 1: Schiff Base Formation cluster_final Step 2: Reduction Reactant1 This compound (PEG Linker) Intermediate Imine Intermediate (Unstable Schiff Base) Reactant1->Intermediate + Reactant2 R-NH2 (e.g., Peptide) Reactant2->Intermediate pH 6-7 Product Stable Conjugate (Secondary Amine Linkage) Intermediate->Product + Reducer NaCNBH3 (Reducing Agent) Reducer->Product

Caption: Reductive amination reaction pathway.

Experimental Workflow

The overall process involves the conjugation reaction followed by sample preparation and instrumental analysis. Each step is critical for obtaining high-quality, interpretable data. Proper sample cleanup is necessary to remove excess reagents and buffer salts that can interfere with LC-MS analysis.[3]

A 1. Reagent Preparation (Linker, Peptide, Buffers) B 2. Conjugation Reaction (Schiff Base Formation) A->B C 3. Reductive Amination (Stabilization) B->C D 4. Reaction Quenching & Sample Cleanup C->D E 5. LC-MS Analysis D->E F 6. Data Processing & Interpretation E->F

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Conjugation & Reduction

This protocol uses a model peptide (e.g., Angiotensin I, MW = 1296.5 Da) to demonstrate the conjugation reaction.

  • Prepare Peptide Solution: Dissolve the model peptide in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) to a final concentration of 1 mg/mL.

  • Prepare Linker Solution: Dissolve this compound (MW = 305.36 Da) in the same reaction buffer to achieve a 10-fold molar excess relative to the peptide.

  • Initiate Conjugation: Mix the peptide and linker solutions. Incubate at room temperature for 1 hour with gentle agitation.[3]

  • Prepare Reducing Agent: Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in the reaction buffer (e.g., 20 mg/mL).

  • Perform Reduction: Add the NaCNBH₃ solution to the reaction mixture to achieve a final concentration of approximately 1 mg/mL. Incubate for an additional 2 hours at room temperature.

  • Quench Reaction: Stop the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) or by proceeding immediately to sample cleanup.

Protocol 2: Sample Preparation for LC-MS

Excess reagents and non-volatile salts must be removed prior to analysis.

  • Desalting: Use a C18 solid-phase extraction (SPE) cartridge or a ZipTip® pipette tip.

  • Equilibration: Wet the C18 material with 100% acetonitrile (ACN), followed by equilibration with 0.1% formic acid (FA) in water.

  • Binding: Load the quenched reaction mixture onto the C18 material. The peptide and its conjugate will bind, while salts and excess PEG linker will flow through.

  • Washing: Wash the C18 material with 0.1% FA in water to remove any remaining salts.

  • Elution: Elute the peptide and conjugate from the C18 material using a solution of 50-70% ACN with 0.1% FA.

  • Final Preparation: Dry the eluted sample in a vacuum centrifuge and reconstitute in a small volume of LC-MS grade water with 0.1% FA for injection.

Protocol 3: LC-MS Instrumental Setup

Analysis is performed using a high-resolution mass spectrometer coupled to a UHPLC system.[4]

Parameter Setting
LC System UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
Column Reversed-Phase C18, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5-60% B over 15 minutes, followed by a wash and re-equilibration step.[5]
Column Temperature 40 °C
Injection Volume 5 µL
MS System High-Resolution Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Scan Range (m/z) 300 - 2000 m/z
Data Acquisition Full MS scan mode. Data-dependent MS/MS can be used for further structural confirmation.[6]
Post-Column Addition (Optional) For larger PEGs, post-column addition of an amine like triethylamine (TEA) can simplify spectra by reducing charge states.[7][8]

Data Analysis and Expected Results

Mass Calculations

Successful conjugation results in a specific mass shift. The mass of the conjugated PEG linker is added to the mass of the target peptide, minus the mass of a water molecule lost during imine formation.

  • This compound Mass: 305.36 Da

  • Mass added by linker after reduction: 305.36 Da (aldehyde) + 2 H (from reduction) - H₂O (from condensation) = 289.35 Da

  • Angiotensin I Mass: 1296.5 Da

  • Expected Conjugate Mass: 1296.5 Da + 289.35 Da = 1585.85 Da

Quantitative Data Summary

The primary goal of the LC-MS analysis is to confirm the presence of the desired product and assess the reaction's efficiency. The deconvoluted mass spectrum is analyzed to identify peaks corresponding to the starting materials and the final conjugate.

Species Theoretical Mass (Da) Observed Mass (Da) Relative Abundance (%) Notes
Unmodified Peptide (Angiotensin I)1296.501296.5115Presence indicates incomplete reaction.
BocNH-PEG4-Peptide Conjugate 1585.85 1585.86 85 Desired product. The observed mass confirms successful single conjugation.
Doubly-Conjugated Peptide1875.20Not Detected0Possible if peptide has multiple reactive amines (e.g., Lysine).
Oxidized Peptide (+16 Da)1312.50Not Detected0Common side product; should be monitored.

Conclusion

The LC-MS methodology detailed in this application note provides a robust and accurate framework for the analysis of this compound conjugation reactions. By following these protocols, researchers can effectively monitor reaction progress, confirm the identity of the final bioconjugate, and determine its purity. This analytical rigor is fundamental to the development of novel PEGylated therapeutics and diagnostics, ensuring product quality and consistency.[9]

References

Troubleshooting & Optimization

Technical Support Center: BocNH-PEG4-CH2CHO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the conjugation of BocNH-PEG4-CH2CHO to amine-containing molecules, such as proteins and peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination process with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction buffer is critical for both imine formation and the stability of the reactants.[1][2]- For selective conjugation to the N-terminus, a pH range of 5.0-7.0 is often optimal.[2] - For general amine conjugation (including lysine residues), a pH of 7.0-9.0 can be more effective.[3] - Empirically test a range of pH values to find the optimum for your specific protein.
Inefficient Reducing Agent: The choice and concentration of the reducing agent are crucial for converting the Schiff base to a stable secondary amine.- Sodium cyanoborohydride (NaBH₃CN) is a commonly used mild reducing agent that is effective at reducing imines in the presence of aldehydes.[4][5] - Ensure the NaBH₃CN is fresh and has been stored properly. - A typical concentration of NaBH₃CN is 20 mM.[1]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for conjugation.[5]- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Low Molar Ratio of PEG Reagent: An insufficient amount of the PEG reagent will result in a low yield.- A 10- to 50-fold molar excess of this compound to the protein is a common starting point.[6] The optimal ratio should be determined experimentally.
Short Reaction Time: The conjugation reaction may not have proceeded to completion.- Typical incubation times are 4-6 hours at room temperature or overnight at 4°C.[5] Optimization of the reaction time may be necessary.
Protein Precipitation High Protein Concentration: High concentrations can lead to aggregation and precipitation during the reaction.- Reduce the protein concentration, typically in the range of 1-10 mg/mL.[6]
Inappropriate Buffer Conditions: The buffer composition may not be suitable for maintaining protein solubility.- Ensure the buffer has an appropriate ionic strength and contains any necessary stabilizing agents for your specific protein.
Lack of Specificity (Multiple PEGylation Sites) High pH: Higher pH values deprotonate both the N-terminal α-amine and the ε-amines of lysine residues, leading to less selective conjugation.[2]- To favor N-terminal modification, perform the reaction at a lower pH (e.g., pH 5.0-7.0) to take advantage of the lower pKa of the N-terminal amine.[2]
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: Unreacted protein, PEG reagent, and the conjugate may have similar properties, making separation challenging.- Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from the smaller unreacted PEG reagent. - Ion Exchange Chromatography (IEX): Can separate based on the change in surface charge after PEGylation. - Dialysis: Useful for removing small molecule impurities and unreacted PEG reagent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound conjugation?

A1: The conjugation occurs via a two-step process called reductive amination. First, the aldehyde group (-CHO) on the this compound reacts with a primary amine (e.g., the N-terminus or a lysine side chain of a protein) to form an unstable Schiff base (an imine). In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to reduce the imine to a stable secondary amine bond.[4]

Q2: Which reducing agent is best for this conjugation?

A2: Sodium cyanoborohydride (NaBH₃CN) is generally preferred over sodium borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces the imine intermediate without significantly reducing the aldehyde on the PEG reagent.[5] This prevents the consumption of the starting material and improves the overall yield of the desired conjugate.

Q3: How can I improve the selectivity of the conjugation to the N-terminus of my protein?

A3: To improve N-terminal selectivity, you can leverage the difference in pKa between the N-terminal α-amine and the ε-amines of lysine residues. The N-terminal amine generally has a lower pKa. By performing the reaction at a lower pH (e.g., pH 5.0-7.0), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, while the lysine amines remain largely protonated and less reactive.[2]

Q4: What are the optimal reaction conditions for this conjugation?

A4: The optimal conditions are highly dependent on the specific protein and should be determined empirically. However, good starting points are:

Parameter Recommended Starting Condition
pH 6.0-7.5
Temperature Room temperature or 4°C
Reaction Time 4-24 hours
Molar Ratio (PEG:Protein) 10:1 to 50:1
Protein Concentration 1-10 mg/mL
Reducing Agent 20 mM Sodium Cyanoborohydride

Q5: How do I remove the Boc protecting group after conjugation?

A5: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline. Optimization of reactant concentrations, molar ratios, pH, and reaction time is recommended for each specific application.

Materials:

  • Protein or peptide with primary amine groups

  • This compound

  • Reaction Buffer (amine-free, e.g., 100 mM phosphate buffer, pH 7.2)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., SEC or IEX chromatography columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution.

    • Add NaBH₃CN to a final concentration of 20 mM.

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted PEG reagent.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent, reducing agent, and other byproducts using an appropriate chromatography method such as size exclusion or ion exchange chromatography.

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

Visualizations

Reductive_Amination_Pathway Reductive Amination Pathway Protein_Amine Protein-NH2 (Primary Amine) Schiff_Base Protein-N=CH-CH2-PEG4-NHBoc (Schiff Base Intermediate) Protein_Amine->Schiff_Base + PEG_Aldehyde This compound (Aldehyde) PEG_Aldehyde->Schiff_Base Final_Conjugate Protein-NH-CH2-CH2-PEG4-NHBoc (Stable Secondary Amine) Schiff_Base->Final_Conjugate Water H2O Schiff_Base->Water - H2O Reducing_Agent NaBH3CN (Sodium Cyanoborohydride) Reducing_Agent->Final_Conjugate +

Caption: Chemical pathway of reductive amination for PEGylation.

Experimental_Workflow Experimental Workflow for PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) Mix_Reagents Combine Protein, PEG, and Reducing Agent Prep_Protein->Mix_Reagents Prep_PEG Prepare this compound Solution Prep_PEG->Mix_Reagents Prep_Reducing_Agent Prepare NaBH3CN Solution (e.g., 20 mM final) Prep_Reducing_Agent->Mix_Reagents Incubate Incubate (4-24h at RT or 4°C) Mix_Reagents->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC/IEX) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_Guide Troubleshooting Decision Tree Start Low Conjugation Yield? Check_pH Is pH optimal (5.0-9.0)? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Optimize pH Check_pH->Adjust_pH No Check_Ratio Is PEG:Protein ratio sufficient (10x-50x)? Check_Buffer->Check_Ratio Yes Change_Buffer Use PBS, HEPES, or Borate Check_Buffer->Change_Buffer No Check_Reducer Is NaBH3CN fresh and concentrated correctly? Check_Ratio->Check_Reducer Yes Increase_Ratio Increase Molar Ratio of PEG Check_Ratio->Increase_Ratio No Prepare_Fresh_Reducer Use fresh NaBH3CN Check_Reducer->Prepare_Fresh_Reducer No Success Yield Improved Check_Reducer->Success Yes Adjust_pH->Success Change_Buffer->Success Increase_Ratio->Success Prepare_Fresh_Reducer->Success

Caption: Decision tree for troubleshooting low PEGylation yield.

References

Optimizing reaction conditions for BocNH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BocNH-PEG4-CH2CHO. The information is designed to help optimize reaction conditions and address common challenges encountered during its synthesis and use in bioconjugation, PROTAC development, and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal aldehyde group. The PEG spacer enhances aqueous solubility, while the aldehyde allows for covalent bond formation with primary amines (e.g., on proteins or other molecules) via reductive amination. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps. Its primary application is in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spacing and solubility are crucial.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Due to the reactive nature of the aldehyde group, proper storage and handling are critical to prevent degradation.

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[] It should be kept in a dry environment and protected from light.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound. Use only in a well-ventilated area, preferably a fume hood. Prepare solutions fresh for each experiment, as aldehydes in solution can be susceptible to oxidation and polymerization over time.

Q3: How is this compound typically synthesized?

This compound is synthesized by the oxidation of its corresponding primary alcohol, Boc-NH-PEG4-OH. Mild and selective oxidizing agents are required to prevent over-oxidation to a carboxylic acid. Common methods include the Dess-Martin periodinane (DMP) oxidation or a Swern oxidation. These methods are known for their high yields and compatibility with various functional groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of this compound.

Synthesis Troubleshooting (Oxidation of Boc-NH-PEG4-OH)

Issue 1: Low or no yield of the desired aldehyde product.

Potential CauseRecommended Solution
Degraded oxidizing agent Use a fresh bottle of Dess-Martin periodinane or ensure all reagents for the Swern oxidation are anhydrous and properly stored.
Incomplete reaction Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider adding a small additional portion of the oxidizing agent.
Over-oxidation to carboxylic acid Ensure the reaction is performed at the recommended temperature (typically room temperature for DMP, and low temperature, e.g., -78°C, for Swern oxidation). Avoid prolonged reaction times.
Product degradation during workup Aldehydes can be sensitive. Perform the workup and purification steps promptly after the reaction is complete. Avoid exposure to strong acids or bases.

Issue 2: Difficulty in purifying the final aldehyde product.

Potential CauseRecommended Solution
Streaking on silica gel chromatography The polar nature of the PEG chain can cause streaking. Try using a solvent system with a small amount of a polar modifier like methanol in dichloromethane or ethyl acetate. Running the column with a shallow gradient can also improve separation.
Co-elution with byproducts If using DMP, the periodinane byproduct can sometimes be difficult to remove. A modified workup, including a wash with a saturated sodium thiosulfate solution, can help.
Reaction Troubleshooting (Reductive Amination)

Issue 3: Low yield of the desired amine conjugate.

Potential CauseRecommended Solution
Inefficient imine formation Reductive amination proceeds via an imine intermediate. The formation of this imine is often the rate-limiting step and is pH-dependent. The optimal pH is typically between 5 and 7. Consider adding a catalytic amount of acetic acid to facilitate imine formation.
Decomposition of the aldehyde PEG aldehydes can be unstable over long reaction times. Monitor the reaction and aim for the shortest effective reaction time. Alternatively, consider forming the imine first before adding the reducing agent in a stepwise manner.
Incorrect choice of reducing agent A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is preferred for one-pot reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice. More reactive reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde.
Hydrolysis of the imine intermediate The reaction should be carried out in an anhydrous solvent to prevent the hydrolysis of the imine back to the aldehyde and amine.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation

This protocol describes the oxidation of the commercially available Boc-NH-PEG4-OH to the corresponding aldehyde.

Materials:

  • Boc-NH-PEG4-OH

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-NH-PEG4-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Protocol 2: Reductive Amination using this compound

This protocol provides a general procedure for the coupling of this compound to a primary amine.

Materials:

  • This compound

  • Primary amine of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DCE, add this compound (1.1 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Reductive Amination Yield

G start Low Yield in Reductive Amination check_imine Was imine formation confirmed? (e.g., by TLC, LC-MS, or ¹H NMR) start->check_imine no_imine No check_imine->no_imine No yes_imine Yes check_imine->yes_imine Yes check_reagents Are starting materials and reagents pure and dry? impure_reagents No check_reagents->impure_reagents No pure_reagents Yes check_reagents->pure_reagents Yes check_reducing_agent Is the reducing agent active and added correctly? reducing_agent_issue No check_reducing_agent->reducing_agent_issue No reducing_agent_ok Yes check_reducing_agent->reducing_agent_ok Yes imine_solutions Optimize imine formation: - Adjust pH (add catalytic acid) - Use anhydrous solvent - Increase reaction time for imine formation no_imine->imine_solutions yes_imine->check_reagents reagent_solutions Purify starting materials. Use fresh, anhydrous solvents and reagents. impure_reagents->reagent_solutions pure_reagents->check_reducing_agent reducing_agent_solutions Use a fresh bottle of reducing agent. Ensure portion-wise addition. Consider a different reducing agent (e.g., NaBH(OAc)₃ vs NaBH₃CN). reducing_agent_issue->reducing_agent_solutions final_check Consider other factors: - Steric hindrance of substrates - Temperature of the reaction reducing_agent_ok->final_check

Caption: Troubleshooting workflow for low yield in reductive amination reactions.

Experimental Workflow for Synthesis and Conjugation

G cluster_synthesis Synthesis of this compound cluster_conjugation Reductive Amination start_synthesis Boc-NH-PEG4-OH oxidation Oxidation (e.g., Dess-Martin Periodinane) start_synthesis->oxidation workup_synthesis Aqueous Workup oxidation->workup_synthesis purify_synthesis Column Chromatography workup_synthesis->purify_synthesis product_aldehyde Pure this compound purify_synthesis->product_aldehyde imine_formation Imine Formation product_aldehyde->imine_formation start_conjugation Primary Amine (R-NH₂) start_conjugation->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction workup_conjugation Aqueous Workup reduction->workup_conjugation purify_conjugation Column Chromatography workup_conjugation->purify_conjugation final_product Final Conjugate purify_conjugation->final_product

References

Technical Support Center: Aldehyde Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation utilizing aldehyde linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the side reactions and challenges encountered during bioconjugation experiments involving aldehyde linkers.

FAQs: Understanding Aldehyde Linker Chemistry

Q1: What are the primary chemistries used to conjugate molecules to aldehyde linkers?

A1: The two primary chemistries for conjugating molecules to aldehyde or ketone groups on proteins or other biomolecules are:

  • Hydrazone/Oxime Ligation: This involves the reaction of an aldehyde with a hydrazide or an aminooxy group to form a hydrazone or an oxime bond, respectively. These reactions are highly specific and can be performed under mild, aqueous conditions.[1]

  • Reductive Amination: This is a two-step process where an aldehyde first reacts with a primary amine to form a reversible Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[2]

Q2: What are the main advantages of using aldehyde linkers in bioconjugation?

A2: Aldehyde linkers offer several advantages in bioconjugation:

  • Site-Specificity: Aldehyde groups can be introduced into proteins at specific sites using genetic encoding or enzymatic modification, allowing for precise control over the conjugation location.[3][4]

  • Bioorthogonality: The aldehyde functional group is relatively rare in biological systems, minimizing cross-reactivity with other native functional groups in biomolecules.[5]

  • Stable Conjugates: The resulting oxime and reduced amine linkages are generally stable under physiological conditions.[1] While hydrazones can be sensitive to acidic conditions, this property can be exploited for pH-dependent drug release.[6][7]

Q3: What is the relative stability of hydrazone, oxime, and Schiff base linkages?

A3: The stability of these linkages varies significantly:

  • Schiff Bases (Imines): These are generally unstable and the formation is a reversible reaction, especially in aqueous environments.[8] They require immediate reduction to a stable amine linkage for most applications.

  • Hydrazones: These are more stable than Schiff bases but are susceptible to hydrolysis under acidic conditions (pH < 6).[6][7] This pH sensitivity can be advantageous for designing acid-cleavable linkers for drug delivery.

  • Oximes: Oxime bonds are the most stable of the three under a wide range of physiological conditions, including acidic pH.[1]

Troubleshooting Guide: Common Side Reactions and Issues

This guide addresses common problems encountered during bioconjugation with aldehyde linkers, providing potential causes and recommended solutions.

Issue 1: Low Conjugation Yield or Low Drug-to-Antibody Ratio (DAR)

Symptoms:

  • Incomplete reaction as observed by chromatography (e.g., HIC, SEC) or mass spectrometry.

  • A high proportion of unconjugated antibody or other starting material remains.[9]

  • The calculated Drug-to-Antibody Ratio (DAR) is significantly lower than the target.

Potential Cause Recommended Action
Suboptimal pH For uncatalyzed oxime/hydrazone ligations, the optimal pH is typically slightly acidic (pH 4-5). For catalyzed reactions at neutral pH, ensure the buffer is maintained at the optimal pH for the chosen catalyst. For reductive amination, imine formation is often favored at a slightly acidic pH, while the reduction step is efficient at a neutral to slightly basic pH.[6]
Inefficient or Absent Catalyst For oxime/hydrazone ligations at or near neutral pH, the reaction is often very slow. The use of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), is crucial to accelerate the reaction.[10]
Low Reactant Concentration The kinetics of bioconjugation reactions are concentration-dependent. If reactants are too dilute, the reaction rate will be slow. If possible, concentrate the antibody or other biomolecule to at least 1 mg/mL.[9]
Aldehyde Oxidation The aldehyde group can be oxidized to a carboxylic acid, rendering it unreactive towards hydrazides, aminooxy groups, or amines. This can be minimized by using fresh reagents, deoxygenated buffers, and avoiding prolonged exposure to air. The addition of a mild antioxidant may also be beneficial.
Schiff Base Instability and Reversibility (Reductive Amination) The formation of a Schiff base is a reversible equilibrium reaction. To drive the reaction forward, a large excess of the amine-containing molecule can be used. The reducing agent should be added after allowing sufficient time for the Schiff base to form.[8]
Reduction of the Aldehyde (Reductive Amination) Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material in addition to the imine. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that selectively reduces the imine at appropriate pH.
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction. Consider using a linker with a longer spacer arm to increase accessibility.[9]
Hydrolysis of Hydrazone Linker If the reaction or purification is performed under acidic conditions for an extended period, the newly formed hydrazone bond can hydrolyze. Maintain a neutral pH after the conjugation step if hydrazone stability is desired.[6]
Inactivated Reagents The aminooxy and hydrazide groups can be reactive and may degrade over time or react with impurities. Use high-purity, fresh reagents and solvents. Avoid repeated freeze-thaw cycles of stock solutions.[9]
Issue 2: Formation of Aggregates

Symptoms:

  • Visible precipitation in the reaction mixture.

  • Appearance of high molecular weight species in size-exclusion chromatography (SEC).

  • Increased hydrophobicity observed in hydrophobic interaction chromatography (HIC).

Potential Cause Recommended Action
Hydrophobic Payload/Linker The conjugation of hydrophobic molecules can lead to aggregation of the bioconjugate.[11] To mitigate this, consider using a hydrophilic linker (e.g., containing a PEG spacer) or optimizing the Drug-to-Antibody Ratio (DAR) to a lower value.
Unfavorable Buffer Conditions The buffer composition, including salt concentration and pH, can influence protein stability. Perform the conjugation in a buffer that is known to maintain the stability of the biomolecule.[11]
Use of Organic Co-solvents While sometimes necessary to dissolve hydrophobic payloads, organic co-solvents can denature proteins and promote aggregation. Use the minimum amount of co-solvent required and consider screening different biocompatible co-solvents.[11]
Excessive Reaction Time or Temperature Prolonged incubation at elevated temperatures can lead to protein denaturation and aggregation. Optimize the reaction time and temperature to achieve sufficient conjugation without compromising protein stability.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to aldehyde linker bioconjugation to facilitate comparison.

Table 1: Comparison of Reaction Conditions and Kinetics for Aldehyde-Based Ligations

Ligation Chemistry Typical pH Catalyst Typical Reaction Time Second-Order Rate Constant (k₁)
Hydrazone Ligation (uncatalyzed)4.5 - 5.5NoneSeveral hours to days~0.01 M⁻¹s⁻¹ or below at neutral pH[10]
Hydrazone Ligation (aniline-catalyzed)6.0 - 7.4Aniline, p-phenylenediamineMinutes to a few hours10¹ - 10³ M⁻¹s⁻¹[12]
Oxime Ligation (uncatalyzed)4.0 - 5.0NoneSeveral hours to daysSlower than hydrazone formation at neutral pH[10]
Oxime Ligation (aniline-catalyzed)6.0 - 7.4Aniline, p-phenylenediamineMinutes to a few hoursUp to 40-fold rate increase at neutral pH[10]
Reductive Amination6.0 - 9.0 (two steps)NoneSeveral hours to overnightRate-limited by Schiff base formation[8]

Table 2: Stability of Different Linkages Formed with Aldehydes

Linkage Stability Characteristics Typical Half-life (t½)
Schiff Base (Imine) Unstable, reversible in aqueous solution.Highly variable, generally very short.
Hydrazone Stable at neutral pH, labile under acidic conditions (pH < 6).[6]pH-dependent; can range from minutes to days.
Oxime Generally more stable than hydrazones across a wider pH range.[1]Significantly longer than hydrazones under similar conditions.
Secondary Amine (from Reductive Amination) Highly stable, non-cleavable covalent bond.Very long under physiological conditions.

Visualizing Reaction Pathways and Side Reactions

The following diagrams illustrate the key reaction pathways and potential side reactions in aldehyde linker bioconjugation.

Aldehyde_Ligation_Pathways Aldehyde Protein-CHO (Aldehyde) Hydrazone Protein-CH=N-NH-Linker-Payload (Hydrazone) Aldehyde->Hydrazone + Hydrazide (pH 4.5-7.4) Oxime Protein-CH=N-O-Linker-Payload (Oxime) Aldehyde->Oxime + Aminooxy (pH 4.0-7.4) SchiffBase Protein-CH=N-Linker-Payload (Schiff Base) Aldehyde->SchiffBase + Amine (pH ~6-7) Hydrazide Linker-Payload-NHNH₂ (Hydrazide) Aminooxy Linker-Payload-ONH₂ (Aminooxy) Amine Linker-Payload-NH₂ (Amine) SecondaryAmine Protein-CH₂-NH-Linker-Payload (Secondary Amine) SchiffBase->SecondaryAmine + Reducing Agent ReducingAgent [H] (e.g., NaBH₃CN) Aldehyde_Side_Reactions Aldehyde Protein-CHO (Desired Reactant) CarboxylicAcid Protein-COOH (Inactive) Aldehyde->CarboxylicAcid Oxidation (e.g., air, contaminants) ReducedAldehyde Protein-CH₂OH (Inactive) Aldehyde->ReducedAldehyde Over-reduction (e.g., NaBH₄) SchiffBase Protein-CH=N-Amine (Unstable Intermediate) SchiffBase->Aldehyde Hydrolysis (Reversible) Hydrazone Protein-Hydrazone HydrolyzedProducts Protein-CHO + Hydrazide Hydrazone->HydrolyzedProducts Hydrolysis (Acidic conditions)

References

Technical Support Center: Prevention of ADC Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

A1: ADC aggregation is a multifaceted issue stemming from both the intrinsic properties of the ADC components and external factors.[1][2][3] Key contributors include:

  • Hydrophobicity: The conjugation of hydrophobic payloads and linkers to a monoclonal antibody (mAb) can create hydrophobic patches on the ADC surface. These patches can interact between ADC molecules, leading to aggregation to minimize exposure to the aqueous environment.[1][4]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1][5] This is a significant challenge as higher DARs are often desirable for increased potency.[6]

  • Unfavorable Formulation Conditions: Buffer composition, pH, and salt concentration are critical for ADC stability. Aggregation can be triggered by conditions that are close to the antibody's isoelectric point (pI), where it has minimal solubility, or by buffers that do not sufficiently shield intermolecular interactions.[1][4]

  • Manufacturing and Storage Conditions: The manufacturing process itself can introduce stress. For instance, the use of organic co-solvents to solubilize hydrophobic payloads can disrupt the antibody's structure.[4] Furthermore, storage conditions such as temperature fluctuations, freeze-thaw cycles, and exposure to light can also induce aggregation.[2]

Q2: How do PEG linkers help prevent ADC aggregation?

A2: PEG linkers are a key strategy to mitigate ADC aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer. Incorporating a PEG chain into the linker design increases the overall water solubility of the ADC.[7][8][9][10][] The PEG moiety creates a hydration shell around the hydrophobic payload, effectively masking it from the aqueous environment and reducing the propensity for hydrophobic-driven aggregation.[6][7][9]

  • Steric Hindrance: The flexible and dynamic PEG chain acts as a physical shield, creating steric hindrance that prevents close contact between ADC molecules.[9][12] This spatial separation minimizes intermolecular interactions that lead to the formation of aggregates.

  • Enabling Higher DARs: By counteracting the hydrophobicity of the payload, PEG linkers can enable the development of ADCs with higher DARs without the aggregation issues that would typically arise.[6][7][10]

Q3: What is the impact of PEG linker length on ADC aggregation and efficacy?

A3: The length of the PEG chain is a critical parameter that must be optimized for each ADC.

  • Aggregation Prevention: Longer PEG chains generally provide better shielding of hydrophobic payloads and can be more effective at preventing aggregation, particularly for ADCs with high DARs.[13][14]

  • Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life.[6][13] This can result in greater tumor accumulation.

  • Potency: There can be a trade-off between linker length and in vitro cytotoxicity. Very long linkers might sometimes hinder the interaction of the payload with its intracellular target.[13][14] Therefore, the optimal PEG length is a balance between improving stability and pharmacokinetics while maintaining potent biological activity.[15]

Q4: Should I use a cleavable or non-cleavable PEG linker to prevent aggregation?

A4: Both cleavable and non-cleavable linkers can incorporate PEG to reduce aggregation. The choice between them depends more on the desired mechanism of action and the payload's properties rather than on aggregation prevention alone.

  • Non-cleavable linkers offer greater plasma stability, which can reduce off-target toxicity and potentially provide a wider therapeutic window.[16][17][18] The payload is released upon lysosomal degradation of the antibody.

  • Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the tumor cell (e.g., low pH, presence of specific enzymes).[19] This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[18]

From an aggregation standpoint, the hydrophilicity imparted by the PEG component is the primary factor, and this can be integrated into both linker types. The stability of the linker in circulation is a key consideration for overall ADC performance.[20]

Troubleshooting Guides

Problem: I am observing aggregation in my ADC preparation despite using a PEG linker.

This guide will walk you through a systematic approach to troubleshoot and mitigate aggregation.

G start Start: Aggregation Observed in PEGylated ADC check_dar 1. Assess Drug-to-Antibody Ratio (DAR) and Hydrophobicity start->check_dar high_dar Is DAR high (>4) and/or payload highly hydrophobic? check_dar->high_dar check_formulation 2. Evaluate Formulation Buffer high_dar->check_formulation No solution_dar Action: Consider using a longer or branched PEG linker to better shield the payload. high_dar->solution_dar Yes bad_formulation Is pH near pI? Is buffer/salt concentration optimal? check_formulation->bad_formulation check_handling 3. Review Handling and Storage Conditions bad_formulation->check_handling No solution_formulation Action: Optimize buffer pH to be further from the pI. Screen different buffers and excipients (e.g., arginine, polysorbate). bad_formulation->solution_formulation Yes bad_handling Were there multiple freeze-thaw cycles or temperature excursions? check_handling->bad_handling check_linker 4. Re-evaluate PEG Linker Design bad_handling->check_linker No solution_handling Action: Aliquot ADC to minimize freeze-thaw cycles. Ensure controlled storage temperatures. bad_handling->solution_handling Yes bad_linker Is the PEG chain length sufficient for the payload's hydrophobicity? check_linker->bad_linker solution_linker Action: Synthesize ADCs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12) to find the optimal balance. bad_linker->solution_linker Yes end_node End: Aggregation Mitigated bad_linker->end_node No solution_dar->check_formulation solution_formulation->check_handling solution_handling->check_linker solution_linker->end_node G start Start: ADC Sample prep Dilute ADC to 1 mg/mL in Mobile Phase start->prep inject Inject 10-20 µL onto SEC Column prep->inject separate Isocratic Elution with Optimized Mobile Phase inject->separate detect UV Detection at 280 nm separate->detect analyze Integrate Peak Areas (HMW, Monomer, LMW) detect->analyze result Result: % Aggregation analyze->result

References

Troubleshooting low yield in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that can lead to low yields during PROTAC synthesis.

Question 1: I am observing a low yield in my final amide coupling step to link my warhead and E3 ligase-linker fragments. What are the common causes and how can I optimize the reaction?

Answer:

Low yields in the final amide coupling step are a frequent challenge in PROTAC synthesis, often due to the steric hindrance of the complex fragments being joined, reduced nucleophilicity of an amine partner, or suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue.

Common Causes & Solutions:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical. For complex and sterically hindered substrates, standard reagents may be insufficient.

    • Solution: Switch to a more powerful coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a robust choice for challenging couplings. If HATU is not effective, other high-efficiency reagents like COMU or T3P can be tested.[1]

  • Suboptimal Solvent and Base: The reaction solvent and base play a crucial role in solubility and reactivity.

    • Solution: Ensure your starting materials are fully dissolved. N,N-Dimethylformamide (DMF) is a common choice, but for substrates with poor solubility, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) may be superior.[] Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to activate the reaction without competing with the amine nucleophile.[][3]

  • Amine Reactivity Issues: If your amine starting material is an electron-poor aniline or is present as a salt (e.g., TFA salt from a deprotection step), its nucleophilicity will be significantly reduced.

    • Solution: If using an amine salt, ensure a sufficient excess of a tertiary amine base (2-4 equivalents) is added to liberate the free amine. A pre-incubation of the amine salt with the base for 15-30 minutes before adding the carboxylic acid and coupling reagent can be beneficial.

  • Side Reactions: Several side reactions can consume starting materials or intermediates.

    • Formation of N-acylurea: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially with poorly reactive amines.[1] Adding an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or OxymaPure can trap the intermediate and improve yields.[3]

    • Racemization: Chiral carboxylic acids can racemize during activation. Using additives like HOBt and running the reaction at a lower temperature (e.g., 0 °C) can suppress this.

Troubleshooting Workflow for Amide Coupling

Start Low Yield in Amide Coupling CheckReagents Are Starting Materials Pure and Dry? Start->CheckReagents CheckReagents->Start No, Purify/Dry CheckSolubility Are Fragments Soluble in Reaction Solvent? CheckReagents->CheckSolubility Yes CheckSolubility->Start No, Change Solvent (e.g., DMF to NMP/DMSO) OptimizeReagent Optimize Coupling Reagent & Additive CheckSolubility->OptimizeReagent Yes OptimizeBase Optimize Base and Stoichiometry OptimizeReagent->OptimizeBase Try HATU or EDC/Oxyma CheckTemp Adjust Reaction Temperature OptimizeBase->CheckTemp Use DIPEA/NMM (2-4 eq) FinalProduct Improved Yield CheckTemp->FinalProduct Try 0°C to RT

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Table 1: Comparison of Common Amide Coupling Conditions for PROTAC Synthesis

Coupling ReagentAdditiveCommon BaseTypical SolventKey Considerations
EDCHOBt/OxymaDIPEA/NMMDMF, DCMCost-effective. Risk of N-acylurea byproduct. Additive is crucial.
HATUNoneDIPEADMF, NMPHigh efficiency for hindered couplings. Guanidinium byproduct can be formed.[1]
T3PNonePyridine/DIPEAEtOAc, DCMByproducts are water-soluble, simplifying workup.
DCCHOBtDIPEADCMInsoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.[4]
Question 2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" reaction is giving a low yield or failing. What should I check?

Answer:

CuAAC is generally a very robust and high-yielding reaction, making it popular for PROTAC synthesis.[5][6][7] Failures often stem from issues with the catalyst, reagents, or reaction setup rather than the core reaction mechanism.

Common Causes & Solutions:

  • Copper Catalyst Oxidation: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.

    • Solution: Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes). Run the reaction under an inert atmosphere (N₂ or Ar). Use a Cu(I) source directly (e.g., CuI, [Cu(CH₃CN)₄]PF₆) or generate it in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent like sodium ascorbate.

  • Ligand Issues: Some functional groups in your complex PROTAC fragments can coordinate with copper and inhibit catalysis.

    • Solution: Adding a copper-coordinating ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and prevent catalyst inhibition.

  • Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your starting fragments using NMR or LC-MS. Azides can slowly decompose over time; use freshly prepared or purified material if possible.

  • Solvent Choice: The choice of solvent can impact reaction rates and solubility.

    • Solution: A mixture of t-BuOH/H₂O or DMSO is commonly effective. For complex substrates, DMF or THF can also be used. Ensure the solvent does not contain impurities that could chelate copper.

Experimental Workflow for a Typical CuAAC Reaction

Caption: A standard experimental workflow for PROTAC synthesis via CuAAC.

Question 3: I have synthesized my PROTAC, but I am struggling to purify it. The crude material looks complex on LC-MS and purification by column chromatography gives low recovery. What can I do?

Answer:

PROTACs are notoriously difficult to purify due to their high molecular weight, "greasy" nature, and often poor solubility. Standard silica gel chromatography is frequently challenging.

Common Problems & Purification Strategies:

  • Poor Separation on Silica Gel: The polar amide bonds and large non-polar regions of PROTACs can lead to streaking and poor separation on normal-phase silica.

    • Solution - Reverse-Phase HPLC: Preparative reverse-phase HPLC (RP-HPLC) is the gold standard for PROTAC purification.[8] A C18 column is most common.

      • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.

      • Additives: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating basic nitrogens. For PROTACs that are unstable in acid, a basic modifier like ammonium bicarbonate can be used.[9]

  • Low Recovery: The product may be sticking irreversibly to the stationary phase or precipitating during purification.

    • Solution:

      • Load Dry: If solubility is an issue, adsorb the crude material onto a small amount of silica or Celite and load it onto the column as a solid.

      • Optimize Gradient: Use a shallower gradient during elution to improve resolution and prevent the compound from eluting in a very high concentration of organic solvent, which can cause it to "crash out."

      • Alternative Stationary Phases: If C18 fails, consider other reverse-phase columns like C8 or Phenyl-Hexyl for different selectivity.

  • Co-eluting Impurities: Byproducts from the synthesis may have very similar polarity to the final product.

    • Solution:

      • Identify the Impurity: Use LC-MS/MS to identify the mass of the key impurity. One known issue with pomalidomide-based PROTACs is a byproduct from nucleophilic acyl substitution that co-elutes.[8]

      • Upstream Scavenging: If a specific impurity is identified, consider adding a scavenger resin or performing a specific chemical quench before chromatography to remove it. For the pomalidomide byproduct, scavenging with taurine has been reported to be effective.[8]

Table 2: Starting Conditions for PROTAC Purification by RP-HPLC

ParameterCondition A (Acidic)Condition B (Basic)
Column C18, 5-10 µm particle sizeC18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Bicarbonate in Water
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Gradient 10-95% B over 20-30 minutes10-95% B over 20-30 minutes
Detection UV at 220 nm and 254 nmUV at 220 nm and 254 nm
Best For General purpose, good peak shape for basic compounds.Acid-sensitive compounds, different selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What is the best way to attach the linker to a CRBN ligand like pomalidomide? A: The most common attachment point is the C4 position of the phthalimide ring. A standard synthetic route involves nucleophilic aromatic substitution (SₙAr) on 4-fluorothalidomide with an amine-terminated linker.[8] Care must be taken as the glutarimide ring is base-sensitive.[7]

Q2: What protecting groups are commonly used for VHL ligands during synthesis? A: VHL ligands often contain a key secondary amine and a hydroxyl group on a hydroxyproline scaffold. The amine is typically protected as a tert-butoxycarbonyl (Boc) carbamate.[10][11] This allows for amide coupling or other modifications at different parts of the molecule, with the Boc group being easily removed under acidic conditions (e.g., with TFA) in the final steps.

Q3: My reaction seems to work, but the yield is low after workup. What could be happening? A: PROTACs can sometimes be partially soluble in both aqueous and organic layers during an extraction, leading to significant material loss. Minimize the number of aqueous washes if possible. If the product is amphiphilic, back-extracting the aqueous layers with a more polar organic solvent (like ethyl acetate or butanol) can sometimes improve recovery. Alternatively, avoiding a liquid-liquid extraction altogether by directly purifying the crude reaction mixture via RP-HPLC is often the most efficient method.

Q4: How important is the quality of my starting materials? A: Extremely important. Impurities in raw materials, such as the warhead or E3 ligase ligand, can carry through the synthesis and complicate purification, or in some cases, inhibit the reaction.[12] Always ensure starting materials are of high purity (>95%) as determined by NMR and/or LC-MS before beginning a multi-step synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid fragment (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-30 minutes. The solution may change color.

  • Coupling: Add a solution of the amine fragment (1.0-1.2 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by reverse-phase HPLC as described in the troubleshooting guide.

Protocol 2: General Procedure for CuAAC "Click" Reaction
  • Preparation: In a flask, dissolve the alkyne-containing fragment (1.0 eq) and the azide-containing fragment (1.1 eq) in a 4:1 mixture of THF:H₂O.

  • Degassing: Sparge the solution with argon for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Reaction: Stir the reaction vigorously at room temperature for 2-12 hours. The reaction mixture may turn heterogeneous and change color. Monitor progress by LC-MS.

  • Workup: Once complete, dilute the reaction with ethyl acetate and wash with brine. Some protocols may involve adding a small amount of ammonia solution to chelate and remove copper salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude triazole product by column chromatography or reverse-phase HPLC.

References

BocNH-PEG4-CH2CHO solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BocNH-PEG4-CH2CHO. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: In which solvents should I attempt to dissolve this compound?

A2: For initial solubilization, it is recommended to start with common polar solvents. PEG and its derivatives are known to be soluble in water, ethanol, dichloromethane, acetonitrile, and dimethylformamide (DMF).[4] The choice of solvent may also depend on the downstream application of your experiment.

Q3: I am observing a cloudy solution or precipitate after dissolving this compound. What could be the cause?

A3: A cloudy solution or the formation of a precipitate can indicate several issues:

  • Solvent Saturation: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent.

  • Temperature Effects: Solubility can be temperature-dependent. Dissolving the compound at a low temperature might lead to precipitation if the ambient temperature is not sufficient to maintain solubility.

  • pH of the Solution: The pH of your buffer or aqueous solution can influence the solubility of the compound, although this compound is expected to be relatively stable across a range of pH values.

  • Compound Stability: While generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases) could potentially lead to degradation and precipitation.[5]

Q4: How should I store this compound to maintain its integrity and solubility?

A4: To ensure the stability and long-term performance of this compound, it is recommended to store it at -20°C in a dry environment, protected from light.[6] For similar PEGylated compounds, storage at -5°C is also suggested.[1][3][7] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting steps outlined below.

Initial Dissolution Fails

If the compound does not dissolve in your initial solvent choice:

  • Gentle Warming: Try gently warming the solution to 30-40°C. In many cases, a slight increase in temperature can significantly improve solubility.

  • Sonication: Use a sonicator bath for 5-10 minutes to aid in the dissolution process by breaking up any aggregates.

  • Vortexing: Vigorous vortexing can also help to disperse the compound and facilitate solubilization.

  • Try a Different Solvent: If the compound remains insoluble, consider trying a different solvent from the recommended list. For example, if you are having trouble in an aqueous buffer, try dissolving a small amount in an organic solvent like DMSO or DMF first, and then adding it to your aqueous solution (ensure the final concentration of the organic solvent is compatible with your experiment).

Data Presentation

Table 1: Recommended Solvents for this compound
SolventTypeNotes
Water / Aqueous BuffersPolar ProticThe hydrophilic PEG chain should confer good aqueous solubility.[1][3]
Dimethyl Sulfoxide (DMSO)Polar AproticA strong solvent for a wide range of organic molecules.
Dimethylformamide (DMF)Polar AproticAnother good option for dissolving PEGylated compounds.[4]
Dichloromethane (DCM)Polar AproticA suitable organic solvent for many PEG derivatives.[4]
Acetonitrile (ACN)Polar AproticCommonly used in reversed-phase chromatography and as a reaction solvent.[4]
EthanolPolar ProticA good starting point for less polar applications.[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening.

  • Weighing: Weigh the desired amount of the compound in a clean, dry microcentrifuge tube.

  • Solvent Addition: Add a small volume of your desired aqueous buffer (e.g., PBS, pH 7.4) to the tube.

  • Dissolution: Vortex the tube for 30 seconds. If the compound is not fully dissolved, proceed with the following steps.

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

  • Gentle Warming: If necessary, warm the solution to 37°C for 10-15 minutes.

  • Final Volume: Once the compound is fully dissolved, add the remaining buffer to reach your target concentration.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Organic Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature.

  • Weighing: Weigh the desired amount of the compound into a suitable vial.

  • Solvent Addition: Add the desired volume of a dry organic solvent (e.g., DMSO, DMF).

  • Dissolution: Vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the organic stock solution at -20°C in a desiccated environment.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue Encountered solvent Step 1: Choose an appropriate solvent (e.g., Water, DMSO, DMF) start->solvent dissolve Step 2: Attempt to dissolve at room temperature with vortexing solvent->dissolve check Is the compound fully dissolved? dissolve->check success Success: Solution is ready for use check->success Yes troubleshoot Troubleshoot check->troubleshoot No warm Step 3a: Gently warm the solution (30-40°C) troubleshoot->warm sonicate Step 3b: Sonicate the solution troubleshoot->sonicate recheck Is it dissolved now? warm->recheck sonicate->recheck recheck->success Yes new_solvent Step 4: Try a different solvent recheck->new_solvent No new_solvent->dissolve

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

G Factors Influencing this compound Solubility cluster_properties Chemical Properties cluster_solutions Solubility Solutions compound This compound peg Hydrophilic PEG4 Spacer compound->peg boc Hydrophobic Boc Group compound->boc aldehyde Reactive Aldehyde Group compound->aldehyde polar_solvents Use of Polar Solvents (Water, DMSO, DMF) peg->polar_solvents favors cosolvents Use of Co-solvents boc->cosolvents may require warming Gentle Warming polar_solvents->warming sonication Sonication polar_solvents->sonication

Caption: Logical relationship between the properties of this compound and solubility solutions.

References

Technical Support Center: Stability of the Boc Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and use of the Boc protecting group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc protecting group stable?

A1: The Boc group is known for its stability under a wide range of conditions, making it a versatile protecting group in multi-step synthesis. It is generally stable to:

  • Basic conditions: It is resistant to hydrolysis under most basic conditions.[1][2]

  • Nucleophilic reagents: The Boc group is stable towards most nucleophiles.[3]

  • Catalytic hydrogenation: It is inert to catalytic hydrogenolysis, which allows for the selective deprotection of other groups like Cbz (carboxybenzyl).[1][2]

Q2: What are the standard conditions for cleaving the Boc protecting group?

A2: The Boc group is characteristically acid-labile and is typically removed under acidic conditions.[3] Common reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature is a standard method.[4][5]

  • Hydrochloric acid (HCl): A 4M solution of HCl in an organic solvent such as dioxane or methanol is also widely used.[6][7]

  • Milder acidic conditions: For substrates with other acid-sensitive functional groups, milder acids like aqueous phosphoric acid can be employed.[1][6]

Q3: What are the most common side reactions during Boc deprotection, and how can they be prevented?

A3: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation (tBu⁺) that is generated.[8][9]

  • Susceptible Residues: Amino acids with nucleophilic side chains such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) are particularly prone to tert-butylation.[10]

  • Prevention: The most effective way to prevent this side reaction is by adding "scavengers" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and trap it before it can react with the substrate.[10] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, thioanisole, and water.[4][10]

Q4: Can the Boc group be removed under non-acidic conditions?

A4: Yes, while acidic cleavage is the most common method, there are alternative procedures for removing the Boc group:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent, sometimes even just water, can lead to its removal.[6][7]

  • Lewis Acids: Certain Lewis acids can also be used for Boc deprotection.[9]

  • Other Reagents: Milder, non-hydrolytic methods using reagents like trimethylsilyl iodide (TMSI) are available for sensitive substrates.[7][11]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.[6]

  • NMR of the crude product indicates the presence of both the starting material and the desired product.[6]

Possible Causes and Solutions:

Possible CauseRecommended SolutionRationale
Insufficient Acid Concentration or Equivalents Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system (e.g., 4M HCl in dioxane).[4][12]The rate of Boc cleavage can have a second-order dependence on acid concentration, so a higher concentration can significantly increase the reaction rate.[8]
Short Reaction Time Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS and continue until the starting material is fully consumed.[8][13]Some substrates, particularly those with steric hindrance, may require longer reaction times for complete deprotection.[6][8]
Low Reaction Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be mindful of potential side reactions.[4]Increasing the temperature can provide the necessary activation energy to overcome a slow reaction rate.
Steric Hindrance For sterically hindered substrates, a combination of stronger acid, longer reaction time, and potentially a scavenger cocktail may be necessary.[6]Increased steric bulk around the Boc-protected amine can impede the approach of the acid, slowing down the cleavage.[8]
Poor Resin Swelling (Solid-Phase Synthesis) Ensure the resin is adequately swollen in the deprotection solvent. Using a mixture like 55% TFA in DCM can sometimes lead to better resin swelling than 100% TFA.[8]If the resin does not swell properly, the acid cannot efficiently access all the reaction sites, leading to incomplete deprotection.[8]
Issue 2: Observation of Unexpected Side Products

Symptoms:

  • HPLC or LC-MS analysis of the crude product shows multiple unexpected peaks.[10]

  • The isolated product has a higher molecular weight than expected, suggesting modification.

Possible Causes and Solutions:

Possible CauseRecommended SolutionRationale
Alkylation by tert-Butyl Cation Add a scavenger or a scavenger cocktail to the deprotection mixture. Common cocktails include TFA/TIS/H₂O (95:2.5:2.5) or "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) for peptides with multiple sensitive residues.[10]Scavengers are more nucleophilic than the sensitive residues on the substrate and will preferentially react with the tert-butyl cation, preventing side reactions.[10]
Aspartimide Formation (in Peptide Synthesis) This side reaction is more prevalent in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. Lowering the cleavage temperature (to 0-5 °C) can help minimize this.[14][15]The cyclization of the aspartic acid side chain is temperature-dependent.
Formation of Trifluoroacetyl (TFA) Esters If the substrate contains free hydroxyl groups, they can be esterified by TFA. Using HCl in dioxane instead of TFA can avoid this issue.TFA is a strong acid and can catalyze the esterification of alcohols.
Issue 3: Difficulties During Work-up

Symptoms:

  • Poor recovery of the deprotected amine after aqueous work-up.

  • The product is obtained as a salt (e.g., TFA salt) and needs to be neutralized.

Possible Causes and Solutions:

Possible CauseRecommended SolutionRationale
Product is Water-Soluble For water-soluble amines, avoid aqueous extraction. Instead, use an ion-exchange resin to isolate the free base.[6][12]This prevents the loss of the product in the aqueous phase during extraction.
Neutralization of the Amine Salt After removing the acid and solvent in vacuo, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[6][12]The deprotected amine is typically protonated by the excess acid, forming a salt. A basic wash is required to deprotonate it to the free amine.
Residual TFA To ensure complete removal of TFA, co-evaporate the crude product with toluene (2-3 times) after the initial concentration.[5][8]Toluene forms an azeotrope with TFA, facilitating its removal under reduced pressure.

Data Presentation

Table 1: Stability of the Boc Protecting Group to Various Reagents
Reagent/ConditionStabilityNotes
Strong Acids (e.g., TFA, HCl) LabileStandard condition for cleavage.[3]
Lewis Acids LabileCan be used for deprotection.[9]
Weak Acids (e.g., Acetic Acid) Generally StableStability depends on the specific acid and conditions.
Strong Bases (e.g., NaOH, KOH) StableResistant to basic hydrolysis.[1][2]
Weak Bases (e.g., NaHCO₃, Et₃N) StableCommonly used in reactions with Boc-protected compounds.
Nucleophiles (e.g., amines, thiols) StableGenerally resistant to nucleophilic attack.[3]
Reducing Agents (e.g., H₂/Pd, NaBH₄) StableOrthogonal to Cbz deprotection.[1][2]
Oxidizing Agents Generally StableHowever, some strong oxidizing conditions may affect the Boc group.
Heat Labile at high temperaturesThermal deprotection is a possible method.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[16]

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)

  • Base (optional, e.g., Triethylamine (TEA), Sodium hydroxide (NaOH))

  • 1 M HCl (for work-up if a base is used)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM).

  • If using a base, add it to the solution (e.g., 1.1 mmol of TEA).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • If a base was used, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If no base was used, wash with saturated aqueous NaHCO₃ and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

  • If necessary, purify the product by column chromatography.

Protocol 2: General Procedure for N-Boc Deprotection using TFA

This protocol outlines a standard procedure for the cleavage of a Boc group using trifluoroacetic acid (TFA).[5]

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (optional, e.g., Triisopropylsilane (TIS))

  • Toluene

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • If using a scavenger, add it to the solution (e.g., 2.5-5% v/v TIS).

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA.[8]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For isolation, dissolve the crude product in a minimal amount of a suitable solvent and precipitate by adding cold diethyl ether. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[5]

Protocol 3: Monitoring Boc Deprotection by LC-MS

This protocol provides a method for monitoring the progress of a Boc deprotection reaction.[13]

Procedure:

  • At specified time points during the reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent for LC-MS analysis (e.g., 1 mL of 50% aqueous acetonitrile with 0.1% formic acid).

  • Inject the quenched sample into the LC-MS system.

  • Analyze the chromatogram and mass spectrum to identify and quantify the starting material and the deprotected product.

  • By comparing the relative peak areas over time, the reaction progress can be monitored to determine the optimal reaction time.

Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed cause1 Insufficient Acid? start->cause1 cause2 Short Reaction Time? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Poor Resin Swelling? (SPPS) start->cause4 solution1 Increase Acid Concentration or Use Stronger Acid cause1->solution1 Yes solution2 Extend Reaction Time and Monitor Progress cause2->solution2 Yes solution3 Use Forcing Conditions (Stronger Acid, Longer Time) with Scavengers cause3->solution3 Yes solution4 Optimize Deprotection Solvent (e.g., 55% TFA/DCM) cause4->solution4 Yes end Complete Deprotection solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Decision Tree for Boc Deprotection Conditions start Select Boc Deprotection Method acid_sensitive Substrate Contains Other Acid-Sensitive Groups? start->acid_sensitive nucleophilic_residues Substrate Contains Nucleophilic Residues (Trp, Met, Cys)? acid_sensitive->nucleophilic_residues No milder_acid Use Milder Acid (e.g., aq. H₃PO₄) or Non-Acidic Method (e.g., Thermal) acid_sensitive->milder_acid Yes standard_conditions Use Standard Conditions (20-50% TFA in DCM) nucleophilic_residues->standard_conditions No add_scavengers Add Scavengers (e.g., TIS, Anisole) nucleophilic_residues->add_scavengers Yes proceed Proceed with Deprotection standard_conditions->proceed milder_acid->proceed add_scavengers->standard_conditions

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking BocNH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of BocNH-PEG4-CH2CHO with other commonly employed PROTAC linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

The linker's length, chemical composition, and rigidity are paramount in dictating the spatial orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable drug-like properties such as solubility and cell permeability to the PROTAC molecule.[1]

This compound: A Closer Look

This compound is a bifunctional linker featuring a polyethylene glycol (PEG) chain of four units, a Boc-protected amine, and a terminal aldehyde group.[2]

  • PEG Chain: The PEG component enhances hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[3] The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.[4]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC molecule.[5][6]

  • Aldehyde Group: The terminal aldehyde provides a reactive handle for conjugation with a corresponding functional group on either the POI ligand or the E3 ligase ligand, often through chemistries like reductive amination or hydrazone formation.[7]

Comparative Analysis of PROTAC Linkers

The selection of a suitable linker is a critical step in PROTAC design and often requires empirical optimization. The most common linker motifs are PEG chains and alkyl chains of varying lengths.[8] More rigid linkers incorporating cyclic structures are also gaining attention for their potential to pre-organize the PROTAC into a bioactive conformation.[9]

Data Presentation: Quantitative Comparison of Linker Performance

Table 1: Impact of Linker Length (PEG vs. Alkyl) on PROTAC Efficiency

PROTAC System (Target-E3 Ligase)Linker Type & LengthDC50 (nM)Dmax (%)Reference
BRD4-CRBNPEG3>5000<20[8]
BRD4-CRBNPEG4<500>80[8]
BRD4-CRBNPEG5<500>80[8]
ERα-VHL12-atom alkyl/ether~1000~60[10]
ERα-VHL16-atom alkyl/ether~100>90[10]
ERα-VHL19-atom alkyl/ether~500~70[10]
BTK-CRBN3-atom alkyl/ether>1000<20[8]
BTK-CRBN11-atom alkyl/ether1-40>90[8]
BTK-CRBN19-atom alkyl/ether1-40>90[8]

Table 2: Comparison of Flexible vs. Rigid Linkers

PROTAC System (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Reference
BET-CRBNAlkyl Chain (flexible)1.8>95[11]
BET-CRBNPiperazine-containing (rigid)25>90[11]
AR-VHLAlkyl Chain (flexible)>1000<20[9]
AR-VHLPyridyl-containing (rigid)<1>90[9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Experimental Evaluation Design Linker Selection (e.g., this compound) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Data_Analysis Data Analysis (DC50, Dmax)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified Protein of Interest (POI)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the POI or E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the soluble protein partner (E3 ligase or POI) to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the soluble protein partner mixed with a series of concentrations of the PROTAC over the immobilized protein.

    • Alternatively, pre-incubate the immobilized protein with a saturating concentration of the PROTAC, followed by the injection of a series of concentrations of the soluble protein partner.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

Materials:

  • Purified POI

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Anti-ubiquitin antibody and anti-POI antibody

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and POI.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-POI antibody to detect ubiquitinated forms of the POI (which will appear as a high-molecular-weight smear or ladder). An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the POI and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum degradation observed).[12]

Conclusion

The rational design of PROTACs is a multifaceted process where the linker plays a pivotal role. While flexible PEG linkers like this compound offer advantages in terms of solubility and conformational adaptability, the optimal linker choice is highly dependent on the specific target and E3 ligase pair. The aldehyde functionality of this compound provides a versatile reactive handle for PROTAC synthesis. Although direct comparative data for this specific linker remains elusive in published literature, the provided experimental protocols and comparative data for different linker classes offer a robust framework for researchers to systematically evaluate and optimize their PROTAC candidates. A thorough understanding of the structure-activity relationships governing PROTAC efficiency, driven by rigorous experimental validation, is paramount to unlocking the full therapeutic potential of this transformative technology.

References

A Head-to-Head Comparison: BocNH-PEG4-CH2CHO Versus Traditional Amine-Reactive Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins is a cornerstone of innovation. The choice of linker can profoundly influence the efficacy, stability, and homogeneity of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison between the aldehyde-based linker, BocNH-PEG4-CH2CHO, and the widely-used class of amine-reactive linkers, with a primary focus on N-Hydroxysuccinimide (NHS) esters.

This comparison delves into the underlying reaction chemistries, stability of the resultant conjugates, and provides detailed experimental protocols to guide the selection of the optimal linker for your specific application.

Executive Summary

This compound offers a distinct approach to amine conjugation through reductive amination, forming a stable secondary amine bond. This method provides an alternative to the more common NHS esters, which form amide bonds. The key differentiator lies in the reaction mechanism and the nature of the final covalent linkage. While NHS esters are known for their high reactivity and rapid conjugation, they are susceptible to hydrolysis.[] Reductive amination with aldehyde linkers is a two-step process that results in a highly stable and flexible secondary amine linkage, offering potential advantages in terms of conjugate stability and control over the reaction.

Data Presentation: Quantitative Comparison of Linker Chemistries

The selection of a linker is often a trade-off between reaction efficiency, stability, and ease of use. The following table summarizes the key performance characteristics of this compound and NHS esters.

FeatureThis compound (Aldehyde)N-Hydroxysuccinimide (NHS) Ester
Reactive Group Aldehyde (-CHO)N-Hydroxysuccinimide Ester
Target Residue Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)[2]
Reaction Chemistry Reductive AminationNucleophilic Acyl Substitution[]
Resulting Linkage Secondary AmineAmide[]
Bond Stability Very High (Highly resistant to hydrolysis)High (Resistant to hydrolysis, more stable than esters)[3][4]
Reaction pH 6.0 - 7.5 for Schiff base formation, followed by reduction7.2 - 8.5[2]
Key Reagents Reducing agent (e.g., NaCNBH₃, NaBH(OAc)₃)[5]None (self-reacting with amines)
Primary Competing Reaction None (Schiff base formation is reversible until reduced)Hydrolysis of the NHS ester[][2]
Reaction Time Several hours to overnight[6]30 minutes to 2 hours[]
Typical Efficiency Moderate to HighHigh, but can be reduced by hydrolysis[]

Reaction Mechanisms and Workflow

The conjugation strategies for aldehyde and NHS ester linkers differ significantly. Understanding these pathways is crucial for experimental design and optimization.

This compound: Reductive Amination Pathway

The reaction of this compound with a primary amine on a protein proceeds via a two-step reductive amination process.

  • Schiff Base Formation: The aldehyde group of the linker reacts with a primary amine on the protein to form a reversible imine, also known as a Schiff base.[6]

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is introduced to reduce the imine to a stable, irreversible secondary amine linkage.[6]

G cluster_0 Reductive Amination Workflow Protein_NH2 Protein with Primary Amine (-NH2) Schiff_Base Schiff Base Intermediate (Imine) Protein_NH2->Schiff_Base Step 1: Schiff Base Formation (pH 6.0-7.5) Aldehyde_Linker This compound Aldehyde_Linker->Schiff_Base Final_Conjugate Stable Secondary Amine Linkage Schiff_Base->Final_Conjugate Step 2: Reduction Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Final_Conjugate

Reductive amination workflow.
NHS Ester: Nucleophilic Acyl Substitution Pathway

NHS esters are highly reactive acylating agents that react with nucleophilic primary amines on proteins.[2] The reaction is a direct, one-step process.

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the NHS ester.

  • Amide Bond Formation: This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

G cluster_1 NHS Ester Conjugation Workflow Protein_NH2 Protein with Primary Amine (-NH2) Final_Conjugate Stable Amide Linkage Protein_NH2->Final_Conjugate Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Ester_Linker NHS Ester Linker NHS_Ester_Linker->Final_Conjugate Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester_Linker->Hydrolysis H2O

NHS ester conjugation workflow.

Application in Antibody-Drug Conjugates (ADCs)

A primary application for these linkers is in the development of ADCs. The linker's stability is paramount to prevent premature release of the cytotoxic payload in circulation. The mechanism of action of an ADC is a multi-step process that ultimately leads to cancer cell death.[][8][9]

G cluster_2 ADC Mechanism of Action ADC_Binding 1. ADC Binds to Tumor Antigen Internalization 2. Internalization via Endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Payload_Release 4. Linker Cleavage & Payload Release Lysosome->Payload_Release Cell_Death 5. Cytotoxic Payload Induces Apoptosis Payload_Release->Cell_Death

Generalized ADC mechanism of action.

Experimental Protocols

Protocol 1: Protein Conjugation using this compound (Reductive Amination)

This protocol is a general guideline for conjugating an aldehyde-containing linker to a protein. Optimization may be required for specific proteins and linkers.

Materials:

  • Protein (e.g., antibody) in a non-amine containing buffer (e.g., PBS, pH 7.2-7.4)

  • This compound linker

  • Anhydrous DMSO or DMF

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

  • Reaction Buffer: 100 mM MES or phosphate buffer, pH 6.0-7.0

  • Quenching solution (e.g., Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Linker Preparation: Dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the dissolved linker to the protein solution. b. Incubate the mixture at room temperature for 2-4 hours to allow for Schiff base formation.

  • Reduction: a. Add freshly prepared NaCNBH₃ solution to the reaction mixture to a final concentration of 20-50 mM. b. Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess linker and reducing agent.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Protein Conjugation using an NHS Ester Linker

This protocol provides a general method for labeling proteins with NHS esters.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: a. Add a 5-20 fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove the quenched linker and NHS byproduct.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the labeling ratio.

Conclusion

Both this compound and NHS esters are effective amine-reactive linkers, each with a distinct set of advantages and disadvantages. NHS esters offer a rapid and straightforward one-step conjugation process, forming a stable amide bond.[] However, their susceptibility to hydrolysis necessitates careful control of reaction conditions.[][2] In contrast, this compound, through reductive amination, forms a highly stable and flexible secondary amine linkage. While the two-step process is longer, it can offer greater control and may result in a more stable conjugate, a critical consideration for in vivo applications like ADCs. The choice between these linkers should be guided by the specific requirements of the application, including the desired stability of the final conjugate, the sensitivity of the protein to reaction conditions, and the desired workflow efficiency.

References

A Comparative Guide to the Efficacy of PROTACs with Different PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of PROTAC efficacy, not merely a spacer.[1][2][3] Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][4]

Among various linker types, polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, biocompatibility, and synthetically tunable lengths, which can improve a PROTAC's physicochemical properties like solubility and cell permeability.[2][5] This guide provides a comparative analysis of how varying PEG linker lengths impact PROTAC performance, supported by experimental data and detailed protocols.

The Critical Role of Linker Length in PROTAC Efficacy

The linker's length is a key parameter that must be empirically optimized for each PROTAC system.[1][6] An optimal linker length facilitates the productive formation of the ternary complex, leading to efficient ubiquitination.

  • Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a stable complex.[6][]

  • Too Long: Conversely, an excessively long linker may lead to a non-productive ternary complex where the distance is too great for efficient ubiquitin transfer from the E3 ligase to the target protein.[4][] This can also introduce an entropic penalty, decreasing the stability of the complex.[8][9]

  • Optimal Length: An optimal linker length correctly orients the target protein and E3 ligase, maximizing the rate of ubiquitination and subsequent degradation. This leads to improved potency (lower DC50, the concentration for 50% degradation) and efficacy (higher Dmax, the maximum percentage of degradation).[1][]

The ideal linker length is not universal and depends heavily on the specific target protein, the E3 ligase being recruited, and the ligand attachment points.[4]

Quantitative Comparison of PROTAC Efficacy by Linker Length

The following table summarizes data from various studies, illustrating the direct impact of linker length on PROTAC performance metrics.

PROTAC Series (Target)E3 LigaseLinker Length (Atoms)DC50DmaxKey Finding & Reference
ERα Degrader VHL9> 1000 nM~50%A systematic study showed a clear optimal linker length.[10]
16 ~100 nM >90% The 16-atom linker was most potent for ERα degradation.[10][11]
21> 1000 nM~60%Longer linkers led to a sharp decrease in potency.[10]
TBK1 Degrader CRBN< 12No DegradationN/ADegradation was only observed with linkers of 12 atoms or more.[8]
21 3 nM 96% Potency was high for linkers between 12 and 29 atoms.[8]
29292 nM76%A decrease in potency was seen at the longest linker length tested.[8]
SOS1 Degrader VHL3 methylene unitsLess Potent< 50%Meticulous linker optimization identified a highly potent degrader.[3]
5 methylene units 15.7 µmol/L 100% The PROTAC with five methylene units showed the most potent activity.[3]
9 methylene unitsWeak Activity~20%Both shorter and longer linkers were significantly less effective.[3]
BRD4 Degrader VHL2 PEG unitsIncreased Potency>80%In this VHL-based series, potency decreased as linker length increased.[8]
5 PEG unitsDecreased Potency<60%Highlights the need to optimize linker length for each ligand pair.[8]
BRD4 Degrader CRBN0 PEG units< 0.5 µM>80%For this CRBN-based series, intermediate linkers were less effective.[8]
1-2 PEG units> 5 µM<40%An unexpected pattern where shorter and longer linkers were more potent.[8]
4-5 PEG units< 0.5 µM>80%Demonstrates non-linear structure-activity relationships.[8]

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and well-defined experimental methodologies. Below are protocols for key assays.

Western Blot for Quantifying Protein Degradation

This is the most common method to determine the extent of target protein degradation (DC50 and Dmax).[12]

a. Materials

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

b. Protocol

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 12, 24, or 48 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[12] Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[12]

Ternary Complex Formation Assays

These assays confirm that the PROTAC can successfully bridge the target protein and the E3 ligase.

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat released or absorbed during the binding interaction between molecules. It can determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of binary (PROTAC-protein) and ternary complex formation.[9]

  • Homogeneous Time-Resolved Fluorescence (HTRF): This is a proximity-based assay that uses fluorescence resonance energy transfer (FRET) between a donor and acceptor fluorophore tagged to the POI and E3 ligase, respectively. A signal is generated only when the two proteins are brought into close proximity by the PROTAC, indicating ternary complex formation.[3][13]

Target Engagement Assays

These assays confirm the PROTAC binds to its intended target within the complex environment of the cell.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein in response to ligand binding. A PROTAC binding to its target protein will stabilize it, increasing its melting temperature, which can be detected by Western Blot or mass spectrometry.[14]

Visualizations: Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Denaturation) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to Membrane) E->F G 7. Immunoblotting (Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I J Result: DC50 & Dmax I->J

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Linker_Optimization cluster_0 Linker Length vs. Efficacy Optimal Optimal Long Too Long Desc_Optimal Stable Ternary Complex Efficient Ubiquitination High Efficacy Optimal->Desc_Optimal Desc_Long Inefficient Complex Poor Ubiquitination Low Efficacy Long->Desc_Long Short Short Desc_Short Steric Hindrance No Ternary Complex Low Efficacy

Caption: Conceptual relationship between PEG linker length and PROTAC efficacy.

Conclusion

The length of the PEG linker is a paramount design feature that critically dictates the efficacy of a PROTAC. As demonstrated by quantitative data across multiple protein targets, there is no single "best" length; rather, the optimal linker must be meticulously determined for each target-ligand-E3 ligase system. A systematic approach to varying and testing linker lengths is essential for developing potent and selective protein degraders. The experimental protocols and workflows outlined here provide a robust framework for researchers to conduct these comparative analyses, ultimately accelerating the development of novel PROTAC-based therapeutics.

References

A Head-to-Head Comparison: The Superiority of BocNH-PEG4-CH2CHO in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of bioconjugates. This guide provides an in-depth comparison of BocNH-PEG4-CH2CHO, an aldehyde-terminated linker, and traditional carboxyl-terminated linkers, highlighting the clear advantages of the former in producing next-generation therapeutics like antibody-drug conjugates (ADCs).

The landscape of bioconjugation is rapidly evolving, with a growing emphasis on precision and control. While carboxyl-terminated linkers have been a mainstay, their reliance on non-specific conjugation methods often leads to heterogeneous products with variable performance. In contrast, this compound, which facilitates site-specific conjugation, offers a solution to these challenges, paving the way for more effective and safer biotherapeutics.

Executive Summary: Key Performance Advantages of this compound

FeatureThis compound (Aldehyde-Terminated)Carboxyl-Terminated Linkers
Conjugation Strategy Site-specific via genetically encoded aldehyde tagNon-specific, targets surface-exposed lysines
Product Homogeneity Homogeneous product with a defined Drug-to-Antibody Ratio (DAR)Heterogeneous mixture of species with varying DARs.[1]
Control over Conjugation HighLow
Bond Stability Highly stable C-C bond (via HIPS ligation).[2][3][4]Amide bond
In Vivo Performance Improved pharmacokinetics (PK), efficacy, and safety profile.[3][5][6]Variable PK and potential for off-target toxicity.[7]
Reproducibility High batch-to-batch consistencyLow, due to stochastic nature of conjugation

The Power of Precision: Site-Specific vs. Non-Specific Conjugation

The fundamental difference between these two linker types lies in their conjugation chemistry. Carboxyl-terminated linkers are typically activated using carbodiimide chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This ester then reacts with the primary amines of lysine residues on the surface of a protein, such as an antibody. Since antibodies have numerous lysine residues, this results in a random and uncontrolled conjugation process, yielding a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs).[1] This heterogeneity can lead to inconsistent therapeutic efficacy and a less predictable safety profile.

This compound, on the other hand, enables a site-specific approach. This is achieved by genetically engineering a specific recognition sequence, known as an "aldehyde tag" (e.g., CXPXR), into the protein of interest.[2][8] The formylglycine-generating enzyme (FGE) then converts the cysteine residue within this tag to a formylglycine (fGly), which contains a reactive aldehyde group.[2][8] The this compound linker can then be precisely and selectively conjugated to this aldehyde handle, often through highly efficient and stable chemistries like the Hydrazinyl Iso-Pictet-Spengler (HIPS) ligation, which forms a robust carbon-carbon bond.[2][3][4] This process results in a homogeneous population of bioconjugates with a precisely controlled DAR.

cluster_0 This compound (Aldehyde-Terminated) cluster_1 Carboxyl-Terminated Linker Aldehyde_Tag Engineered Aldehyde Tag on Antibody HIPS_Ligation HIPS Ligation Aldehyde_Tag->HIPS_Ligation BocNH_PEG4_CHO This compound BocNH_PEG4_CHO->HIPS_Ligation Homogeneous_ADC Homogeneous ADC (Defined DAR) HIPS_Ligation->Homogeneous_ADC Lysine_Residues Multiple Lysine Residues on Antibody EDC_NHS EDC/NHS Activation Lysine_Residues->EDC_NHS Carboxyl_Linker Carboxyl-Terminated Linker Carboxyl_Linker->EDC_NHS Heterogeneous_ADC Heterogeneous ADC (Variable DAR) EDC_NHS->Heterogeneous_ADC

A simplified comparison of the conjugation workflows.

Enhanced Stability and In Vivo Performance

The stability of the bond between the linker and the protein is paramount for the in vivo performance of a bioconjugate. The HIPS ligation used with aldehyde-terminated linkers forms a highly stable C-C bond, which is resistant to physiological challenges.[2][3][4] Studies have shown that ADCs generated using this chemistry exhibit high stability in plasma.[2][3]

In contrast, while the amide bond formed with carboxyl-terminated linkers is generally stable, the heterogeneous nature of the conjugates can lead to molecules with suboptimal stability profiles. More importantly, the site of conjugation has been shown to have a dramatic impact on in vivo efficacy and pharmacokinetic behavior.[3][5][6] Site-specific ADCs produced with aldehyde tags have demonstrated improved safety profiles in rats compared to conventional lysine-conjugated ADCs.[3][5][6]

Comparative In Vivo Efficacy Data
ADC TypeConjugation SiteIn Vivo EfficacyPharmacokinetics (AUC)Reference
Aldehyde-Tagged ADCHeavy Chain C-terminus (CT)Superior tumor regressionHighest AUC[3]
Aldehyde-Tagged ADCCH1 DomainModerate tumor regressionModerate AUC[3]
Aldehyde-Tagged ADCLight Chain (LC)Lower tumor regressionLowest AUC[3]
Lysine-Conjugated ADCMultiple Lysine ResiduesVariable efficacyLess predictable PK[3][7]

Experimental Protocols

Protocol 1: Site-Specific Conjugation using this compound and Aldehyde Tag Technology

This protocol outlines the general steps for producing a site-specifically conjugated antibody.

1. Generation of Aldehyde-Tagged Antibody:

  • Gene Engineering: Introduce the genetic sequence for the aldehyde tag (e.g., LCTPSR) into the desired location of the antibody's heavy or light chain gene using standard molecular biology techniques.

  • Co-expression: Co-express the engineered antibody gene and the formylglycine-generating enzyme (FGE) gene in a suitable mammalian expression system (e.g., CHO cells). FGE will convert the cysteine in the tag to formylglycine.

  • Purification: Purify the aldehyde-tagged antibody from the cell culture supernatant using standard chromatography methods (e.g., Protein A affinity chromatography).

2. Conjugation with this compound Linker-Payload:

  • Deprotection: If the payload is attached to the Boc-protected amine of the linker, deprotect the Boc group under acidic conditions.

  • HIPS Ligation: React the purified aldehyde-tagged antibody with the this compound linker-payload construct. The reaction is typically carried out in a suitable buffer (e.g., sodium citrate, pH 5.5) at 37°C for 24 hours.[2]

  • Purification of ADC: Remove excess linker-payload and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to obtain the purified, homogeneous ADC.

A Gene Engineering: Insert Aldehyde Tag B Co-expression with FGE A->B Generate Aldehyde C Antibody Purification (Protein A) B->C D HIPS Ligation with This compound-Payload C->D Site-Specific Conjugation E ADC Purification (SEC/TFF) D->E F Homogeneous ADC E->F

Workflow for site-specific ADC production.
Protocol 2: Non-Specific Conjugation using Carboxyl-Terminated Linkers

This protocol outlines the general steps for conjugating a carboxyl-terminated linker to an antibody.

1. Activation of Carboxyl-Terminated Linker:

  • Dissolve the carboxyl-terminated linker in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

  • Add a freshly prepared solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to the linker solution.

  • Incubate for 15-30 minutes at room temperature to form the NHS ester.[9]

2. Conjugation to Antibody:

  • Adjust the pH of the activated linker solution to 7.2-8.5 by adding a suitable buffer (e.g., PBS).

  • Immediately add the antibody to the activated linker solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris or glycine) to block any unreacted NHS esters.

  • Purify the resulting heterogeneous ADC mixture from excess reagents and unconjugated linkers using desalting columns or dialysis.

A Activate Carboxyl-Linker with EDC/Sulfo-NHS B Add Antibody to Activated Linker A->B Non-Specific Conjugation C Quench Reaction B->C D Purify ADC Mixture (Desalting/Dialysis) C->D E Heterogeneous ADC D->E

Workflow for non-specific ADC production.

Conclusion

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a critical component: the linker. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC design and development.

The Role of the Linker: More Than Just a Bridge

The linker in an ADC is not a mere passive connector; it is a sophisticated chemical entity that dictates the stability of the conjugate in systemic circulation and the mechanism of payload release at the tumor site.[1] An ideal linker ensures the ADC remains intact in the bloodstream to minimize premature drug release and associated off-target toxicity, while enabling efficient and selective liberation of the cytotoxic agent within the tumor microenvironment or inside cancer cells.[2]

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.

Cleavable Linkers: These linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[3][4] This controlled release can be triggered by several mechanisms:

  • Enzymatic Cleavage: Certain proteases, such as cathepsins, are often overexpressed in the lysosomes of tumor cells.[5] Peptide-based linkers, like the widely used valine-citrulline (vc) dipeptide, are designed to be substrates for these enzymes, leading to payload release after internalization of the ADC.[3]

  • pH Sensitivity: The lower pH of endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to the bloodstream (pH 7.4) can be exploited to trigger the hydrolysis of acid-labile linkers, such as hydrazones.[3][6]

  • Redox Sensitivity: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) than the bloodstream. Disulfide-containing linkers can be selectively cleaved in this reducing environment, releasing the payload.[7]

Non-Cleavable Linkers: In contrast, non-cleavable linkers do not have a specific chemical trigger for payload release.[8] Instead, the liberation of the cytotoxic drug relies on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[5][9] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[9]

The Bystander Effect: A Key Differentiator

A significant consequence of the payload release mechanism is the "bystander effect."

Cleavable linkers can release membrane-permeable payloads that, once liberated from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells.[3][10] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Non-cleavable linkers , on the other hand, release a payload-linker-amino acid complex that is typically charged and less membrane-permeable.[11] This largely abrogates the bystander effect, confining the cytotoxic activity primarily to the antigen-expressing target cells.[10]

Performance Comparison: A Data-Driven Analysis

The choice of linker technology has profound implications for the stability, efficacy, and toxicity of an ADC. The following tables summarize key performance parameters, drawing from preclinical and clinical data.

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.Proteolytic degradation of the antibody backbone in the lysosome.[9]
Released Payload Unmodified, potent payload (e.g., MMAE).Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[9]
Plasma Stability Generally lower, with potential for premature drug release.[11]Generally higher, leading to a more stable ADC in circulation.[2][11]
Bystander Effect High, due to the release of membrane-permeable payload.[10]Low to negligible, as the released payload is charged and less permeable.[11]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[10]May be less effective against antigen-negative cells within the tumor.
Off-Target Toxicity Higher potential due to premature release and bystander effect.[12]Lower potential due to higher stability and limited bystander effect.[12]

Table 1. High-level comparison of cleavable and non-cleavable linkers.

Quantitative Data Summary
ParameterCleavable Linker ADCNon-Cleavable Linker ADCStudy Context
In Vitro Cytotoxicity (IC50) Potent (nM range)Potent (nM range)Dependent on cell line and antigen expression.
Plasma Stability (Half-life) Variable, can be shorter due to potential enzymatic cleavage.Generally longer, more stable in circulation.In vivo animal models.
Tumor Growth Inhibition (TGI) Can be highly effective, especially in heterogeneous tumors.Highly effective in homogenous, high-antigen expressing tumors.Xenograft mouse models.
Maximum Tolerated Dose (MTD) Generally lower due to off-target toxicity.Generally higher, indicating a better safety profile.Preclinical toxicology studies in rodents and non-human primates.
Adverse Events (Grade ≥3) in Humans Higher incidence of certain toxicities (e.g., neutropenia).[13]Lower overall incidence of severe adverse events.[13]Meta-analysis of clinical trial data.

Table 2. Summary of quantitative performance data. (Note: Specific values are highly dependent on the specific antibody, payload, tumor model, and experimental conditions and are therefore presented qualitatively).

Visualizing the Mechanisms

To further elucidate the distinct pathways of payload release, the following diagrams illustrate the intracellular trafficking and activation of ADCs with cleavable and non-cleavable linkers.

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Cleavable Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5-6) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH ~4.8, High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free, Active Payload (Membrane Permeable) Lysosome->Payload 4. Enzymatic Cleavage of Linker Bystander Neighboring Antigen-Negative Cell Payload->Bystander 5. Bystander Killing

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Non-Cleavable Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5-6) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH ~4.8) Endosome->Lysosome 3. Trafficking Payload Payload-Linker-Amino Acid (Less Permeable) Lysosome->Payload 4. Antibody Degradation

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Protocols: A Guide to Key Assays

The robust evaluation of ADCs requires a suite of well-defined in vitro and in vivo assays. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Workflow:

cytotoxicity_workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with serial dilutions of ADC A->B C 3. Incubate for a defined period (e.g., 72-120h) B->C D 4. Add MTT or XTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan (MTT only) E->F G 7. Measure absorbance with a plate reader F->G H 8. Calculate IC50 values G->H

Caption: General workflow for an in vitro cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate target cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72 to 120 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well. These tetrazolium salts are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product.

  • Formazan Development: Incubate the plates for 2-4 hours to allow for the color change to develop.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the water-insoluble formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]

In Vivo Pharmacokinetics (PK) Study

This study assesses the stability and clearance of the ADC in an animal model.

Detailed Methodology:

  • Animal Model: Utilize relevant animal models, such as mice or rats, often bearing human tumor xenografts.

  • ADC Administration: Administer a single intravenous dose of the ADC to the animals.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

  • Sample Processing: Process the blood to obtain plasma.

  • Quantification:

    • Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Conjugated ADC: Employ an ELISA that captures the antibody and detects the payload to quantify the amount of intact, conjugated ADC.

    • Free Payload: Use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of prematurely released payload in the plasma.[14]

  • Data Analysis: Plot the concentration of each analyte over time to determine key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision. It is a strategic choice that depends on the specific characteristics of the target antigen, the tumor microenvironment, the payload, and the desired therapeutic outcome.

Cleavable linkers may be advantageous for treating heterogeneous tumors due to their ability to induce a bystander effect. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.

Non-cleavable linkers generally offer greater stability, leading to a more favorable safety profile and a wider therapeutic window.[2][10] This makes them well-suited for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.

Ultimately, the optimal linker strategy must be empirically determined through rigorous preclinical testing. By carefully considering the interplay between the antibody, linker, and payload, researchers can design and develop next-generation ADCs with improved efficacy and safety for the treatment of cancer.

References

A Researcher's Guide to Bioconjugation: Evaluating Alternatives to BocNH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of a chemical linker is a pivotal decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting biomolecular conjugate. BocNH-PEG4-CH2CHO, an aldehyde-functionalized PEG linker, is a valuable tool for coupling molecules through hydrazone or oxime bonds. However, a diverse landscape of alternative linkers and conjugation chemistries exists, each presenting a unique set of advantages and disadvantages. This guide provides an objective, data-driven comparison of common alternatives to this compound, offering insights to inform the selection of the most suitable bioconjugation strategy for your specific application.

The Central Role of the Linker in Bioconjugation

The linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is more than a simple spacer. It is a critical component that dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall solubility and immunogenicity of the molecule.[1][2] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, are widely employed to enhance the aqueous solubility of hydrophobic payloads and to reduce aggregation.[1][] The choice of the reactive group on the linker determines the conjugation strategy and the nature of the covalent bond formed, which in turn affects the stability and release characteristics of the payload.

Alternatives to Aldehyde-Based Ligation

While the aldehyde group of this compound provides a versatile handle for bioconjugation via reaction with hydrazides and aminooxy compounds, several other powerful and widely used chemistries offer distinct advantages. This guide will focus on the following key alternatives:

  • Hydrazone and Oxime Ligation: Involving the reaction of aldehydes and ketones with hydrazides and aminooxy groups, respectively.

  • Maleimide-Thiol Chemistry: Targeting the sulfhydryl group of cysteine residues.

  • NHS Ester-Amine Chemistry: Targeting the primary amines of lysine residues.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal "click chemistry" approach.

Quantitative Performance Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy should be guided by quantitative data on reaction kinetics and the stability of the resulting linkage. The following tables summarize key performance metrics for the different chemistries discussed.

Table 1: Reaction Kinetics of Common Bioconjugation Reactions
Ligation ChemistryReactive PartnersTypical Second-Order Rate Constant (M⁻¹s⁻¹)ConditionsCatalyst
Hydrazone Ligation Aromatic Aldehyde + 6-Hydrazinopyridyl3.0 ± 0.3pH 4.5None
Aromatic Aldehyde + 6-Hydrazinopyridyl10¹ - 10³pH 7Aniline
Oxime Ligation Aromatic Aldehyde + Aminooxyacetyl8.2 ± 1.0pH 7Aniline
Maleimide-Thiol N-Aryl Maleimide + Thiol~2.5x faster than N-Alkyl MaleimidepH 7.4None
SPAAC DIBO + AzideFastAmbient Temp.None
DIFO + Azide0.08Ambient Temp.None

Data compiled from multiple sources.[4][5][6][7]

Table 2: Stability of Common Bioconjugate Linkages
LinkageFormation ReactionRelative Hydrolytic StabilityKey Characteristics
Hydrazone Aldehyde + HydrazideLess stable than oxime; pH-sensitiveCleavable under acidic conditions (endosomes/lysosomes).[8]
Oxime Aldehyde + Aminooxy~10³-fold more stable than simple hydrazonesGenerally considered stable under physiological conditions.[8][9]
Thioether (from Maleimide) Maleimide + ThiolProne to retro-Michael reaction, leading to cleavageStability can be improved with next-generation maleimides (e.g., N-aryl).[7]
Amide NHS Ester + AmineHighly StableConsidered a permanent, non-cleavable linkage.[10]
Triazole Azide + Alkyne (SPAAC)Highly StableBioorthogonal and very stable.[11]

Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation via Aldehyde Ligation

This protocol describes the generation of an aldehyde on an antibody via oxidation of its glycan moieties, followed by conjugation to a hydrazide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution

  • Propylene glycol

  • Hydrazide-functionalized payload-linker

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 1 M glycine)

  • Analytical instruments for characterization (HIC-HPLC, RP-HPLC, UV-Vis spectrophotometer)

Procedure:

  • Antibody Preparation: Exchange the antibody into an appropriate buffer for oxidation (e.g., PBS, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

  • Glycan Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction in the dark at 4°C for 30 minutes.

  • Quenching: Quench the oxidation reaction by adding propylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.

  • Buffer Exchange: Immediately purify the oxidized antibody using a desalting column equilibrated with the reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5) to remove excess periodate and propylene glycol.

  • Conjugation: Add the hydrazide-functionalized payload-linker to the oxidized antibody solution at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated payload-linker.

  • Characterization: Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation using HIC-HPLC, RP-HPLC, and SEC-HPLC, respectively. Determine the protein concentration and DAR using UV-Vis spectrophotometry.[12]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the distribution of drug-loaded species in an ADC preparation.[13][14]

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 6.95)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Visualizing Bioconjugation Concepts

Diagrams are essential for understanding the complex relationships and workflows in bioconjugation.

Bioconjugation_Reaction_Mechanisms cluster_Aldehyde Aldehyde/Ketone Ligation cluster_Thiol Thiol-Maleimide Chemistry cluster_Amine Amine-NHS Ester Chemistry cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Aldehyde/Ketone Aldehyde/Ketone Hydrazone Hydrazone Aldehyde/Ketone->Hydrazone + Hydrazide Oxime Oxime Aldehyde/Ketone->Oxime + Aminooxy Hydrazide Hydrazide Hydrazide->Hydrazone Aminooxy Aminooxy Aminooxy->Oxime Thiol (Cysteine) Thiol (Cysteine) Thioether Thioether Thiol (Cysteine)->Thioether + Maleimide Maleimide Maleimide Maleimide->Thioether Amine (Lysine) Amine (Lysine) Amide Bond Amide Bond Amine (Lysine)->Amide Bond + NHS Ester NHS Ester NHS Ester NHS Ester->Amide Bond Azide Azide Triazole Triazole Azide->Triazole + Cyclooctyne Cyclooctyne (DBCO) Cyclooctyne (DBCO) Cyclooctyne (DBCO)->Triazole

Caption: Overview of common bioconjugation reaction mechanisms.

ADC_Synthesis_Workflow mAb Monoclonal Antibody modification Antibody Modification (e.g., Reduction or Oxidation) mAb->modification activated_mAb Activated Antibody (Thiol or Aldehyde) modification->activated_mAb conjugation Conjugation Reaction activated_mAb->conjugation linker_payload Linker-Payload linker_payload->conjugation crude_ADC Crude ADC Mixture conjugation->crude_ADC purification Purification (e.g., SEC, HIC) crude_ADC->purification purified_ADC Purified ADC purification->purified_ADC characterization Characterization (DAR, Purity, Aggregation) purified_ADC->characterization

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Linker_Selection_Decision_Tree start Start: Choose Bioconjugation Strategy q1 Is a cleavable linker required? start->q1 cleavable Hydrazone (pH-sensitive) q1->cleavable Yes non_cleavable Non-cleavable Linker q1->non_cleavable No q2 Target residue? q3 Is bioorthogonality critical? q2->q3 Unnatural Amino Acid lysine NHS Ester (Amine-reactive) q2->lysine Lysine cysteine Maleimide (Thiol-reactive) q2->cysteine Cysteine glycan Aldehyde/Hydrazide (Glycan-specific) q2->glycan Glycan spaac SPAAC (Azide/Alkyne) q3->spaac Yes other_non_cleavable Consider other non-cleavable options q3->other_non_cleavable No non_cleavable->q2

Caption: Decision tree for selecting a bioconjugation linker.

Conclusion

The field of bioconjugation is rich with a variety of chemical tools, each with its own set of characteristics. While this compound and its corresponding aldehyde-based ligations are effective, a thorough understanding of the alternatives is essential for the rational design of novel bioconjugates. The choice between hydrazone, oxime, maleimide, NHS ester, or click chemistries will depend on the specific requirements of the application, including the desired stability of the linkage, the nature of the biomolecule and payload, and the need for controlled release. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make more informed decisions to optimize the performance of their bioconjugates and accelerate the development of new therapeutics and research tools.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs), are critically dependent on the chemical linker that connects the POI-binding and E3 ligase-binding moieties. Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, ultimately dictating the efficacy of protein degradation.

This guide provides a comprehensive comparison of how different linker compositions impact ternary complex formation, supported by experimental data from peer-reviewed studies. We delve into the nuances of linker design, offering insights to facilitate the rational development of next-generation protein degraders.

Comparative Analysis of Linker Composition on PROTAC Efficacy

The choice of linker can dramatically alter a PROTAC's properties, from its solubility and cell permeability to its ability to induce a productive ternary complex. The most common linker types include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures incorporating cyclic moieties.

Polyethylene Glycol (PEG) Linkers: These are widely used due to their hydrophilicity, which can enhance the solubility of the PROTAC molecule.[1][2] The flexibility of PEG linkers allows for a degree of conformational sampling, which can be advantageous in achieving a productive ternary complex geometry.[1] However, excessive flexibility can also lead to an entropic penalty, potentially destabilizing the ternary complex.[3]

Alkyl Linkers: Simple alkyl chains offer a synthetically tractable and chemically stable option.[2][4] Their hydrophobicity can be a double-edged sword, potentially aiding cell permeability but also decreasing aqueous solubility and increasing the risk of non-specific binding.[2][4] The length of the alkyl chain is a critical parameter that must be optimized to avoid steric clashes and enable favorable protein-protein interactions within the ternary complex.[5][6]

Rigid Linkers: Incorporating rigid elements such as piperazine, piperidine, or aromatic rings into the linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation.[4][][8] This can lead to enhanced stability of the ternary complex and improved degradation potency.[8] However, the rigidity of these linkers can also impose significant conformational constraints, making the precise positioning of the binding moieties for optimal ternary complex formation more challenging.[9]

Quantitative Data on Linker Impact

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on key performance indicators of PROTACs, such as degradation potency (DC50), maximum degradation (Dmax), and ternary complex cooperativity (α).

TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cooperativity (α)Reference
BRD4VHLPEG4 PEG units~10>9026[10]
BRD4VHLPEG3 PEG units>100<50N/A[11]
BTKCRBNAlkyl12~50>80~1[5]
BTKCRBNAlkyl3>1000<20<1[5]
ERE3 Ligase (unspecified)Hydrocarbon16Most effective>80N/A[12]
ERE3 Ligase (unspecified)Hydrocarbon21Less effective<60N/A[12]
SMARCA2/4VHLPhenyl-containingN/AImprovedN/AStrong[13]

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental systems and conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess the impact of linker composition on PROTAC function.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Surface Plasmon Resonance is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[10][14]

Methodology:

  • Immobilization: An E3 ligase (e.g., VHL) is immobilized on the surface of an SPR sensor chip.[14]

  • Binary Interaction: The PROTAC of interest is injected over the chip surface to measure its binding affinity to the immobilized E3 ligase.[14]

  • Ternary Complex Formation: A solution containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC is injected over the E3 ligase-functionalized surface.[14]

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (KD) and the cooperativity factor (α) can be calculated.[14] A cooperativity factor greater than 1 indicates that the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase, signifying positive cooperativity in ternary complex formation.[14]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Isothermal Titration Calorimetry directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[15][16]

Methodology:

  • Sample Preparation: The target protein and E3 ligase are purified. The PROTAC is dissolved in a matching buffer.

  • Titration: A solution of the target protein is titrated into a sample cell containing the E3 ligase and the PROTAC.

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters of the ternary complex formation.[15] The Gibbs free energy (ΔG) can be calculated to assess the stability of the complex.[15]

Cellular Degradation Assays (Western Blot)

Western blotting is a widely used technique to quantify the reduction in the levels of the target protein within cells following treatment with a PROTAC.[1]

Methodology:

  • Cell Treatment: Cells expressing the target protein are treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[1]

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.[1] The level of the target protein is normalized to a loading control (e.g., β-actin) to determine the percentage of degradation.[1]

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) illustrate fundamental concepts in PROTAC action and linker design.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Comparison cluster_1 Linker Composition & Properties Linker_Type Linker Composition PEG PEG Linker Linker_Type->PEG Alkyl Alkyl Linker Linker_Type->Alkyl Rigid Rigid Linker Linker_Type->Rigid p1 Solubility (+) Permeability (-/+) PEG->p1 Flexible, Hydrophilic p2 Permeability (+) Solubility (-) Alkyl->p2 Flexible, Hydrophobic p3 Ternary Complex Stability (+) Synthetic Challenge (+) Rigid->p3 Conformationally Constrained

Caption: A comparison of common PROTAC linker types and their properties.

Experimental_Workflow cluster_2 PROTAC Evaluation Workflow start PROTAC Design (Varying Linkers) synthesis Chemical Synthesis start->synthesis biophysical Biophysical Assays (SPR, ITC) synthesis->biophysical cellular Cellular Assays (Western Blot, DC50) synthesis->cellular optimization Lead Optimization biophysical->optimization Binding & Cooperativity Data cellular->optimization Degradation & Potency Data

Caption: A typical workflow for designing and evaluating PROTACs with different linkers.

References

A Researcher's Guide to PROTACs: A Comparative Analysis of E3 Ligase Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs utilizing different E3 ligase linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

The Decisive Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition (e.g., polyethylene glycol (PEG) or alkyl chains), and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] An optimized linker facilitates a productive orientation of the target protein and the E3 ligase, thereby enhancing the rate and extent of degradation.

Comparative Analysis of PROTACs with Different Linkers

To illustrate the impact of linker composition and length on PROTAC performance, this section presents quantitative data from studies on PROTACs targeting key proteins such as Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR). The data is summarized in the following tables, showcasing the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

BET-Targeting PROTACs: Impact of Linker Length and Composition
TargetE3 LigaseWarheadLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNJQ1PEG4>1000<2022Rv1
BRD4CRBNJQ1PEG61.8>9522Rv1
BRD4CRBNJQ1PEG84.9>9522Rv1
BRD4VHLJQ1Alkyl12~10>90HeLa[3]
BRD4VHLJQ1Alkyl16<10>90HeLa[3]
BTK-Targeting PROTACs: Influence of Linker Length
TargetE3 LigaseWarheadLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
BTKCRBNIbrutinib AnalogPEG7>1000<10MOLM-14[4]
BTKCRBNIbrutinib AnalogPEG1110-100>90MOLM-14[4]
BTKCRBNIbrutinib AnalogPEG141-10>95MOLM-14[4]
EGFR-Targeting PROTACs: Alkyl vs. PEG Linkers
TargetE3 LigaseWarheadLinker TypeDC50 (nM)Dmax (%)Cell LineReference
EGFR (mutant)VHLGefitinibPEG>1000<20HCC827[5]
EGFR (mutant)VHLGefitinibAlkyl11>90HCC827[5]
EGFR (mutant)CRBNGefitinibAlkyl7.1>95HCC827[5]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTACs. This section provides detailed methodologies for key experiments used to evaluate PROTAC performance.

Western Blotting for Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

NanoBRET™ Assay for Ternary Complex Formation

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[6]

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (e.g., CRBN or VHL)

  • Transfection reagent

  • Opti-MEM™

  • PROTAC compound

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Luminometer with 460 nm and 618 nm filters

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™ and add to the cells.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag® fusion protein.

  • Signal Measurement: Add the Nano-Glo® Live Cell Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.[6]

MTS Assay for Cell Viability

This colorimetric assay is used to assess the effect of PROTACs on cell viability.[7][8]

Materials:

  • Cells in culture

  • PROTAC compound

  • 96-well plates

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 value.[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate key aspects of PROTAC function and analysis.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->E3_Ligase Target->PROTAC Proteasome 26S Proteasome Target->Proteasome Degradation E3_Ligase->Target Ub Ubiquitin Degraded_Protein Degraded Protein (Peptides) Proteasome->Degraded_Protein

PROTAC Mechanism of Action

Experimental_Workflow cluster_Workflow Comparative Analysis Workflow start PROTAC Synthesis (Varying Linkers) cell_culture Cell Culture and Treatment start->cell_culture western_blot Western Blot (DC50, Dmax) cell_culture->western_blot nanobret NanoBRET Assay (Ternary Complex EC50) cell_culture->nanobret mts_assay MTS Assay (Cell Viability IC50) cell_culture->mts_assay data_analysis Data Analysis and Comparison western_blot->data_analysis nanobret->data_analysis mts_assay->data_analysis conclusion Optimal Linker Identification data_analysis->conclusion

Experimental Workflow

BTK_Signaling_Pathway cluster_Pathway BTK Signaling Pathway and PROTAC Intervention BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Degradation BTK Degradation downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation PROTAC BTK PROTAC PROTAC->BTK Induces Degradation

BTK Signaling and PROTAC Action

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length and composition significantly influencing degradation efficiency. The presented data highlights that there is no universal "best" linker; instead, the optimal linker must be empirically determined for each specific target and E3 ligase combination. Systematic evaluation using robust experimental protocols, such as Western blotting, NanoBRET, and cell viability assays, is essential for the rational design and optimization of potent and selective PROTACs. The visualizations provided offer a clear framework for understanding the underlying mechanisms and the experimental approaches required for a comprehensive comparative analysis. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers will be paramount in developing the next generation of therapeutics.

References

Validating Target Degradation by a New PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy and specificity of a novel Proteolysis-Targeting Chimera (PROTAC). It offers a comparative analysis of a hypothetical new PROTAC, "NewPROTAC-X," against a traditional small molecule inhibitor, "Inhibitor-Y," with supporting experimental data and detailed protocols.

Quantitative Performance Comparison

The successful validation of a new PROTAC relies on rigorous quantitative assessment of its ability to induce the degradation of the target protein of interest (POI). Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of NewPROTAC-X in comparison to Inhibitor-Y, which is not expected to induce degradation.

Metric NewPROTAC-X Inhibitor-Y Alternative PROTAC (MZ1 for BRD4)
Target Protein Target-XTarget-XBRD4
Cell Line Cancer Cell Line ACancer Cell Line AHeLa
Treatment Time 24 hours24 hours24 hours
DC50 (nM) 50Not Applicable~100[1]
Dmax (%) >90%No Degradation>80%[1]
Selectivity High for Target-XHigh for Target-XSelective for BET family
Mechanism DegradationInhibitionDegradation

Note: The data for NewPROTAC-X and Inhibitor-Y are illustrative. The data for MZ1 is based on published findings.

Mechanism of Action: PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2] This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[3][4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC NewPROTAC-X POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound Polyubiquitination Proteasome Proteasome Degraded_Peptides Proteasome->Degraded_Peptides POI_bound->Proteasome Recognition & Degradation PROTAC_bound NewPROTAC-X POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: Mechanism of action of a PROTAC molecule.

Experimental Workflow for Validation

A multi-faceted approach is crucial for robustly validating a new PROTAC.[1] This involves a series of experiments to confirm target engagement, degradation, and specificity.

Experimental_Workflow cluster_initial Initial Validation cluster_mechanism Mechanism of Action cluster_specificity Specificity & Off-Target Effects cluster_phenotype Phenotypic Assays A Western Blot (Dose-Response & Time-Course) B Determine DC50 & Dmax A->B C Co-Immunoprecipitation (Confirm Ternary Complex) B->C E Proteomics (LC-MS/MS) (Global protein levels) B->E F Immunofluorescence (Cellular localization) B->F G Cell Viability/Proliferation Assay B->G D Ubiquitination Assay C->D

Caption: Experimental workflow for PROTAC validation.

Comparison with Alternative Technologies

PROTACs offer distinct advantages over traditional small molecule inhibitors. While inhibitors block the function of a protein, PROTACs lead to its complete removal from the cell.[2] This can be particularly advantageous for targeting scaffolding proteins or overcoming drug resistance.[2][5]

PROTAC_vs_Inhibitor cluster_protac PROTAC (NewPROTAC-X) cluster_inhibitor Small Molecule Inhibitor (Inhibitor-Y) P1 Mechanism: Target Degradation P2 Effect: Eliminates Protein P3 Stoichiometry: Catalytic P4 Potential Advantages: - Targets 'undruggable' proteins - Overcomes resistance - Prolonged effect I1 Mechanism: Target Inhibition I2 Effect: Blocks Protein Function I3 Stoichiometry: Occupancy-driven I4 Potential Limitations: - Requires continuous exposure - Resistance can develop - May not affect non-enzymatic functions

Caption: PROTACs vs. Small Molecule Inhibitors.

Detailed Experimental Protocols

Western Blotting for Target Degradation

Principle: This technique is used to detect and quantify the levels of the target protein in cell lysates after treatment with the PROTAC.[1]

Protocol:

  • Cell Culture and Treatment: Plate Cancer Cell Line A at a density of 1x10^6 cells/well in 6-well plates. The following day, treat the cells with increasing concentrations of NewPROTAC-X (e.g., 0, 1, 10, 50, 100, 500 nM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific for Target-X overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Immunofluorescence for Cellular Localization

Principle: This method visualizes the subcellular localization and abundance of the target protein within fixed cells.[1]

Protocol:

  • Cell Culture and Treatment: Grow Cancer Cell Line A on glass coverslips in a 24-well plate. Treat the cells with NewPROTAC-X (at its DC50 concentration) or vehicle control for 24 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with the primary antibody against Target-X for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Principle: Co-IP is used to demonstrate the formation of the ternary complex between the target protein, NewPROTAC-X, and the E3 ligase.

Protocol:

  • Cell Treatment and Lysis: Treat Cancer Cell Line A with NewPROTAC-X (at a concentration known to induce degradation) for a shorter time point (e.g., 2-4 hours). Lyse the cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the lysate with an antibody against the E3 ligase (e.g., VHL or CRBN) overnight at 4°C. The next day, add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Target-X and the E3 ligase. The presence of Target-X in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.

References

Head-to-head comparison of different bioconjugation techniques

Author: BenchChem Technical Support Team. Date: December 2025

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for diagnostics.[2][3] For researchers, scientists, and drug development professionals, selecting the appropriate conjugation strategy is critical to preserving the biological activity of the biomolecule and achieving a homogeneous, stable, and effective final product.[4][5]

This guide provides an objective comparison of common bioconjugation techniques, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal strategy for your research needs.

Performance Metrics: A Quantitative Comparison

The choice of a bioconjugation strategy hinges on several key performance indicators, including reaction efficiency, specificity, the stability of the resulting bond, and the impact on the biomolecule's function. The following tables summarize these quantitative metrics for the most prevalent techniques.

Table 1: Comparison of Common Bioconjugation Chemistries

FeatureAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)Site-Specific (Click Chemistry - SPAAC)Site-Specific (Click Chemistry - Tetrazine Ligation)
Target Residue Lysine, N-terminusCysteineEngineered non-natural amino acids, glycansEngineered non-natural amino acids, glycans
Specificity Low (Random)Moderate (Less abundant than Lys)[5]High (Bioorthogonal)Very High (Bioorthogonal)
Reaction pH 7.2 - 9.0[6]6.5 - 7.5[5]Physiological (approx. 7.4)Physiological (approx. 7.4)
**Reaction Speed (k₂) **ModerateFastModerate to Fast (k₂ ≈ 1 M⁻¹s⁻¹)[7]Extremely Fast (k₂ up to 30,000 M⁻¹s⁻¹)[8]
Bond Stability High (Stable Amide Bond)[5]Limited (Susceptible to retro-Michael reaction and thiol exchange)[9][10]High (Stable Triazole Ring)High (Stable Dihydropyridazine)
Product Homogeneity Low (Heterogeneous mixture, variable DAR)[4]Moderate to HighHigh (Homogeneous, defined DAR)[4]High (Homogeneous, defined DAR)
Potential for PTM High risk of modifying functionally sensitive regions[9]Lower risk than amine chemistryMinimal riskMinimal risk

Table 2: Random vs. Site-Specific Conjugation Trade-offs

FeatureRandom Conjugation (e.g., Lysine)Site-Specific Conjugation (e.g., Engineered Cysteine, Click Chemistry)
Pros - Operationally simple and fast[9]- Broadly compatible with most antibodies[9]- Homogeneous and well-defined products[4]- Increased plasma stability[4]- Enhanced binding efficiency and cellular uptake[4]- Improved batch-to-batch consistency[9]
Cons - Produces heterogeneous mixtures (positional isomers, variable DAR)[4]- Risk of modifying antigen-binding regions (Fab)[9][11]- Increased analytical requirements for characterization[9]- Requires protein engineering or enzymatic steps[9]- Higher process complexity and optimization required[9]
Typical DAR Distribution BroadNarrow and controlled
Impact on Affinity Potential for significant reductionGenerally preserves or enhances binding affinity[4][11]

Key Bioconjugation Techniques in Detail

Amine-Reactive Conjugation

This is one of the most established methods, targeting primary amines found in lysine residues and the N-terminus of proteins.[6]

  • Chemistry : The most common reagents are N-hydroxysuccinimide (NHS) esters, which react with nucleophilic amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form a stable amide bond.[6]

  • Advantages : The primary advantage is the simplicity and accessibility of the target functional groups, making it a broadly compatible method.[9]

  • Limitations : The abundance of lysine residues on the surface of most proteins leads to a lack of control over the conjugation site, resulting in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs).[4][9] This randomness can lead to conjugates with impaired antigen-binding affinity, particularly if modification occurs near the active site.[9]

Thiol-Reactive Conjugation

This strategy targets the sulfhydryl group of cysteine residues, which are significantly less abundant than lysines, offering a greater degree of site-selectivity.[12]

  • Chemistry : Maleimide chemistry is the most popular approach, reacting with thiols at a pH of 6.5-7.5 to form a thioether bond.[5] Naturally occurring disulfide bridges in antibodies can be selectively reduced to provide free thiols for conjugation.[10]

  • Advantages : The reaction is rapid and more selective than amine chemistry, leading to a more homogeneous product.[5]

  • Limitations : The major drawback is the limited stability of the resulting succinimidyl thioether bond. It is susceptible to a retro-Michael reaction, which can lead to the payload being released from the antibody, and it can undergo exchange reactions with other thiols like albumin in the bloodstream.[10][13]

Click Chemistry

The concept of "click chemistry" involves reactions that are modular, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[14] This makes them ideal for creating highly specific and stable bioconjugates.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that avoids the cytotoxicity associated with copper catalysts used in the original CuAAC reaction.[7][15] It involves a strained cyclooctyne (like DBCO) reacting with an azide to form a stable triazole ring.[8] While robust, its reaction kinetics are generally slower than copper-catalyzed versions or tetrazine ligation.[7][15]

  • Tetrazine Ligation : This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is one of the fastest bioorthogonal reactions known.[8] Its exceptional speed makes it ideal for in vivo applications or when working with very low reactant concentrations.[8]

Visualizing Bioconjugation Processes

Diagrams are essential for understanding the complex workflows and molecular interactions in bioconjugation.

G cluster_workflow General Bioconjugation Workflow Protein 1. Protein Preparation (e.g., Antibody) Activation 2. Biomolecule Activation (Introduction of reactive group) Protein->Activation Conjugation 4. Conjugation Reaction (Mixing of activated components) Activation->Conjugation Payload 3. Payload Preparation (Drug, Fluorophore) Payload->Conjugation Purification 5. Purification (e.g., SEC, HIC) Remove unconjugated species Conjugation->Purification Characterization 6. Characterization (MS, HPLC, ELISA) Verify DAR, purity, activity Purification->Characterization G cluster_random Random Conjugation (Amine-Reactive) cluster_specific Site-Specific Conjugation (Click Chemistry) Antibody_R Antibody Product_R Heterogeneous Product Mixture Antibody_R->Product_R Lys1 Lysine Lys1->Antibody_R Lys2 Lysine Lys2->Antibody_R Lys3 Lysine (near Fab) Lys3->Antibody_R NHS_Ester NHS-Ester Drug NHS_Ester->Lys1 Forms Amide Bond NHS_Ester->Lys2 NHS_Ester->Lys3 Potential loss of affinity Antibody_S Engineered Antibody Product_S Homogeneous Product Antibody_S->Product_S Azide Azide Handle (Specific Site) Azide->Antibody_S DBCO_Drug DBCO-Drug DBCO_Drug->Azide Forms Triazole Ring (SPAAC Reaction) G cluster_pathway Mechanism of an Antibody-Drug Conjugate (ADC) ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Receptor->TumorCell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Payload Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BocNH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like BocNH-PEG4-CH2CHO is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a PROTAC linker, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][2] Do not dispose of this chemical down the drain or in regular trash.[3][4][5]

  • Waste Collection:

    • Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any rinsate from cleaning contaminated glassware, in a designated hazardous waste container.[1]

    • For liquid waste, use a clean, non-reactive, and sealable container. Glass or polyethylene containers are generally suitable.[1][6]

    • For solid waste contaminated with the chemical, use a designated, properly labeled solid waste container.

  • Waste Segregation:

    • Proper segregation of chemical waste is a crucial first step.[1][7]

    • Collect this compound waste in a dedicated container. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]

    • Specifically, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[1][8] It is best practice to segregate halogenated and non-halogenated solvent wastes.[1][7]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled.[2][5][8] The label should include:

      • The words "Hazardous Waste".[1][8]

      • The full chemical name: "this compound". Avoid abbreviations.[2]

      • The approximate concentration and volume of the waste.

      • The date when waste was first added to the container (accumulation start date).[1]

      • The name and contact information of the generating laboratory/researcher.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[5][7][8]

    • The storage area should be under the direct supervision of laboratory personnel and away from general lab traffic.[6]

    • Use secondary containment, such as a tray, to capture any potential leaks.[7]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check with your EHS office), contact your institution's EHS department to arrange for pickup and disposal.[3][5]

    • Follow all institutional procedures for waste pickup requests.

Note on In-Lab Treatment: While some general procedures for aldehydes suggest chemical treatment, such as oxidation to the corresponding carboxylic acid to reduce toxicity, this should not be attempted without a validated protocol and the explicit approval of your EHS department.[1][9] Such procedures can be complex and may generate other hazardous byproducts.[1]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Storage 55 gallons[4][5][7]
Maximum Acutely Hazardous Waste 1 quart (liquid) or 1 kg (solid)[5][7]
Container Fill Level No more than 90% of capacity[6]
pH for Drain Disposal (if permissible) Between 5.0 and 12.5 (Not for this chemical)[8]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe no_drain Do NOT Pour Down Drain start->no_drain no_trash Do NOT Dispose in Regular Trash start->no_trash fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste segregate_waste Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) collect_waste->segregate_waste label_container Label Container as 'Hazardous Waste' with Full Chemical Name and Date segregate_waste->label_container store_waste Store Sealed Container in a Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling BocNH-PEG4-CH2CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of novel chemical compounds is of utmost importance. This document provides critical safety and logistical information for the PROTAC (Proteolysis Targeting Chimera) linker, BocNH-PEG4-CH2CHO (CAS No. 2708026-80-4). The following procedural guidance is designed to ensure a secure laboratory environment by outlining essential personal protective equipment (PPE), operational handling steps, and compliant disposal plans.

Hazard Assessment and Safety Overview

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acid. Its presence does not significantly increase the compound's toxicity.

  • PEG Linker: Short-chain polyethylene glycols are known for their low toxicity and high solubility in aqueous solutions.[1] They are not considered hazardous. An SDS for the similar compound, (Boc-amino)-PEG4-carboxylic Acid, classifies it as not a hazardous substance or mixture.[2]

  • Reactive Aldehyde: The terminal aldehyde group is the most reactive part of the molecule. Aldehydes, as a class, can be irritating to the skin, eyes, and respiratory tract.[3] They are also reactive and may undergo self-polymerization or oxidation.[3] Therefore, handling requires measures to prevent contact and inhalation.

Given that this compound is a PROTAC linker, it should be handled with the care afforded to all biologically active research chemicals.[3][4] Unused materials and contaminated labware must be treated as hazardous chemical waste.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesChemical-resistant nitrile or butyl rubber gloves are required.[3] Latex gloves are not suitable.[3] For tasks with a higher risk of splashes, consider double-gloving. Inspect gloves for any tears before use and replace them immediately if contaminated.
Eye and Face Protection Safety Goggles/ShieldANSI Z87.1-compliant chemical splash goggles are mandatory. In situations with a significant splash hazard, such as when preparing solutions or during transfer, a face shield should be used in conjunction with goggles.[3]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.
Respiratory Protection RespiratorAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. If work outside of a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3]

Experimental Protocols: Step-by-Step Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • Follow the supplier's recommendations for storage temperature, which is typically at -20°C for long-term stability.[5]

Preparation of Solutions:

  • All weighing of the solid and preparation of solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Use a dedicated, clean set of spatulas and weighing papers.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and responsible user's name.

Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.

  • In case of accidental skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3]

Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • For small spills, wear appropriate PPE and absorb the material with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent for a neat aldehyde.

  • Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.

Disposal Plan: The disposal of this compound and any associated waste must be managed as hazardous chemical waste through a licensed disposal contractor.[3][4]

  • Waste Segregation:

    • Solid Waste: Collect unused solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.[3]

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and vials, must be disposed of as solid chemical waste.[3]

  • Aldehyde Neutralization (for bulk liquid waste, with EHS approval):

    • For larger quantities of aldehyde-containing liquid waste, a neutralization step can be considered, but only with the explicit approval and standard operating procedure (SOP) from your institution's Environmental Health and Safety (EHS) department.

    • A potential method involves treating the aldehyde-containing waste with a sufficient amount of sodium pyrosulfite to neutralize the reactive aldehyde.[6] This should be performed with agitation in a suitable container within a fume hood.

    • The neutralized solution should still be disposed of as hazardous chemical waste unless otherwise directed by your EHS department.

  • Final Disposal:

    • All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[4]

    • Store waste containers in a designated, secure, and well-ventilated area.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service. Do not dispose of this chemical down the drain or in the general trash.[3]

Operational Workflow Visualization

The following diagram illustrates the complete lifecycle for handling this compound, from receipt to final disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receiving Receive Compound storage Store at -20°C in a Dry, Ventilated Area receiving->storage weighing Weigh Solid in Fume Hood storage->weighing solution_prep Prepare Solution in Fume Hood weighing->solution_prep experiment Perform Experiment solution_prep->experiment collect_solid Collect Solid Waste & Contaminated Materials experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid label_waste Label as 'Hazardous Waste' collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Certified Hazardous Waste Contractor store_waste->dispose

Caption: Workflow for Handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。